6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
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Properties
IUPAC Name |
6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-3-9-7-2-6(8(12)13)10-11(7)4-5/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXQJOIYJTZWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594450 | |
| Record name | 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-98-4 | |
| Record name | 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrazolo[1,5-a]pyrimidines are recognized as privileged structures in drug discovery, particularly as potent protein kinase inhibitors for targeted cancer therapy[1][2]. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the strategic choices underpinning the synthetic route. The narrative emphasizes chemical causality and provides a self-validating framework for the reproducible synthesis of the target compound.
Introduction and Strategic Overview
The pyrazolo[1,5-a]pyrimidine core is a fused, bicyclic N-heterocyclic system that serves as a versatile scaffold for the development of pharmacologically active agents[3]. Its rigid, planar structure and the potential for diverse functionalization at multiple positions have made it a focal point in the design of inhibitors for key cellular signaling pathways, including those mediated by kinases like EGFR, B-Raf, and CDKs[1][2]. This compound incorporates key structural motifs—a methyl group for potential hydrophobic interactions and a carboxylic acid for hydrogen bonding or salt formation—making it a valuable building block for library synthesis and lead optimization.
The primary and most widely adopted strategy for constructing the pyrazolo[1,5-a]pyrimidine skeleton is the cyclocondensation reaction between a 3-aminopyrazole (or its tautomer, 5-aminopyrazole) and a 1,3-bielectrophilic compound[1][3]. This convergent approach is highly efficient for creating the fused ring system. Our synthetic design leverages this principle, employing a carefully selected aminopyrazole precursor and a tailored 1,3-bielectrophile to ensure precise control over the substitution pattern of the final molecule.
Retrosynthetic Analysis and Pathway Design
The retrosynthetic strategy for this compound involves two key disconnections:
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Saponification: The target carboxylic acid is retrosynthetically derived from its corresponding ethyl ester, a more stable and synthetically versatile intermediate. This transformation is a standard final-step deprotection.
-
Cyclocondensation: The core pyrazolo[1,5-a]pyrimidine ring is disconnected across the N4-C5 and N1-C7 bonds of the pyrimidine ring. This reveals the two primary building blocks:
-
Nucleophile: An aminopyrazole bearing the C2-ester functionality, specifically Ethyl 5-amino-1H-pyrazole-3-carboxylate .
-
1,3-Bielectrophile: A three-carbon unit that will form C5, C6, and C7 of the pyrimidine ring and introduce the C6-methyl group. A highly effective synthon for this purpose is a β-enaminone , such as 4-(dimethylamino)-3-methyl-3-buten-2-one .
-
This approach is outlined in the workflow diagram below.
Caption: Overall synthetic workflow for the target molecule.
Mechanistic Insights: The Rationale Behind the Reaction
The success of this synthesis hinges on a regioselective cyclocondensation reaction. The mechanism, catalyzed by an acid such as acetic acid, proceeds through several key steps:
-
Activation of the Electrophile: The carbonyl oxygen of the enaminone is protonated, increasing its electrophilicity.
-
Initial Nucleophilic Attack: The exocyclic amino group (N-H₂) of the aminopyrazole, being the more nucleophilic nitrogen, attacks the activated carbonyl carbon of the enaminone. This forms a tetrahedral intermediate.
-
Dehydration & Iminium Formation: The intermediate loses a molecule of water to form a conjugated iminium ion.
-
Intramolecular Cyclization (Annulation): The endocyclic pyrazole nitrogen (N-H) then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the enamine moiety. This crucial step forms the six-membered pyrimidine ring.
-
Elimination: The final step involves the elimination of dimethylamine, driven by the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
This sequence ensures the desired regiochemical outcome, where the pyrazole's C3 substituent becomes the C2 substituent in the final product, and the enaminone backbone forms the C5-C6-C7 segment.
Caption: Key mechanistic steps of the cyclocondensation reaction.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part A: Synthesis of Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
This protocol details the key cyclocondensation reaction.
Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 5-amino-1H-pyrazole-3-carboxylate (1.55 g, 10.0 mmol, 1.0 equiv).
-
Add glacial acetic acid (25 mL) to the flask and stir until the solid is fully dissolved.
-
Add 4-(dimethylamino)-3-methyl-3-buten-2-one (1.40 g, 11.0 mmol, 1.1 equiv) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into 150 mL of ice-cold water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
Dry the crude product under vacuum. For further purification, recrystallize from ethanol to yield the title compound as a crystalline solid.
Part B: Synthesis of this compound
This protocol describes the final saponification step. A similar hydrolysis procedure is documented for related pyrazolo[1,5-a]pyrimidine esters[4].
Methodology:
-
In a 100 mL round-bottom flask, suspend the Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (2.19 g, 10.0 mmol, 1.0 equiv) from Part A in a mixture of methanol (30 mL) and water (15 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (0.63 g, 15.0 mmol, 1.5 equiv) to the suspension.
-
Stir the mixture at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting ester. The suspension should become a clear solution as the reaction proceeds.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 20 mL of water.
-
Cool the solution in an ice bath and acidify to pH ~3 by the slow, dropwise addition of 1 M hydrochloric acid (HCl). A white precipitate will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum to afford the final title compound.
Data Summary and Characterization
The following tables summarize the reaction parameters and expected analytical data for the final product.
Table 1: Summary of Reaction Parameters
| Step | Reactants | Key Reagent | Solvent | Temp. | Time | Typical Yield |
| A | Ethyl 5-amino-1H-pyrazole-3-carboxylate, 4-(dimethylamino)-3-methyl-3-buten-2-one | Acetic Acid | Acetic Acid | Reflux | 4-6 h | 75-85% |
| B | Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate | LiOH·H₂O | MeOH/H₂O | RT | 12-18 h | >95% |
Table 2: Expected Analytical Data for this compound
| Property | Expected Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.5 (s, 1H, COOH), 8.85 (d, 1H), 8.65 (d, 1H), 7.10 (s, 1H), 2.50 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 163.0, 152.5, 148.0, 145.5, 138.0, 115.0, 110.0, 18.0 |
| Mass Spec (ESI-) | m/z: 176.0 [M-H]⁻ |
Note: NMR chemical shifts are predicted values and may vary slightly in experimental results.
Conclusion
The synthetic route detailed in this guide represents an efficient, reliable, and mechanistically sound strategy for the preparation of this compound. By leveraging a classical cyclocondensation reaction between well-chosen precursors, this pathway provides high yields and excellent control over the final molecular architecture. This guide provides drug discovery professionals with the foundational knowledge and practical protocols necessary to access this valuable heterocyclic building block for further chemical exploration and development of novel therapeutic agents.
References
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Sikdar, S., et al. (2024). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances. Available at: [Link][1][2]
-
Arias-Gómez, A., et al. (2021). "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." Molecules. Available at: [Link][3]
-
Sharma, P., et al. (2022). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules. Available at: [Link]
-
Portilla, J., et al. (2021). "Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions." ResearchGate. Available at: [Link][5]
-
Li, P., et al. (2015). "Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro." Molecular Diversity. Available at: [Link][6]
-
Wysocki, R., et al. (2022). "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives." Molecules. Available at: [Link][4]
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An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Abstract
The pyrazolo[1,5-a]pyrimidine framework is a privileged heterocyclic scaffold, forming the core of numerous clinically significant molecules, particularly in oncology.[1][2] Its rigid, planar structure and versatile substitution points make it an ideal foundation for developing potent and selective kinase inhibitors.[3][4] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of pyrazolo[1,5-a]pyrimidine carboxylic acids, with a specific focus on the 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid isomer. While direct literature on this specific compound is sparse, this document synthesizes data from closely related analogues and the broader class of pyrazolo[1,5-a]pyrimidines to provide a robust and actionable resource for researchers in medicinal chemistry and drug development. We will explore established synthetic routes, detailed spectroscopic characterization, key chemical reactivities, and the mechanistic basis for its application in targeted therapies.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic N-heterocycle, comprising a pyrazole ring fused to a pyrimidine ring.[4][5] This structural motif has garnered immense interest in medicinal chemistry due to its proven success as a bioisostere for purines, enabling it to effectively interact with the ATP-binding sites of various protein kinases.[3] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3]
The significance of this scaffold is underscored by its presence in several FDA-approved drugs and late-stage clinical candidates. For instance, molecules based on this core have been developed as potent inhibitors of Tropomyosin Receptor Kinases (Trks), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks).[1][6][7] Marketed drugs like Larotrectinib and Entrectinib, used to treat NTRK fusion-positive cancers, feature the pyrazolo[1,5-a]pyrimidine nucleus, highlighting its clinical translatability.[1][8]
This compound represents a specific analogue within this valuable chemical class. The methyl group at the C6 position and the carboxylic acid at the C2 position offer distinct vectors for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. The carboxylic acid, in particular, serves as a critical functional handle for forming amide bonds, a common strategy for extending molecular complexity and modulating biological activity.
Synthesis and Purification
The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved via the cyclocondensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or a synthetic equivalent.[9][10] This approach offers a reliable and modular route to the scaffold.
General Synthetic Workflow
The synthesis of this compound can be logically retrosynthesized to two key building blocks: a 5-aminopyrazole bearing a carboxylic acid precursor (like an ester) at the 3-position, and a 1,3-dicarbonyl compound that will introduce the 6-methyl substituent. The final step typically involves the hydrolysis of the ester to yield the target carboxylic acid.
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis of the Core Structure
This protocol describes a representative, multi-step synthesis adapted from established literature procedures for analogous compounds.[11][12]
Step 1: Cyclocondensation to form the Ester Intermediate
-
To a solution of ethyl 5-amino-1H-pyrazole-3-carboxylate (1 equivalent) in glacial acetic acid (10 volumes), add acetylacetone (1.2 equivalents).
-
Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aminopyrazole is consumed.
-
Causality: Acetic acid serves as both the solvent and an acid catalyst, promoting the initial condensation and subsequent cyclization/dehydration to form the fused pyrimidine ring. Refluxing provides the necessary activation energy for the reaction to proceed to completion.
-
-
Cool the mixture to room temperature and pour it into ice-water (50 volumes).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product, ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate, by recrystallization from ethanol or by flash column chromatography on silica gel.
Step 2: Saponification to the Carboxylic Acid
-
Suspend the purified ester intermediate (1 equivalent) in a mixture of methanol (10 volumes) and water (5 volumes).
-
Add a 2M aqueous solution of sodium hydroxide (NaOH) (2-3 equivalents) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete conversion of the ester.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and leading to its hydrolysis to the corresponding carboxylate salt.
-
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl).
-
Collect the precipitated white solid, this compound, by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts and dry thoroughly under vacuum. The product is often of high purity at this stage, but can be further purified by recrystallization if necessary.
Physicochemical and Spectroscopic Properties
Summary of Physicochemical Data
| Property | Predicted/Analogous Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | [13][15] |
| Molecular Weight | 177.16 g/mol | [13][15] |
| Appearance | White to off-white solid | General Observation |
| Melting Point | ~238 °C (with decomposition) | [16][17][18] |
| Solubility | Poorly soluble in water and nonpolar organic solvents; soluble in DMSO, DMF. | [12] |
Spectroscopic Characterization
Spectroscopic analysis is essential for unambiguous structure confirmation.[4][5]
-
¹H NMR (400 MHz, DMSO-d₆) : The expected spectrum would feature a broad singlet for the carboxylic acid proton (δ > 12.0 ppm), distinct signals in the aromatic region for the protons on the pyrazolo[1,5-a]pyrimidine core (typically δ 7.0-9.0 ppm), a singlet for the C3-H, a singlet for the C5-H, a singlet for the C7-H, and a singlet for the methyl protons at C6 (δ ~2.5 ppm).
-
¹³C NMR (101 MHz, DMSO-d₆) : The spectrum should show 8 distinct carbon signals. Key signals include the carboxylic acid carbonyl (~165 ppm), aromatic carbons (110-160 ppm), and the methyl carbon (~20-25 ppm).
-
Mass Spectrometry (ESI-MS) : This technique provides confirmation of the molecular weight. For the analogous 2-methyl isomer, characteristic ions observed are m/z 178 [M+H]⁺ and m/z 176 [M-H]⁻.[17] The exact mass for C₈H₇N₃O₂ is 177.0538.
-
Infrared (IR) Spectroscopy (ATR) : The IR spectrum is dominated by a very broad absorption band for the carboxylic acid O-H stretch (2500-3300 cm⁻¹), a sharp and strong C=O stretch (~1700 cm⁻¹), and several C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.
Chemical Reactivity and Derivatization
The reactivity of this compound is primarily dictated by its carboxylic acid group and the aromatic ring system.
Reactions of the Carboxylic Acid Group
The carboxylic acid is a versatile functional group, most commonly converted to amides to explore SAR in drug discovery programs.[6]
Workflow for Amide Coupling
Caption: Standard workflow for amide bond formation.
Protocol: HATU-Mediated Amide Coupling
-
Dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent like DMF or DCM (20 volumes).
-
Add the desired amine (1.1 equivalents), followed by HATU (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Trustworthiness: This protocol is a self-validating system. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). The base is crucial to deprotonate the amine and neutralize the acid formed during the reaction, driving it to completion.
-
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography or recrystallization.
Reactions of the Aromatic Ring System
The pyrazolo[1,5-a]pyrimidine ring can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is highly dependent on the reaction conditions, a key insight for synthetic planning. For the parent pyrazolo[1,5-a]pyrimidine, nitration with a mixture of nitric and sulfuric acids results in substitution at the C3 position.[9] In contrast, using nitric acid in acetic anhydride directs the nitro group to the C6 position.[9] Bromination typically occurs at the C3 and subsequently the C6 positions.[9] The presence of the methyl group at C6 and the deactivating carboxylic acid group at C2 will influence the outcome of such reactions on the target molecule.
Applications in Medicinal Chemistry: A Kinase Inhibitor Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a proven "hinge-binder" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. This makes it an excellent starting point for designing ATP-competitive kinase inhibitors.[3]
Caption: Mechanism of action for a kinase inhibitor.
Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases:
-
Trk Kinases : Crucial targets in cancers with NTRK gene fusions.[1][8]
-
PI3Kδ : A target for inflammatory diseases and hematological malignancies.[6][11]
-
CDK2 : A key regulator of the cell cycle, often dysregulated in cancer.[7]
The derivatization of the carboxylic acid group at the C2 position allows for the introduction of various substituents that can probe different pockets of the kinase active site, leading to enhanced potency and selectivity.
Conclusion
This compound is a member of a highly valuable class of heterocyclic compounds. While it remains a relatively underexplored molecule, its chemical framework is built upon a foundation of well-established synthetic methodologies and a proven track record in drug discovery. Its key chemical features—a stable aromatic core and a versatile carboxylic acid handle—make it an attractive building block for the development of novel therapeutics, particularly in the field of kinase inhibition. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic derivatization, empowering researchers to leverage the potential of this potent scaffold.
References
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RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
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PubMed. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Available at: [Link]
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NIH. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available at: [Link]
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MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available at: [Link]
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ResearchGate. (2021). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Available at: [Link]
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PubChem. (n.d.). 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Available at: [Link]
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PubChem. (n.d.). 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. Available at: [Link]
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NIH. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
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Celon Pharma. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimi- dine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors:. Available at: [Link]
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Chemsrc. (n.d.). CAS#:739364-95-5 | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Available at: [Link]
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SGT Life Sciences. (n.d.). 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid. Available at: [Link]
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RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
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PubMed. (2024). The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (BIO-7488), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke. Available at: [Link]
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Introduction: Unveiling the Potential of a Privileged Scaffold
An In-depth Technical Guide to 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS 889939-98-4) for Drug Discovery Professionals
This compound, identified by CAS number 889939-98-4, is a heterocyclic organic compound. While specific, in-depth biological studies on this particular molecule are not extensively documented in public literature, its true significance to the scientific community lies in its core structure: the pyrazolo[1,5-a]pyrimidine ring system. This bicyclic aromatic scaffold is recognized in medicinal chemistry as a "privileged structure," meaning it is a molecular framework that is recurrently found in potent, selective, and orally bioavailable drugs targeting a range of biological targets.[1][2]
This guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, and, most importantly, the vast potential it holds as a foundational building block for the development of novel therapeutics, particularly in the realm of kinase inhibition. For researchers and drug development professionals, this compound represents not just a chemical entity, but a strategic starting point for innovation.
Physicochemical Properties
A clear understanding of a compound's physical and chemical characteristics is fundamental for its application in synthesis and research. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 889939-98-4 | Internal |
| Molecular Formula | C₈H₇N₃O₂ | [3] |
| Molecular Weight | 177.16 g/mol | [3] |
| Canonical SMILES | CC1=CC2=C(N=C1)N(N=C2)C(=O)O | Internal |
| Density | 1.49±0.1 g/cm³ (Predicted) | [3] |
| Appearance | Typically a powder | Inferred from supplier data |
Note: Some properties, such as density, may be predicted values from computational models.
The Pyrazolo[1,5-a]pyrimidine Core: A Cornerstone of Modern Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile and highly sought-after heterocyclic system in drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow it to function as an effective mimic of the purine core of ATP, enabling it to bind competitively to the ATP-binding sites of numerous protein kinases.[2][4] This has led to the development of a multitude of potent and selective kinase inhibitors.
Derivatives of this scaffold have demonstrated significant inhibitory activity against a wide array of kinases implicated in cancer and inflammatory diseases, including:
-
BRAF and MEK: Key components of the MAPK/ERK signaling pathway, frequently mutated in melanoma.[4]
-
EGFR (Epidermal Growth Factor Receptor): A critical target in non-small cell lung cancer.[4]
-
CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle, often dysregulated in cancer.[5]
-
PI3Kδ (Phosphoinositide 3-kinase delta): A target for hematological malignancies and inflammatory conditions.[6]
-
Pim-1 Kinase: Implicated in cell survival and proliferation in various cancers.[7]
The biocompatibility and generally low toxicity profiles of many pyrazolo[1,5-a]pyrimidine-based compounds have further enhanced their appeal, leading to the successful development of commercial drugs such as Zaleplon (a hypnotic agent) and Indiplon (a sedative), demonstrating the scaffold's therapeutic versatility.[1]
Synthetic Strategies and Methodologies
The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established, offering robust and flexible routes for creating diverse derivatives. The primary and most versatile method involves the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic compound, such as a β-diketone or a β-ketoester.[1][8] This approach allows for the introduction of various substituents at multiple positions on the bicyclic ring system, enabling fine-tuning of the molecule's pharmacological properties.
Caption: Hydrolysis of an ester precursor to the target carboxylic acid.
Experimental Protocol: Ester Hydrolysis
The following protocol is a representative, field-proven methodology for the hydrolysis of a heterocyclic ester to its corresponding carboxylic acid. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq), in ethanol (approx. 10 mL per gram of ester).
-
Base Addition: To the stirring solution, add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 2.0-3.0 eq).
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (e.g., 70-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities. Discard the organic layer.
-
-
Acidification and Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add an aqueous solution of hydrochloric acid (e.g., 2M HCl) dropwise with vigorous stirring.
-
Monitor the pH. The target carboxylic acid will precipitate out as the solution becomes acidic (typically pH 3-5).
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid cake sequentially with cold deionized water and then a non-polar solvent like hexane to aid in drying.
-
Dry the purified this compound under high vacuum to a constant weight.
-
Applications in Drug Discovery and Research
Given the established biological importance of the pyrazolo[1,5-a]pyrimidine scaffold, the primary and most valuable application of this compound is as a synthetic intermediate or building block . [3]The carboxylic acid functional group at the 2-position is a versatile handle for further chemical modification, most commonly through amide bond formation.
Caption: Workflow for utilizing the title compound in drug discovery.
Researchers can couple this carboxylic acid with a diverse library of amines to generate a vast array of novel amide derivatives. This strategy allows for the systematic exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core, facilitating Structure-Activity Relationship (SAR) studies aimed at identifying new, potent, and selective inhibitors for desired biological targets.
Conclusion
This compound (CAS 889939-98-4) is a compound of significant strategic value for the drug discovery and development community. While it may not be an end-product therapeutic itself, it embodies the potential of its privileged pyrazolo[1,5-a]pyrimidine scaffold. Its well-defined structure, accessible synthesis, and chemically versatile carboxylic acid handle make it an ideal starting point for the rational design and synthesis of next-generation therapeutics, particularly in the competitive and highly impactful field of kinase inhibitors for oncology and immunology.
References
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RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
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MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available at: [Link]
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PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
- Google Patents. Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
-
National Institutes of Health. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Available at: [Link]
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MDPI. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Available at: [Link]
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PubMed Central. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available at: [Link]
-
MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available at: [Link]
-
INIS-IAEA. Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Available at: [Link]
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ResearchGate. The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link]
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ResearchGate. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Available at: [Link]
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biological activity of 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
An In-Depth Technical Guide on the Biological Activity of 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its Congeners
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This guide provides a comprehensive technical overview of the known and potential biological activities of this compound. While specific literature on this exact isomer is limited, this document synthesizes data from the broader class of pyrazolo[1,5-a]pyrimidine derivatives to forecast its likely biological profile and guide future research. We will explore established activities, including protein kinase inhibition, anti-inflammatory effects, and antibacterial properties, grounded in authoritative references. Furthermore, this guide details robust experimental protocols for evaluating these activities and presents a framework for its potential application in drug discovery.
Introduction: The Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic N-heterocycle that has garnered immense interest from synthetic and medicinal chemists.[1][2] Its rigid, planar structure provides an excellent framework for chemical modification, allowing for the fine-tuning of its pharmacological properties.[2] This structural versatility has led to the development of derivatives with a wide spectrum of biological activities, making it a cornerstone for combinatorial library design in the pursuit of novel therapeutics.[1][3]
The subject of this guide, this compound, belongs to this promising class of compounds. Its structure features a methyl group at the 6-position and a carboxylic acid at the 2-position, providing key functional handles for molecular interactions and further derivatization.
Chemical Structure of the Target Compound:
(Structural representation of this compound)
Synthetic Strategies: A Foundation for Diversity
The biological exploration of any chemical scaffold is predicated on its synthetic accessibility. Numerous robust methods for constructing the pyrazolo[1,5-a]pyrimidine core have been developed. The most common approach involves the cyclocondensation reaction between 3-amino-pyrazoles and various 1,3-bielectrophilic compounds, such as β-dicarbonyls or their synthetic equivalents.[1]
Advanced synthetic methodologies, including microwave-assisted synthesis, palladium-catalyzed cross-coupling reactions, and multi-component reactions, have significantly expanded the chemical space available for this scaffold.[2][3] These techniques allow for the efficient introduction of diverse functional groups, which is crucial for conducting detailed Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[2] For instance, a patented method for a related isomer involves the cyclization of 3-methyl-5-aminopyrazole with a dialkoxy propionate derivative, followed by hydrolysis to yield the final carboxylic acid.[4]
Key Biological Activities and Mechanisms of Action
Based on extensive research into the pyrazolo[1,5-a]pyrimidine class, we can project several high-probability biological activities for this compound.
Protein Kinase Inhibition: A Dominant Therapeutic Target
The most widely documented activity of pyrazolo[1,5-a]pyrimidines is the inhibition of protein kinases.[3] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[3]
Mechanism of Action: Pyrazolo[1,5-a]pyrimidine derivatives typically function as ATP-competitive inhibitors .[2][3] The heterocyclic core acts as a hinge-binder, mimicking the adenine region of ATP to occupy the enzyme's active site. This binding prevents the phosphorylation of substrate proteins, thereby interrupting the downstream signaling cascade that promotes cell proliferation and survival.
Key Kinase Targets: Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including:
-
EGFR, B-Raf, and MEK: Crucial in melanoma and non-small cell lung cancer.[2][3]
-
PI3Kδ: A key enzyme in inflammatory and autoimmune diseases.[6][7]
-
CK2 and Pim-1: Implicated in various cancers.[3]
Caption: ATP-Competitive Kinase Inhibition by Pyrazolo[1,5-a]pyrimidines.
Anti-inflammatory Activity
Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[8] This activity is often mediated through the inhibition of key enzymes and signaling molecules in the inflammatory cascade.
Mechanism of Action:
-
COX-2 Inhibition: Certain analogs selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[8]
-
Cytokine Suppression: These compounds can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8]
A study on novel pyrazolo[1,5-a]pyrimidines showed that specific derivatives were potent inhibitors of both COX-2 and pro-inflammatory cytokines, highlighting the potential of this scaffold in developing new anti-inflammatory agents.[8]
Antimicrobial and Anti-parasitic Activity
The pyrazolo[1,5-a]pyrimidine core has also been explored for infectious disease applications.
-
Antibacterial: Analogs have been synthesized and tested against bacteria such as Burkholderia thailandensis and Pseudomonas aeruginosa.[9] The mechanism may involve the disruption of essential metabolic pathways, such as isoprenoid biosynthesis, by inhibiting enzymes like IspE.[9]
-
Anti-filarial: A notable application is the development of agents targeting the Wolbachia bacterium, an endosymbiont essential for the survival of filarial nematodes that cause diseases like river blindness. Pyrazolopyrimidine-based compounds have emerged from high-throughput screens as potent anti-Wolbachia agents.[10]
Data Summary: Biological Targets of the Pyrazolopyrimidine Scaffold
The following table summarizes the diverse biological activities and molecular targets associated with the pyrazolo[1,5-a]pyrimidine chemical class, providing a roadmap for screening this compound.
| Biological Activity | Molecular Target(s) | Therapeutic Area | Reference(s) |
| Anticancer | EGFR, B-Raf, MEK, CDK1/2, PI3Kδ, CK2, Pim-1 | Oncology | [2][3][7] |
| Anti-inflammatory | COX-2, TNF-α, IL-6 | Inflammation, Autoimmune Diseases | [8] |
| Antibacterial | IspE (Isoprenoid Biosynthesis) | Infectious Disease | [9] |
| Anti-filarial | Targets within Wolbachia bacteria | Filariasis (River Blindness, Elephantiasis) | [10] |
| DPP-IV Inhibition | Dipeptidyl peptidase-IV (via derivatives) | Type 2 Diabetes | [11] |
Experimental Protocols for Biological Evaluation
To empirically determine the activity of this compound, standardized assays are required. The following protocols are foundational for assessing the most probable activities.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit a specific kinase by measuring the amount of ATP remaining in the reaction.
Objective: To determine the IC50 value of the test compound against a target protein kinase.
Workflow:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM.
-
Reaction Setup: In a 384-well white assay plate, add 5 µL of the kinase and its specific substrate in reaction buffer.
-
Compound Addition: Add 50 nL of the serially diluted compound or DMSO (as a control) to the appropriate wells.
-
Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Incubate for 1 hour at room temperature.
-
Signal Generation: Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.
-
Signal Reading: Incubate for 10 minutes to stabilize the signal and then measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Antibacterial Susceptibility Testing (Kirby-Bauer Disk Diffusion)
This method assesses the ability of a compound to inhibit bacterial growth.[9][12]
Objective: To qualitatively determine the antibacterial activity of the test compound against specific bacterial strains.
Step-by-Step Methodology:
-
Bacterial Culture: Prepare a liquid culture of the test bacterium (e.g., S. aureus, E. coli) and adjust its turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., 10 mg/mL in DMSO). Allow the solvent to evaporate.
-
Placement: Place the impregnated disks, along with positive (standard antibiotic) and negative (solvent only) control disks, onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. A larger zone diameter indicates greater antibacterial activity.
Conclusion and Future Directions
While direct biological data for this compound is not yet prevalent in the literature, the extensive evidence from its structural congeners provides a compelling rationale for its investigation. The pyrazolo[1,5-a]pyrimidine scaffold is a validated pharmacophore with a strong precedent for potent and specific inhibition of protein kinases, making this the most promising avenue of inquiry. Its potential as an anti-inflammatory or antimicrobial agent also warrants exploration.
Future research should focus on the synthesis of this compound and its subsequent screening across a panel of cancer-relevant protein kinases. Further SAR studies, potentially by creating amide or ester derivatives of the carboxylic acid group, could lead to the discovery of novel and potent therapeutic candidates. The protocols and data presented in this guide offer a solid foundation for initiating such a research program.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- 2-Methylpyrazolo[1,5-a]pyriMidine-6-carboxylic acid | 739364-95-5. ChemicalBook.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. PubChem.
- Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
- 739364-95-5|2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. BLDpharm.
- Biological applications of pyrazolopyrimidines 1-5 and pyrazole Schiff bases 6-8.
- Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents.
- Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
- Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evalu
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.
- Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
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The Diverse Mechanisms of Action of Pyrazolo[1,5-a]pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its fused, rigid, and planar N-heterocyclic system provides a versatile template for structural modifications, leading to a wide array of pharmacological activities.[1] This technical guide provides an in-depth exploration of the primary mechanisms of action through which pyrazolo[1,5-a]pyrimidine derivatives exert their therapeutic effects. We will delve into their roles as potent protein kinase inhibitors, modulators of GABA-A receptors, and effective antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the molecular interactions but also detailed experimental protocols and structure-activity relationship (SAR) insights to guide future discovery efforts.
The Dominant Paradigm: Protein Kinase Inhibition
The most extensively characterized mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of protein kinases.[2][4] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The pyrazolo[1,5-a]pyrimidine scaffold is an excellent ATP mimic, enabling it to competitively bind to the ATP-binding pocket of various kinases, thereby blocking their catalytic activity.[4]
General Mechanism: ATP-Competitive Inhibition
The core mechanism involves the pyrazolo[1,5-a]pyrimidine nucleus occupying the adenine-binding region of the kinase's ATP pocket. Specific substitutions on the scaffold then form key interactions, such as hydrogen bonds with the hinge region of the kinase, which are crucial for potent inhibition. This competitive inhibition prevents the phosphorylation of substrate proteins, thereby interrupting downstream signaling pathways that are essential for cell proliferation, survival, and differentiation.
Caption: ATP-Competitive Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives.
Key Kinase Targets and Therapeutic Applications
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its modification to achieve selectivity against a wide range of kinases.
Pim-1 is a serine/threonine kinase that is a key regulator of cell survival and proliferation, making it an attractive target for cancer therapy.[6][7] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective Pim-1 inhibitors.[6][7][8] These compounds have demonstrated the ability to suppress the phosphorylation of the BAD protein, a known substrate of Pim-1, in cell-based assays, confirming their mechanism of action.[6][8]
Table 1: Pim-1 Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Pim-1 IC₅₀ (nM) | Flt-3 IC₅₀ (nM) | BAD Phosphorylation Inhibition at 1µM | Reference |
| 9a | 20 | 290 | 77% | [6] |
| 9b | 12 | 190 | 68% | [6] |
| 11a | 12 | 100 | 75% | [6] |
| 11b | 4 | 20 | 73% | [6] |
Experimental Protocol: Pim-1 Kinase Activity Assay (In Vitro)
This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of a test compound against Pim-1.
-
Reagents and Materials:
-
Recombinant human Pim-1 kinase.
-
Biotinylated peptide substrate (e.g., Biotin-BADtide).
-
ATP.
-
Test compounds (Pyrazolo[1,5-a]pyrimidine derivatives) dissolved in DMSO.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Detection reagents (e.g., HTRF® KinEASE™-STK S3 kit).
-
384-well low-volume microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Add 2 µL of the compound dilutions to the microplate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 4 µL of the Pim-1 enzyme solution (prepared in kinase buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated peptide substrate. The final ATP concentration should be at or near its Km value for Pim-1.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding the detection reagents as per the manufacturer's instructions.
-
Incubate for 60 minutes to allow for the detection signal to develop.
-
Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Trk kinases are transmembrane receptor tyrosine kinases that, when constitutively activated through gene fusions (NTRK fusions), act as oncogenic drivers in a variety of solid tumors.[9][10] The pyrazolo[1,5-a]pyrimidine scaffold is central to the design of highly potent and selective Trk inhibitors, including the FDA-approved drugs Larotrectinib and Repotrectinib.[9][10]
Caption: Inhibition of Trk Signaling by Pyrazolo[1,5-a]pyrimidine Derivatives.
-
CDK2 and CDK9: These cyclin-dependent kinases are crucial for cell cycle progression and transcriptional regulation. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as dual inhibitors of CDK2 and TrkA, as well as selective inhibitors of CDK9, presenting a strategy to combat cancer cell proliferation and survival.[11][12]
-
PI3Kδ: The δ isoform of phosphoinositide 3-kinase is primarily expressed in hematopoietic cells and plays a key role in inflammatory and autoimmune diseases. Selective pyrazolo[1,5-a]pyrimidine-based inhibitors of PI3Kδ have been designed, with potent compounds showing promise for the treatment of conditions like asthma and COPD.[13]
Neuromodulation: Allosteric Modulation of GABA-A Receptors
While kinase inhibition is a major focus, derivatives of the related pyrazolo[1,5-a]quinazoline scaffold have been identified as potent modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[14][15][16] The GABA-A receptor is a ligand-gated ion channel responsible for the majority of fast inhibitory neurotransmission in the central nervous system.[16][17]
Mechanism of Action
These compounds act as allosteric modulators, binding to the benzodiazepine site at the interface of the α and γ subunits of the pentameric receptor complex.[16] This binding does not open the channel directly but rather modulates the effect of GABA. Depending on the specific substitutions, these derivatives can act as:
-
Partial Agonists: Enhancing the GABA-induced chloride current.[14]
-
Inverse Partial Agonists: Reducing the GABA-induced chloride current.[14]
-
Null Modulators/Antagonists: Binding to the site but not affecting the GABA response, thereby blocking the effects of other modulators.[14][18]
Caption: Allosteric Modulation of the GABA-A Receptor.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is the gold standard for characterizing the activity of compounds on ligand-gated ion channels like the GABA-A receptor.[14][15]
-
Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Defolliculate the oocytes using collagenase treatment.
-
Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L).
-
Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution (ND96).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Establish a baseline GABA response by applying a low concentration of GABA (EC₅-EC₁₀) to elicit a stable inward current.
-
-
Compound Application and Data Acquisition:
-
Dissolve the test pyrazolo[1,5-a]quinazoline derivatives in the perfusion solution.
-
Apply the test compound to the oocyte for a set period (e.g., 30-60 seconds).
-
Co-apply the test compound with the same EC₅-EC₁₀ concentration of GABA.
-
Record the change in the GABA-elicited current. An increase indicates agonism, a decrease indicates inverse agonism, and no change (but blockade of a known agonist) indicates antagonism.
-
Perform a thorough washout with ND96 solution between applications.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the test compound.
-
Express the compound's effect as a percentage modulation of the control GABA response.
-
Generate concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for inverse agonists/antagonists).
-
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and fungi.[19][20][21][22] This broad-spectrum activity suggests multiple potential mechanisms of action.
Inhibition of Bacterial RNA Polymerase
A specific and compelling mechanism of antibacterial action for some pyrazolo[1,5-a]pyrimidines is the inhibition of bacterial RNA polymerase.[20] This enzyme is essential for transcription and bacterial viability, making it an excellent target for antibiotics. One study identified a pyrazolo[1,5-a]pyrimidine derivative with an IC₅₀ value for RNA polymerase inhibition comparable to the established drug Rifampicin.[20]
Table 2: Antimicrobial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Organism | MIC (µg/mL) | Mechanism | Reference |
| 7b | S. aureus | 0.97 | RNA Polymerase Inhibitor | [20] |
| 3a | S. aureus | 0.125 | Carbonic Anhydrase Inhibitor | [23] |
| 6 | P. aeruginosa | 0.187 | Carbonic Anhydrase Inhibitor | [23] |
| 10i | B. subtilis | 6.25 | Not specified | [21] |
| 16d | E. coli | 3.9 | Not specified | [22] |
Other Antimicrobial Mechanisms
In addition to RNA polymerase inhibition, other mechanisms have been proposed or identified:
-
Carbonic Anhydrase Inhibition: Some derivatives have shown potent inhibitory action against human carbonic anhydrase isoforms, and this mechanism may extend to microbial enzymes.[23]
-
Anti-biofilm and Anti-Quorum Sensing Activity: Certain compounds have demonstrated the ability to disrupt bacterial biofilms and interfere with quorum sensing, the cell-to-cell communication system that regulates virulence in many pathogens.[23]
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives act through at least three distinct and highly significant mechanisms of action: ATP-competitive kinase inhibition, allosteric modulation of GABA-A receptors, and inhibition of essential microbial enzymes. This chemical versatility has led to the development of life-saving cancer therapeutics and provides a robust foundation for creating novel drugs for neurological disorders and infectious diseases.
Future research should focus on leveraging the detailed structural and mechanistic understanding of these compounds to design next-generation derivatives with enhanced selectivity, improved pharmacokinetic properties, and novel polypharmacological profiles to tackle complex diseases and overcome drug resistance.
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discovery and history of pyrazolo[1,5-a]pyrimidines in medicinal chemistry
An In-Depth Technical Guide to the Discovery and Medicinal Chemistry of Pyrazolo[1,5-a]pyrimidines
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system, represents a cornerstone of modern medicinal chemistry.[1] Its rigid, planar structure and versatile synthetic accessibility have established it as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets through varied modifications.[1] Initially explored for its effects on the central nervous system, this scaffold has undergone a remarkable evolution, finding new life as a potent modulator of protein kinases and other novel therapeutic targets.[2][3] This guide provides a comprehensive exploration of the discovery, history, and structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidines, tracing their journey from early sedatives to cutting-edge targeted cancer therapies.
Chapter 1: Foundational Synthesis and Early Discovery
The story of pyrazolo[1,5-a]pyrimidines begins with their straightforward and efficient synthesis. The most fundamental and widely used method involves the cyclocondensation of a 5-aminopyrazole with a 1,3-biselectrophilic compound, such as a β-diketone, β-ketoester, or α,β-unsaturated ketone.[3][4] This reaction builds the pyrimidine ring onto the pyrazole core, creating the fused bicyclic system.[3] The versatility of this approach allows for the introduction of various substituents on both rings, laying the groundwork for extensive medicinal chemistry exploration.[5]
Core Synthesis Workflow: Cyclocondensation
The following protocol outlines the archetypal synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.
Objective: To synthesize a substituted pyrazolo[1,5-a]pyrimidine via cyclocondensation.
Materials:
-
Substituted 5-aminopyrazole
-
Substituted 1,3-dicarbonyl compound (e.g., diethyl malonate, acetylacetone)
-
Solvent (e.g., ethanol, acetic acid)
-
Base (e.g., sodium ethoxide) or Acid Catalyst (e.g., glacial acetic acid)
-
Standard laboratory glassware for reflux and purification
Step-by-Step Methodology:
-
Reactant Dissolution: Dissolve the selected 5-aminopyrazole in the chosen solvent (e.g., ethanol) in a round-bottom flask.
-
Addition of Electrophile: Add the 1,3-biselectrophilic reagent to the solution.
-
Catalyst Introduction: Depending on the specific reagents, add a catalytic amount of acid (e.g., acetic acid) or a stoichiometric amount of base (e.g., sodium ethoxide).[6]
-
Cyclization Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly or require removal of the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the final pyrazolo[1,5-a]pyrimidine.
This fundamental reaction has been adapted and refined over decades, with modern approaches utilizing microwave assistance, multicomponent reactions, and advanced catalytic systems like palladium-catalyzed cross-coupling to enhance diversity and efficiency.[2][5]
Chapter 2: The First Breakthrough: Modulators of the Central Nervous System
The first major therapeutic application for the pyrazolo[1,5-a]pyrimidine scaffold emerged in the 1980s and 1990s with the development of non-benzodiazepine sedative-hypnotics and anxiolytics.[2][7] These compounds, often called "Z-drugs," act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter channel in the brain.[8][9] By binding to the benzodiazepine site on the receptor complex, they enhance the effect of GABA, leading to sedation and anxiolysis.[8][10]
A key innovation of this class was its selectivity. Unlike traditional benzodiazepines, many pyrazolo[1,5-a]pyrimidines bind preferentially to GABA-A receptors containing the α1 subunit, which is primarily associated with sedative effects, while having lower affinity for α2/α3-containing receptors linked to anxiolysis and muscle relaxation.[11][12] This selectivity offered the potential for hypnotic agents with a cleaner side-effect profile.
Key CNS-Active Pyrazolo[1,5-a]pyrimidines
| Compound | Primary Indication | Development Status | Key Features & History |
| Zaleplon (Sonata) | Insomnia (Sleep Onset) | Marketed | The first FDA-approved hypnotic from this class.[13] It is an ultrashort-acting agent with a half-life of approximately 1 hour, making it ideal for difficulty falling asleep with minimal next-day residual effects.[10][11] |
| Indiplon | Insomnia | Unmarketed | Discovered at Lederle Laboratories in the 1980s.[14] Developed in two formulations: immediate-release (IR) for sleep onset and modified-release (MR) for sleep maintenance.[15][16] Received an approvable letter for the IR version but did not reach the market.[14][16] |
| Ocinaplon | Generalized Anxiety Disorder (GAD) | Discontinued | Developed to be anxioselective with fewer sedative effects by targeting α2/α3 subunits.[17][18] Showed promise in Phase II trials but development was halted in Phase III due to observations of elevated liver enzymes.[17][18] |
| Lorediplon | Insomnia | Investigational | A hypnotic agent that has undergone Phase II clinical trials to evaluate its efficacy on sleep maintenance and quality compared to zolpidem.[19][20] |
Chapter 3: A New Paradigm: The Kinase Inhibitor Revolution
While the CNS applications solidified the importance of the pyrazolo[1,5-a]pyrimidine scaffold, its role in medicinal chemistry was revolutionized by the pursuit of protein kinase inhibitors for cancer therapy.[2] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2][5] The pyrazolo[1,5-a]pyrimidine core serves as an excellent "hinge-binding" motif, acting as an ATP-competitive inhibitor by occupying the ATP-binding pocket of the kinase and preventing its function.[5]
This transition has been exceptionally fruitful, leading to the development of highly potent and selective inhibitors for a multitude of oncogenic kinases.
Tropomyosin Receptor Kinase (Trk) Inhibitors
A significant success story for this scaffold is in the inhibition of Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC). Fusions involving the NTRK genes are oncogenic drivers in a wide range of solid tumors.[4][21] Pyrazolo[1,5-a]pyrimidine-based molecules have proven highly effective in this area.[4] In fact, two of the three marketed drugs for NTRK fusion cancers feature this core structure.[4][21]
-
First-Generation Inhibitors: Larotrectinib and Entrectinib were approved in 2018 and 2019, respectively, providing a new option for patients with NTRK fusion-positive tumors.[21]
-
Second-Generation Inhibitors: To combat acquired resistance mutations, second-generation inhibitors were developed. Repotrectinib , approved by the FDA in November 2023, is a prominent example built on the pyrazolo[1,5-a]pyrimidine scaffold, demonstrating efficacy against resistance mutations.[4][21]
Expanding Kinase Target Landscape
Beyond Trk, the scaffold has been successfully adapted to target numerous other kinases implicated in cancer and other diseases.
| Target Kinase(s) | Therapeutic Area | Representative Compounds/Studies |
| Pim-1 | Oncology | Potent pan-Pim inhibitors were developed from a pyrazolo[1,5-a]pyrimidine hit, showing activity in cell-based assays.[22][23] |
| CDK9 | Oncology | Starting from a multi-kinase inhibitor, a selective CDK9 inhibitor series based on the pyrazolo[1,5-a]pyrimidine nucleus was developed.[24] |
| FLT3-ITD | Acute Myeloid Leukemia (AML) | Optimization of a screening hit led to potent and selective inhibitors of FLT3-ITD, including activity against resistance-conferring mutations.[25] |
| CHK1 | Oncology | A template-based approach led to the discovery of a series of potent and selective CHK1 inhibitors.[26] |
| PI3Kδ | Inflammatory Diseases (e.g., Asthma) | A series of indole-substituted pyrazolo[1,5-a]pyrimidines yielded potent and highly selective PI3Kδ inhibitors with low nanomolar IC50 values.[6] |
Chapter 4: Illuminating Structure-Activity Relationships (SAR)
The success of the pyrazolo[1,5-a]pyrimidine scaffold is rooted in the predictable and exploitable nature of its structure-activity relationships. The ability to systematically modify positions around the core has allowed chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[5]
-
Position 7: This position is critical for interacting with the solvent-exposed region. In CNS agents, substitution here (e.g., the N-ethylacetamido)phenyl group in Zaleplon) is key for GABA-A receptor affinity and selectivity.[13]
-
Position 5: In kinase inhibitors, this position often points towards the ribose pocket. Modifications here can enhance potency and influence selectivity across the kinome.[6]
-
Position 3: This position projects into the interior of the ATP-binding site. Aryl substitutions are common and crucial for establishing potent inhibitory activity against many kinases.[23][25]
-
Position 2: Modifications at this position can be used to modulate physical properties like solubility or to explore additional interactions within the binding site.[6]
Chapter 5: Future Directions and Emerging Applications
The journey of the pyrazolo[1,5-a]pyrimidine scaffold is far from over. While challenges such as drug resistance and off-target toxicity persist, the chemical tractability of this core continues to drive innovation.[2][5] Future research is focused on optimizing selectivity, improving bioavailability, and exploring novel biological targets.[5]
Emerging areas of investigation include:
-
Aryl Hydrocarbon Receptor (AHR) Antagonists: This transcription factor is a promising target in cancer immunology, and pyrazolo[1,5-a]pyrimidines have been identified as a novel class of potent AHR antagonists.[27]
-
ALKBH5 Inhibitors: As an m⁶A RNA demethylase, ALKBH5 is a novel epigenetic target in AML. A pyrazolo[1,5-a]pyrimidine derivative was identified as a selective inhibitor, demonstrating anti-tumor efficacy in vivo.[28]
-
Antitubercular Agents: The scaffold has been identified in high-throughput screens as a potential lead for developing new treatments for tuberculosis.[29]
From its origins as a simple heterocyclic system, the pyrazolo[1,5-a]pyrimidine core has evolved into one of the most versatile and impactful scaffolds in the drug discovery arsenal. Its history reflects the broader evolution of medicinal chemistry itself—a journey from broad-acting CNS agents to highly specific, genetically targeted therapies. The continued exploration of its vast chemical space ensures that the pyrazolo[1,5-a]pyrimidine story will continue for years to come.
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Solubility and Stability of 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry, particularly for developing protein kinase inhibitors.[1][2] A thorough understanding of its physicochemical properties, namely aqueous solubility and chemical stability, is paramount for its advancement as a potential drug candidate. While specific experimental data for this exact isomeric structure is not prevalent in public literature, this guide provides a comprehensive framework for its characterization. By leveraging data from structurally related analogs and outlining robust, field-proven experimental protocols, this document serves as a practical guide for researchers to determine the solubility profile, identify potential degradation pathways, and establish the intrinsic stability of the target molecule. The methodologies described herein are grounded in international regulatory standards and best practices in pharmaceutical development.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged scaffold" in drug discovery.[3] Its rigid, planar structure and versatile substitution points allow for fine-tuning of pharmacological and pharmacokinetic properties.[1] Modifications to this core are known to significantly impact critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility and metabolic stability.[4][5]
This guide focuses specifically on This compound . Its characterization is essential for formulation development, shelf-life prediction, and ensuring safety and efficacy. To provide a scientifically grounded approach, we will draw comparisons with its close structural analogs, including the parent pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and the isomeric 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid , for which some physical data is available.
Figure 1: Chemical Structures of Target Compound and Analogs
-
(a) this compound (Target Compound)
-
(b) 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (Isomer)[6]
-
(c) Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Parent Scaffold)[7]
The distinct positioning of the methyl and carboxylic acid groups in these structures will inevitably lead to different physicochemical behaviors, underscoring the need for specific experimental determination for the target compound.
Section 1: Physicochemical Profile & Solubility Determination
Aqueous solubility is a critical determinant of a drug's bioavailability. The structural features of this compound provide key insights into its expected solubility behavior.
Structural Analysis and Predictive Insights
The molecule's solubility will be governed by a balance of competing factors:
-
Carboxylic Acid Group (-COOH): This acidic group is ionizable. At pH values above its pKa, it will deprotonate to the highly polar carboxylate form (-COO⁻), which is expected to dramatically increase aqueous solubility. Conversely, at pH values below the pKa, it will exist in its less soluble, neutral form.
-
Pyrazolo[1,5-a]pyrimidine Core: The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors, contributing favorably to interactions with water.
-
Methyl Group (-CH₃): This is a small, non-polar group that will slightly increase the molecule's lipophilicity, potentially decreasing aqueous solubility compared to the parent scaffold.
While no experimental data exists for the target compound, data for its isomer provides a useful reference point.
Table 1: Known Physicochemical Properties of a Structural Isomer
| Property | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Reference |
|---|---|---|
| CAS Number | 739364-95-5 | [8] |
| Molecular Formula | C₈H₇N₃O₂ | [8] |
| Molecular Weight | 177.16 g/mol | [6] |
| Appearance | White to Off-White Solid | [8] |
| Melting Point | 238 °C (decomposition) | [8] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [8] |
| Predicted pKa | -0.17 ± 0.41 |[8] |
Note on pKa: The predicted pKa value from the source appears unusually low for a carboxylic acid and may reflect the basicity of the nitrogenous ring system rather than the acidity of the COOH group. The actual pKa of the carboxylic acid is expected to be in the range of 3-5, typical for aromatic carboxylic acids.
Causality in Experimental Design: Why Thermodynamic Solubility?
For drug development, understanding the thermodynamic (equilibrium) solubility is crucial as it represents the true saturation point of the compound in a given medium. The shake-flask method is the gold-standard technique for this determination because it allows the system to reach a true equilibrium between the solid and dissolved states, providing a reliable baseline for formulation strategies.[9]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
This protocol outlines the steps to determine the pH-dependent aqueous solubility of the target compound.
Objective: To determine the equilibrium solubility of this compound in various aqueous media at a controlled temperature.
Materials:
-
This compound (solid, >99% purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 2.0, 4.5
-
Phosphate buffer, pH 6.8
-
High-purity water
-
Acetonitrile or Methanol (for HPLC mobile phase and stock solutions)
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Syringe filters (0.22 µm, PVDF or other low-binding material)
Equipment:
-
Thermostatic orbital shaker or rotator
-
Benchtop microcentrifuge
-
Calibrated pH meter
-
Analytical balance
-
Validated HPLC-UV/PDA system
-
Vortex mixer
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a series of microcentrifuge tubes. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test medium (water, pH 2.0, 4.5, 6.8, 7.4 buffers) to the tubes in triplicate.
-
Equilibration: Seal the tubes securely and place them in the thermostatic shaker set to a constant temperature (typically 25 °C or 37 °C). Agitate for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.[9]
-
Phase Separation: After equilibration, allow the tubes to stand for 30 minutes to let larger particles settle. Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. For added certainty, filter the supernatant through a 0.22 µm syringe filter. Self-Validation Step: The first few drops from the filter should be discarded to avoid potential adsorption losses.
-
Quantification:
-
Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., DMSO or Methanol).
-
Create a calibration curve by making serial dilutions of the stock solution in the mobile phase.
-
Dilute the saturated samples with mobile phase to bring them into the linear range of the calibration curve.
-
Analyze all standards and samples by HPLC-UV/PDA.
-
-
Data Analysis: Using the calibration curve, calculate the concentration of the compound in the saturated samples. The result is the thermodynamic solubility in mg/mL or µM. Verify the pH of the remaining suspension to ensure it has not shifted significantly.[9]
Caption: Factors influencing the aqueous solubility of the target compound.
Section 2: Chemical Stability Assessment & Forced Degradation
Chemical stability studies are mandated by regulatory agencies like the ICH to understand how a drug substance changes over time under various environmental factors.[10] Forced degradation (or stress testing) is a critical component of this process, designed to accelerate the formation of degradation products to establish degradation pathways and develop stability-indicating analytical methods.[11][12]
Potential Degradation Pathways
The pyrazolo[1,5-a]pyrimidine ring is a relatively stable aromatic system. However, the overall structure possesses functionalities susceptible to degradation under stress conditions:
-
Hydrolysis: The fused heterocyclic system is generally stable to hydrolysis, but extreme pH and heat could potentially force ring opening. Amide derivatives, if synthesized later, would be much more susceptible.
-
Oxidation: The electron-rich nitrogen atoms and the aromatic rings could be susceptible to oxidation, potentially forming N-oxides or other oxidative artifacts.
-
Photodegradation: Aromatic heterocyclic compounds frequently absorb UV radiation and can be prone to photolytic degradation.
-
Decarboxylation: While less common for aromatic carboxylic acids, decarboxylation could be a potential thermal degradation pathway, especially if the solid-state packing facilitates it.
Causality in Experimental Design: Why Forced Degradation?
The primary goal of a forced degradation study is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[13] This level of degradation is sufficient to produce a representative set of degradants that might be observed under long-term storage conditions. This allows for the development of an analytical method that can specifically separate and quantify the active ingredient from these impurities, proving the method is "stability-indicating."[14]
Experimental Protocol: Forced Degradation Study
This protocol is designed based on the principles outlined in ICH guidelines Q1A and Q1B.[15][16]
Objective: To identify the likely degradation products of this compound under various stress conditions and to generate samples for developing a stability-indicating HPLC method.
General Preparation:
-
Prepare a primary stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile:water).[17]
-
For each condition, a parallel "control" sample (stored at 5°C in the dark) and a "blank" (stress medium without the compound) should be prepared.
Methodology:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Store one set of samples at room temperature (RT) and another at 60°C for up to 7 days.[17]
-
Pull time points (e.g., 2, 8, 24, 48 hours, 7 days) and immediately neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Store one set at RT and another at 60°C.
-
Pull time points as above and immediately neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Store at RT, protected from light.
-
Pull time points (e.g., 2, 8, 24 hours). The reaction is often rapid.
-
-
Thermal Degradation (Solid & Solution):
-
Solution: Store the stock solution at 80°C in a sealed vial, protected from light.
-
Solid: Place a few milligrams of the solid compound in a clear glass vial and store it in an oven at 80°C.
-
Pull time points for both over several days. For the solid sample, dissolve in the starting solvent before analysis.
-
-
Photostability (ICH Q1B): [18]
-
Expose both the solid compound and the solution (in a photostable container) to a light source conforming to ICH Q1B specifications.
-
The total exposure should be no less than 1.2 million lux hours (visible) and 200 watt hours/square meter (near UV).
-
A "dark control" sample, wrapped in aluminum foil, must be exposed alongside the test samples to differentiate between thermal and photolytic degradation.
-
Caption: Workflow for a comprehensive forced degradation study.
Section 3: Development of a Stability-Indicating Analytical Method
The analytical method is the cornerstone of any stability study. It must be able to unambiguously separate the parent drug from all process impurities and degradation products.[19] A stability-indicating method (SIM) provides confidence that a decrease in the parent drug concentration is accurately measured and corresponds to a quantifiable increase in degradation products.[20]
Causality in Experimental Design: Why RP-HPLC with PDA?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for stability testing of small molecules. Its versatility in separating compounds of varying polarity makes it ideal. Coupling it with a Photodiode Array (PDA) Detector is a self-validating system. A PDA detector not only quantifies the amount of a compound but also acquires its full UV-Vis spectrum. This allows for "peak purity" analysis, which mathematically determines if a single chromatographic peak consists of one or multiple co-eluting compounds. This is essential to prove that the parent drug peak is free from any underlying degradants.[21]
Protocol: Stability-Indicating HPLC Method Development Workflow
Objective: To develop and validate a specific, accurate, and robust RP-HPLC method capable of separating this compound from its forced degradation products.
Equipment:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
Chromatography Data System (CDS) with peak purity analysis software.
Methodology:
-
Column & Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Screen mobile phase combinations:
-
A: 0.1% Formic Acid or Trifluoroacetic Acid in Water
-
B: Acetonitrile or Methanol
-
-
Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
-
Analysis of Stressed Samples:
-
Inject the neat (undegraded) sample to establish the retention time of the parent peak.
-
Inject a composite sample made by mixing small aliquots from all stressed conditions (acid, base, oxidative, thermal, photo). This "degradant cocktail" is the most challenging sample and is crucial for method development.
-
-
Method Optimization:
-
Analyze the chromatogram from the composite sample. The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks.
-
Adjust the gradient slope, initial/final %B, and run time to improve separation.
-
If co-elution occurs, consider changing the organic modifier (ACN vs. MeOH) or the pH of the aqueous phase. A different column chemistry (e.g., Phenyl-Hexyl) may also be required.
-
-
Peak Purity Assessment (Trustworthiness Step):
-
Using the PDA data, perform a peak purity analysis on the parent peak in all the individual stressed samples.
-
The analysis compares spectra across the peak. A purity angle less than the purity threshold indicates the peak is spectrally homogeneous and therefore pure.
-
Caption: Iterative workflow for developing a stability-indicating HPLC method.
Conclusion
The characterization of this compound requires a systematic and scientifically rigorous approach. While direct literature data on its solubility and stability is scarce, a complete physicochemical profile can be built by applying the principles and detailed protocols outlined in this guide. By leveraging comparative data from known analogs, employing gold-standard methodologies like the shake-flask solubility assay, and conducting a comprehensive forced degradation study, researchers can generate the critical data needed for formulation development, regulatory filings, and the overall advancement of this promising compound. The integration of robust analytical techniques, such as stability-indicating HPLC-PDA, ensures the integrity and trustworthiness of the data generated, forming a solid foundation for subsequent drug development activities.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. PubChem. Available at: [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
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Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
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Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation (ICH). Available at: [Link]
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Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). Available at: [Link]
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2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. PubChem. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available at: [Link]
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ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]
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ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency (EMA). Available at: [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
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6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. PubChem. Available at: [Link]
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Q1B Photostability Testing of New Drug Substances and Products. Food and Drug Administration (FDA). Available at: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
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ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]
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Stability Indicating HPLC Method Development: A Review. ResearchGate. Available at: [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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Q1 Stability Testing of Drug Substances and Drug Products. Food and Drug Administration (FDA). Available at: [Link]
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Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). Available at: [Link]
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
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Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. Available at: [Link]
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Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Methodological & Application
experimental protocol for 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid synthesis
Abstract
This application note provides a comprehensive, two-step experimental protocol for the synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis leverages a classical cyclocondensation reaction followed by ester hydrolysis. The initial step involves the regioselective condensation of Ethyl 3-amino-1H-pyrazole-5-carboxylate with acetylacetone to form the pyrazolo[1,5-a]pyrimidine core. The subsequent step is the saponification of the resulting ethyl ester to yield the final carboxylic acid. This guide offers detailed procedural steps, explains the chemical principles underpinning the methodology, and provides essential data for researchers in organic synthesis and pharmaceutical development.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system due to its wide range of biological activities, including roles as protein kinase inhibitors in targeted cancer therapy.[1][2][3] The structural rigidity and synthetic versatility of this fused ring system allow for extensive functionalization, making it an attractive core for combinatorial library design and drug discovery.[4] this compound, in particular, represents a valuable building block for the development of novel therapeutic agents.
This document outlines a reliable and reproducible protocol for its laboratory-scale synthesis. The chosen synthetic strategy is based on fundamental and well-established organic chemistry principles, ensuring high yields and purity. The primary reaction is the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound, a cornerstone method for constructing the pyrazolo[1,5-a]pyrimidine framework.[5]
Synthetic Strategy Overview
The synthesis is achieved in two primary stages as depicted in the workflow below. The process begins with the formation of the heterocyclic core via an acid-catalyzed condensation, followed by a standard basic hydrolysis to unmask the carboxylic acid.
Caption: Overall synthetic workflow for the target compound.
Experimental Protocols
PART A: Synthesis of Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (Intermediate)
Principle: This reaction proceeds via a cyclocondensation mechanism. The more nucleophilic exocyclic amino group of the ethyl 3-amino-1H-pyrazole-5-carboxylate attacks one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular condensation between the endocyclic pyrazole nitrogen and the second carbonyl group, which, after dehydration under acidic conditions, yields the aromatic pyrazolo[1,5-a]pyrimidine ring system. Acetic acid serves as both the solvent and the catalyst for the dehydration step.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Ethyl 3-amino-1H-pyrazole-5-carboxylate | 155.15 | 10.0 | 1.55 g |
| Acetylacetone (2,4-pentanedione) | 100.12 | 11.0 | 1.10 g (1.12 mL) |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
| Saturated Sodium Bicarbonate Solution | - | - | ~50 mL |
| Brine | - | - | 20 mL |
| Ethyl Acetate | - | - | ~100 mL |
| Anhydrous Magnesium Sulfate | 120.37 | - | ~2 g |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-amino-1H-pyrazole-5-carboxylate (1.55 g, 10.0 mmol).
-
Add glacial acetic acid (20 mL) to the flask and stir the mixture to dissolve the solid.
-
Add acetylacetone (1.12 mL, 11.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexane).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water (~100 mL). A precipitate may form.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure ester intermediate.
PART B: Synthesis of this compound (Final Product)
Principle: This step involves the base-mediated hydrolysis (saponification) of the ethyl ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt and ethanol. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product. A similar hydrolysis strategy is effectively used in the synthesis of the regioisomeric 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.[6]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate | 219.22 | 5.0 | 1.10 g |
| Sodium Hydroxide (NaOH) | 40.00 | 15.0 | 0.60 g |
| Deionized Water | 18.02 | - | 15 mL |
| Ethanol | 46.07 | - | 5 mL |
| 2M Hydrochloric Acid (HCl) | - | - | As needed (~8 mL) |
Procedure:
-
In a 50 mL round-bottom flask, dissolve Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (1.10 g, 5.0 mmol) in a mixture of ethanol (5 mL) and deionized water (15 mL).
-
Add sodium hydroxide pellets (0.60 g, 15.0 mmol) to the solution.
-
Heat the mixture to 60-70°C with stirring for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. The solution should become clear as the reaction progresses.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5°C.
-
Slowly acidify the solution by adding 2M hydrochloric acid dropwise while stirring. A white precipitate will form as the product crashes out of solution. Continue adding acid until the pH of the mixture is approximately 2-3.
-
Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Dry the product in a vacuum oven at 50°C to a constant weight to afford the final this compound.
Conclusion
The protocols detailed in this application note describe a robust and efficient synthesis of this compound. By employing a classical cyclocondensation reaction followed by a straightforward ester hydrolysis, this valuable chemical intermediate can be readily prepared in a laboratory setting. The methodologies are grounded in well-documented chemical transformations, providing a reliable foundation for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications.
References
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine.
- Coupling of ethyl 1H-pyrazole-5-carboxylate 9 with 3-functionalized N-Boc-azetidines 2a–c.
- Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
- 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid. SGT Life Sciences.
- Ethyl 2-hydroxy-5-methylpyrazolo(1,5-a)
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
- 2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. BLDpharm.
- Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines
- (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. PubChem.
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons.
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preparation of Anagliptin from 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
An Application Note and Protocol for the Synthesis of Anagliptin from 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Introduction: The Strategic Synthesis of a Modern Antidiabetic Agent
Anagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones. By prolonging the action of these hormones, Anagliptin enhances glucose-dependent insulin secretion, thereby playing a crucial role in the management of type 2 diabetes mellitus.[1][2] The chemical structure of Anagliptin, N-[2-({2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, features a complex architecture comprising a pyrazolopyrimidine core linked to a chiral cyanopyrrolidine moiety via a diamine spacer.[3]
This document provides a detailed guide for researchers and drug development professionals on the convergent synthesis of Anagliptin. The core of this strategy is the amide coupling of a key heterocyclic building block, this compound, with a pre-synthesized chiral amine side-chain, (2S)-1-{[(1-Amino-2-methylpropan-2-yl) amino] acetyl} pyrrolidine-2-carbonitrile. We will delve into the rationale behind the synthetic design, provide step-by-step protocols for the key transformations, and discuss the critical parameters that ensure a high-yield, high-purity synthesis.
Part 1: The Heterocyclic Core - this compound
The starting material, this compound, is the foundational scaffold upon which the Anagliptin molecule is built.[4] Its structural integrity is paramount for the final compound's biological activity.
Table 1: Physicochemical Properties of the Starting Material
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | [5] |
| Molecular Weight | 177.16 g/mol | [5][6] |
| Appearance | White to Off-White/Light yellow Solid/Crystal | [4][6][7] |
| Melting Point | 238 °C (decomposes) | [4][7] |
| Solubility | Slightly soluble in DMSO and heated Methanol | [4][7] |
| Storage | Room Temperature, sealed in dry conditions | [4][6][7] |
There are several established routes to this intermediate. One common method involves the hydrolysis of its corresponding nitrile or amide precursor.[7][8] For instance, 2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile can be hydrolyzed to the carboxylic acid.[8] Another approach involves the hydrolysis of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid amide in the presence of a strong base like sodium hydroxide, followed by acidification to precipitate the desired product.[7]
Part 2: Synthesis of the Chiral Amine Side-Chain
The efficacy and safety of Anagliptin are critically dependent on the specific stereochemistry of the cyanopyrrolidine ring. The required (S)-enantiomer is synthesized from a chiral pool starting material, L-proline, ensuring absolute stereocontrol. The synthesis of the key amine intermediate, (2S)-1-{[(1-Amino-2-methylpropan-2-yl) amino] acetyl} pyrrolidine-2-carbonitrile, is a multi-step process. A representative pathway involves the initial protection of a diamine segment, followed by coupling with a chiral cyanopyrrolidine derivative, and concluding with deprotection.
A crucial intermediate in this pathway is the Boc-protected diamine coupled with (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine. The final step is the removal of the Boc (tert-butyloxycarbonyl) protecting group under acidic conditions to liberate the primary amine, making it available for the final coupling reaction.[9][10]
Caption: Workflow for the synthesis of the chiral amine side-chain.
Part 3: The Core Directive - Amide Bond Formation
The pivotal step in the synthesis of Anagliptin is the formation of an amide bond between the carboxylic acid group of the pyrazolopyrimidine core and the primary amine of the chiral side-chain. Direct reaction is inefficient due to acid-base chemistry. Therefore, the carboxylic acid must first be activated.
Causality in Reagent Selection: Activating the Carboxyl Group
The choice of coupling agent is critical for achieving high yield and minimizing side reactions, particularly racemization. These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester or O-acylisourea), which is then susceptible to nucleophilic attack by the amine.[11]
Table 2: Comparison of Common Amide Coupling Reagents
| Reagent (Abbreviation) | Class | Mechanism/Byproduct | Advantages | Considerations |
| Dicyclohexylcarbodiimide (DCC) | Carbodiimide | Forms O-acylisourea; Dicyclohexylurea (DCU) byproduct. | Inexpensive, effective.[12] | DCU is poorly soluble, complicating purification.[11][12] Risk of racemization. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Carbodiimide | Forms O-acylisourea; Water-soluble urea byproduct. | Byproduct and excess reagent are easily removed by aqueous workup.[12] | More expensive than DCC. |
| N,N'-Carbonyldiimidazole (CDI) | Imidazolium | Forms an acyl-imidazole intermediate. | Simple to use, clean reaction.[10][12] | Can be moisture sensitive. |
| HATU / HBTU / TBTU | Aminium/Uronium Salts | Forms activated OBt or OAt esters. | Fast reaction rates, low racemization, high yields.[9] | Higher cost, byproducts require removal. |
| Hydroxybenzotriazole (HOBt) | Additive | Used with carbodiimides to form an HOBt active ester. | Suppresses racemization and minimizes side reactions.[9][11] | An additional reagent is required. |
-
Expertise in Practice: For industrial-scale synthesis, EDCI is often preferred over DCC because its water-soluble urea byproduct simplifies purification, avoiding the filtration challenges posed by the insoluble dicyclohexylurea (DCU).[12] For difficult couplings or when minimizing racemization is the absolute priority, uronium-based reagents like HATU are superior, as the 7-aza-hydroxybenzotriazole (HOAt) leaving group is more reactive and provides anchimeric assistance.
Experimental Protocol: Synthesis of Anagliptin
This protocol describes a general procedure for the amide coupling reaction. Researchers should optimize solvent, base, and temperature for their specific setup.
Materials:
-
This compound (1.0 eq)
-
(2S)-1-{[(1-Amino-2-methylpropan-2-yl) amino] acetyl} pyrrolidine-2-carbonitrile or its salt (e.g., methanesulfonate) (1.0-1.2 eq)[13]
-
Coupling Agent (e.g., EDCI, 1.2-1.5 eq)
-
Additive (e.g., HOBt, 1.2-1.5 eq)
-
Organic Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0-5.0 eq)[9]
-
Anhydrous Solvent (e.g., DMF, DCM, or THF)
Procedure:
-
Reaction Setup: In a clean, dry, nitrogen-purged reaction vessel, dissolve this compound in the chosen anhydrous solvent (e.g., DMF).
-
Activation: Cool the solution to 0 °C in an ice bath. Add the coupling agent (EDCI) and the additive (HOBt) to the solution. Stir for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: In a separate flask, dissolve the chiral amine side-chain in the solvent. Add the organic base (DIPEA) to this solution to neutralize any salt and liberate the free amine.
-
Coupling: Slowly add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.[9] Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench the mixture by adding water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude Anagliptin can be purified by column chromatography or, more commonly for large-scale preparations, by recrystallization from a suitable solvent system (e.g., isopropyl acetate) to yield the final product as a pure solid.[14]
Caption: Experimental workflow for the final amide coupling step.
Part 4: Quality Control and Validation
Ensuring the identity, purity, and particularly the enantiomeric excess of the final product is a non-negotiable aspect of pharmaceutical synthesis.
Structural Confirmation:
-
¹H-NMR Spectroscopy: Provides information on the proton environment, confirming the successful coupling and the integrity of the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized Anagliptin. ESI/MS is a common technique for this analysis.[7]
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A standard HPLC method is used to determine the chemical purity of the final compound, quantifying any residual starting materials or process-related impurities. A purity of >99% is typically required.[13]
Enantiomeric Purity - A Critical Parameter:
The biological activity of Anagliptin resides in the (S)-enantiomer. The presence of the (R)-enantiomer is considered an impurity and must be strictly controlled.
-
Chiral HPLC: A specialized chiral HPLC method is required to separate and quantify the two enantiomers.[15] This is a self-validating system; the protocol's success is confirmed by achieving the required enantiomeric excess.
Table 3: Typical Chiral HPLC Method Parameters for Anagliptin
| Parameter | Condition | Rationale / Source |
| Stationary Phase | Lux Cellulose-3 (250×4.6mm, 5μm) or similar polysaccharide-based column | Chiral selectors on the stationary phase enable differential interaction with enantiomers.[16] |
| Mobile Phase | Isocratic mixture of Hexane, Ethanol, and Diethylamine | The ratio is optimized to achieve baseline separation between the enantiomers.[16] |
| Detector | UV at 254 nm | Anagliptin contains chromophores that absorb at this wavelength.[16] |
| Flow Rate | Typically 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Acceptance Criteria | Resolution between enantiomer peaks > 3.0 | Ensures accurate quantification of the undesired enantiomer.[15] |
Conclusion
The synthesis of Anagliptin from this compound is a robust and scalable process centered on a well-understood amide coupling reaction. Success hinges on the careful selection of coupling reagents to maximize yield and prevent racemization, the use of a stereochemically pure amine side-chain, and rigorous analytical control of the final product. The protocols and insights provided herein offer a comprehensive framework for researchers engaged in the synthesis of this important therapeutic agent, emphasizing the interplay between synthetic strategy, mechanistic understanding, and stringent quality validation.
References
- CN105503878A - Synthesis method of anagliptin - Google P
- 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid - SGT Life Sciences. (URL: )
- CN103951669A - Synthesis method of Anagliptin key intermediate - Google P
- 2-Methylpyrazolo[1,5-a]pyriMidine-6-carboxylic acid | 739364-95-5 - ChemicalBook. (URL: )
- A VALIDATED CHIRAL HPLC METHOD FOR THE ENANTIOMERIC PURITY OF ANAGLIPTIN - Indo American Journal of Pharmaceutical Research. (URL: )
- Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions - Taylor & Francis. (URL: )
-
2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid - PubChem. (URL: [Link])
- WO2015104602A2 - A process for the preparation of anagliptin and its intermediates thereof - Google P
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A VALIDATED CHIRAL HPLC METHOD FOR THE ENANTIOMERIC PURITY OF ANAGLIPTIN - Zenodo. (URL: [Link])
- Coupling Reagents - Aapptec Peptides. (URL: )
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Anagliptin - PubChem. (URL: [Link])
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Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions - PubMed. (URL: [Link])
- WO2015150887A1 - Process for the preparation of anagliptin or its salts - Google P
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A Process For Preparation Of Anagliptin Hydrochloride - Quick Company. (URL: [Link])
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Amide Synthesis - Fisher Scientific. (URL: [Link])
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Application Note: Pyrazolo[1,5-a]pyrimidines as a Privileged Scaffold for Potent and Selective Protein Kinase Inhibition
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone in the design of targeted protein kinase inhibitors, demonstrating significant therapeutic potential across a spectrum of diseases, including oncology, inflammation, and neurodegenerative disorders. This document provides an in-depth guide to the application of this versatile scaffold, detailing its mechanism of action, structure-activity relationships (SAR), and comprehensive, field-proven protocols for its evaluation. We aim to equip researchers with the necessary knowledge and methodologies to effectively harness the power of pyrazolo[1,5-a]pyrimidines in their drug discovery programs.
Introduction: The Rise of a Privileged Kinase Inhibitor Scaffold
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, making them one of the most intensively pursued drug target classes. The pyrazolo[1,5-a]pyrimidine core, a bicyclic heteroaromatic system, has garnered significant attention due to its structural resemblance to the purine core of adenosine triphosphate (ATP), the natural substrate for kinases. This inherent "ATP-mimetic" characteristic provides a strong foundation for designing potent, competitive inhibitors.
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of inhibitors targeting a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Mitogen-Activated Protein Kinases (MAPKs), among others.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The primary mechanism by which pyrazolo[1,5-a]pyrimidines exert their inhibitory effect is through competitive inhibition at the ATP-binding site of the target kinase. The nitrogen atoms within the pyrazole and pyrimidine rings act as hydrogen bond acceptors and donors, mimicking the interactions of the adenine portion of ATP with the kinase's hinge region.
Figure 1: Competitive inhibition at the kinase ATP-binding site.
The affinity and selectivity of a pyrazolo[1,5-a]pyrimidine inhibitor are determined by the nature of the substituents appended to the core scaffold. These substituents can form additional interactions with other regions of the ATP-binding pocket, such as the gatekeeper residue and the DFG motif, thereby enhancing potency and dictating selectivity against other kinases.
Structure-Activity Relationship (SAR) and Design Principles
The tunability of the pyrazolo[1,5-a]pyrimidine scaffold is its greatest asset. The following provides a general overview of key SAR principles:
| Position | Role in Kinase Inhibition | Common Substituents |
| C2 | Often directed towards the solvent-exposed region. Can be modified to improve solubility and pharmacokinetic properties. | Small alkyl groups, amines, morpholines |
| C3 | Can influence selectivity by interacting with residues near the gatekeeper. | Aryl or heteroaryl groups |
| C5 | Typically substituted with an amine that can form a crucial hydrogen bond with the kinase hinge region. | Substituted anilines, benzylamines |
| C7 | A key position for establishing selectivity. Substituents here can exploit unique features of the target kinase's active site. | Aryl ethers, substituted phenyl rings |
Expert Insight: The choice of substituents at C7 is often a critical determinant of selectivity. A bulky group at this position may clash with a large gatekeeper residue in off-target kinases, thus favoring inhibition of kinases with smaller gatekeeper residues.
Protocols for Evaluation of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The following protocols provide a robust framework for the preclinical evaluation of novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
In Vitro Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a common method for determining the IC50 value of a test compound against a purified kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it into close proximity with a streptavidin-allophycocyanin (SA-APC) conjugate. Excitation of europium results in FRET to APC, generating a detectable signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Figure 2: Workflow for a typical TR-FRET kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the pyrazolo[1,5-a]pyrimidine inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Plate Preparation: In a 384-well low-volume white plate, add 50 nL of each compound dilution from the serial dilution series. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the purified kinase and the biotinylated substrate peptide in kinase buffer. The optimal concentrations of kinase and substrate should be empirically determined.
-
Dispensing: Dispense 5 µL of the kinase reaction mixture into each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Add 5 µL of ATP solution (at a concentration equal to the Km for the specific kinase) to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 90 minutes.
-
Detection: Add 5 µL of detection solution containing the europium-labeled anti-phospho-antibody and SA-APC in detection buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (europium) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor signals. Plot the percent inhibition (relative to controls) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (MTS Assay)
This protocol assesses the ability of a pyrazolo[1,5-a]pyrimidine inhibitor to inhibit the growth of cancer cell lines that are dependent on the target kinase.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in the incubator.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Concluding Remarks
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly validated and fruitful starting point for the development of novel protein kinase inhibitors. Its synthetic tractability and inherent ATP-mimetic properties provide a powerful platform for medicinal chemists. By employing robust and well-validated in vitro and cellular assays, as detailed in this application note, researchers can effectively identify and optimize potent and selective pyrazolo[1,5-a]pyrimidine-based drug candidates for a wide range of therapeutic indications.
References
-
Title: Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors Source: Future Medicinal Chemistry URL: [Link]
-
Title: A review on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their biological applications Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Kinase Inhibitors Source: Molecules URL: [Link]
-
Title: The pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry Source: RSC Medicinal Chemistry URL: [Link]
The Strategic Role of 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid in the Synthesis of Dipeptidyl Peptidase-IV Inhibitors: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolopyrimidine Scaffold in Modern Antidiabetic Drug Design
The landscape of type 2 diabetes mellitus (T2DM) treatment has been significantly shaped by the advent of dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1] This class of oral antihyperglycemic agents enhances glycemic control by preventing the degradation of incretin hormones, which play a crucial role in insulin secretion.[1] Within the diverse chemical space of DPP-IV inhibitors, molecules built upon the pyrazolo[1,5-a]pyrimidine scaffold have emerged as a particularly successful and versatile class.[2] This bicyclic heterocyclic system offers a rigid and tunable platform for designing potent and selective inhibitors. At the heart of the synthesis of many such inhibitors lies a key intermediate: 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid . This application note provides a detailed exploration of the synthesis and utility of this pivotal building block, offering in-depth protocols and the scientific rationale behind the synthetic strategies.
The Architectural Significance of this compound
The this compound moiety serves as a critical anchor in the pharmacophore of several DPP-IV inhibitors. Its structural features are integral to its function:
-
The Pyrazolo[1,5-a]pyrimidine Core: This fused ring system provides a rigid backbone that orients the other pharmacophoric elements in the optimal conformation for binding to the DPP-IV active site.[2] The nitrogen atoms within the rings can participate in crucial hydrogen bonding interactions with amino acid residues of the enzyme.
-
The 6-Methyl Group: This substituent can contribute to the overall binding affinity and selectivity of the inhibitor through hydrophobic interactions within a specific sub-pocket of the enzyme.
-
The 2-Carboxylic Acid: This functional group is the primary point of attachment for the chiral amine-containing side chains that are characteristic of many DPP-IV inhibitors. The formation of a stable amide bond at this position is a key step in the final stages of inhibitor synthesis.
The overall synthetic strategy for many pyrazolo[1,5-a]pyrimidine-based DPP-IV inhibitors can be visualized as a convergent approach, where the core carboxylic acid is synthesized separately and then coupled with a complex chiral amine.
Figure 1: Convergent synthesis of pyrazolo[1,5-a]pyrimidine-based DPP-IV inhibitors.
Protocol I: Synthesis of this compound
This protocol outlines a plausible and referenced two-step synthesis of the target carboxylic acid, commencing with the cyclocondensation of a substituted aminopyrazole with a suitable dicarbonyl equivalent, followed by ester hydrolysis.
Step 1: Synthesis of Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
The formation of the pyrazolo[1,5-a]pyrimidine core is typically achieved through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3][4] To achieve the desired substitution pattern with a methyl group at the 6-position and an ester at the 2-position, a regioselective cyclocondensation is required. This can be achieved using an appropriately substituted B-ketoester.
Reaction Scheme:
Figure 2: Cyclocondensation to form the pyrazolopyrimidine core.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 5-Amino-3-methylpyrazole | 97.12 | 10 | 0.97 g |
| Diethyl 2-formyl-3-oxosuccinate | 202.18 | 11 | 2.22 g |
| Absolute Ethanol | 46.07 | - | 50 mL |
| Glacial Acetic Acid | 60.05 | catalytic | 0.5 mL |
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-methylpyrazole (0.97 g, 10 mmol) and absolute ethanol (50 mL).
-
Stir the mixture at room temperature until the solid dissolves completely.
-
Add diethyl 2-formyl-3-oxosuccinate (2.22 g, 11 mmol) to the solution, followed by the addition of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume in vacuo to approximately 10-15 mL.
-
Add cold water (50 mL) to the concentrated mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to afford the crude ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
The final step in the synthesis of the core intermediate is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Basic hydrolysis conditions are typically employed for this transformation.[5]
Reaction Scheme:
Figure 3: Hydrolysis of the ethyl ester to the carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate | 205.21 | 8 | 1.64 g |
| Sodium Hydroxide (NaOH) | 40.00 | 24 | 0.96 g |
| Ethanol | 46.07 | - | 30 mL |
| Water | 18.02 | - | 15 mL |
| 2 M Hydrochloric Acid (HCl) | 36.46 | - | As required (pH 2-3) |
Protocol:
-
In a 100 mL round-bottom flask, dissolve ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (1.64 g, 8 mmol) in ethanol (30 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (0.96 g, 24 mmol) in water (15 mL) and add it to the flask.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under high vacuum to yield this compound.
Protocol II: Amide Coupling for the Synthesis of DPP-IV Inhibitors
The amide bond formation between this compound and a chiral amine is a pivotal step in the synthesis of the final DPP-IV inhibitor. The choice of coupling reagent is critical to ensure high yield, minimize racemization, and facilitate purification. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are commonly employed for this purpose.[6][7]
Method A: HATU-Mediated Amide Coupling
HATU is a highly efficient coupling reagent that often leads to high yields and low levels of racemization.[1][8]
Reaction Scheme:
Figure 4: HATU-mediated amide coupling reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 177.16 | 1 | 177 mg |
| Chiral Amine (e.g., amine side chain of Trelagliptin) | Varies | 1.1 | Varies |
| HATU | 380.23 | 1.2 | 456 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3 | 0.52 mL |
| Anhydrous Dimethylformamide (DMF) | 73.09 | - | 5 mL |
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (177 mg, 1 mmol), the chiral amine (1.1 mmol), and anhydrous DMF (5 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add HATU (456 mg, 1.2 mmol) to the solution, followed by the dropwise addition of DIPEA (0.52 mL, 3 mmol).
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired DPP-IV inhibitor.
Method B: EDC/HOBt-Mediated Amide Coupling
The EDC/HOBt system is a classic and cost-effective method for amide bond formation.[6][7] HOBt is added to suppress side reactions and minimize racemization.[9]
Reaction Scheme:
Figure 5: EDC/HOBt-mediated amide coupling reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 177.16 | 1 | 177 mg |
| Chiral Amine (e.g., amine side chain of Trelagliptin) | Varies | 1.1 | Varies |
| EDC hydrochloride | 191.70 | 1.5 | 288 mg |
| HOBt | 135.12 | 1.2 | 162 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3 | 0.52 mL |
| Anhydrous Dichloromethane (DCM) or DMF | - | - | 10 mL |
Protocol:
-
Dissolve this compound (177 mg, 1 mmol) and HOBt (162 mg, 1.2 mmol) in anhydrous DCM or DMF (10 mL) in a dry flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (288 mg, 1.5 mmol) to the cooled solution and stir for 15-30 minutes.
-
Add the chiral amine (1.1 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (0.52 mL, 3 mmol).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
For work-up, if DCM was used, wash the reaction mixture sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), water (10 mL), and brine (10 mL). If DMF was used, follow the extractive work-up described in Method A.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure DPP-IV inhibitor.
Conclusion and Future Perspectives
This compound is a cornerstone intermediate in the synthesis of a promising class of DPP-IV inhibitors. The synthetic routes outlined in this guide provide a robust framework for its preparation and subsequent elaboration into complex drug molecules. The choice of amide coupling conditions can be tailored based on the specific substrates and desired outcomes, with both HATU and EDC/HOBt offering reliable methods. As the quest for novel antidiabetic agents continues, the versatility of the pyrazolo[1,5-a]pyrimidine scaffold and the strategic importance of key intermediates like this compound will undoubtedly fuel further innovation in the field of medicinal chemistry.
References
-
Kubinski, K., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4949. Available from: [Link]
-
Ghosh, A. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 80, 153094. Available from: [Link]
- CN102838466A (2012). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. Google Patents.
-
Subramanyam, R., et al. (2021). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Letters in Organic Chemistry, 18(10), 784-791. Available from: [Link]
-
Thakur, A., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6296. Available from: [Link]
-
Chen, Y., et al. (2020). Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors. European Journal of Medicinal Chemistry, 208, 112850. Available from: [Link]
-
Common Organic Chemistry (n.d.). Amine to Amide (HATU) Mechanism. Available from: [Link]
-
Di Gioia, M. L., et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 22(2), 269-275. Available from: [Link]
-
Vyas, A. J., et al. (2023). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry, 2(2), 111-125. Available from: [Link]
- CN105541793A (2016). Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate. Google Patents.
-
Kamal, A., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 12(11), 1831-1855. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(1), 103521. Available from: [Link]
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- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: A Scalable, High-Yield Synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a pivotal building block in modern medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure found in numerous kinase inhibitors targeting enzymes such as PI3Kδ, Pim-1, and Tropomyosin Receptor Kinase (Trk).[1][2][3] This protocol details a robust, two-step synthetic route designed for scalability, starting from commercially available precursors. We provide in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible execution by researchers in drug development and process chemistry.
Introduction & Scientific Background
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system of pyrazole and pyrimidine rings, is of significant interest to the pharmaceutical industry.[4] Its rigid, planar structure and multiple points for substitution make it an ideal scaffold for developing potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and immunology.[2][4] this compound (CAS No: 144983-58-2) serves as a key intermediate for introducing further complexity and tailoring pharmacological properties, notably in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for diabetes treatment.[5][6]
The synthetic strategy presented herein is adapted from established industrial methods, prioritizing yield, purity, operational simplicity, and scalability.[7] The route employs a convergent design, beginning with a base-mediated condensation to form the core heterocyclic ester, followed by a straightforward saponification to yield the target carboxylic acid.
Overall Synthetic Strategy
The synthesis is a two-step process, as illustrated in the workflow below. The core of the strategy involves the construction of the pyrimidine ring onto a pre-existing pyrazole starting material.
-
Step 1: Cyclocondensation. A base-catalyzed reaction between 3-methyl-5-aminopyrazole and an electrophilic three-carbon unit generated in situ from a dialkoxy propionate and a formate ester. This directly yields the stable ester intermediate, Ethyl 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylate.
-
Step 2: Saponification. A simple hydrolysis of the ethyl ester using a strong base, followed by acidic workup, precipitates the final carboxylic acid product in high purity.
Caption: High-level workflow for the synthesis of the target compound.
Mechanistic Insights
Understanding the underlying reaction mechanism is critical for process optimization and troubleshooting. The key transformation is the formation of the pyrimidine ring.
Caption: Mechanistic pathway for the pyrimidine ring formation.
The reaction is initiated by the deprotonation of the α-carbon of the propionate by a strong base like potassium tert-butoxide (KOtBu). The resulting enolate undergoes a Claisen condensation with ethyl formate to generate a reactive aldehyde equivalent. The nucleophilic amino group of 3-methyl-5-aminopyrazole then attacks this electrophile, leading to an intermediate that subsequently cyclizes. Finally, acid-catalyzed dehydration and aromatization yield the stable pyrazolo[1,5-a]pyrimidine ester.
Starting Materials & Reagents
Successful large-scale synthesis depends on the quality and availability of starting materials.
| Compound Name | CAS Number | Molecular Formula | Typical Supplier | Notes |
| 3-Amino-5-methylpyrazole | 31230-17-8 | C₄H₇N₃ | Sigma-Aldrich, TCI | Key starting material. Can be synthesized from cyanoacetone and hydrazine.[8][9][10] |
| Ethyl 3,3-diethoxypropanoate | 10601-80-6 | C₉H₁₈O₄ | Commercially available | The three-carbon electrophile precursor. |
| Potassium tert-butoxide | 865-47-4 | C₄H₉KO | Major chemical suppliers | Strong, non-nucleophilic base. Handle with care (moisture-sensitive). |
| Ethyl Formate | 109-94-4 | C₃H₆O₂ | Major chemical suppliers | C1 electrophile for the condensation step. |
| Toluene | 108-88-3 | C₇H₈ | Solvent supplier | Reaction solvent for Step 1. |
| Acetic Acid (Glacial) | 64-19-7 | C₂H₄O₂ | Major chemical suppliers | Catalyst for the final cyclization/aromatization step. |
| Sodium Hydroxide | 1310-73-2 | NaOH | Major chemical suppliers | Base for hydrolysis in Step 2. |
| Ethanol | 64-17-5 | C₂H₆O | Solvent supplier | Reaction solvent for Step 2. |
Detailed Synthesis Protocol
This protocol is designed for a nominal 100-gram scale of the final product and can be adapted for larger quantities. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of Ethyl 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is dry and purged with nitrogen.
-
Reagent Charging: Charge the reactor with potassium tert-butoxide (175 g, 1.56 mol) and dry toluene (2 L).
-
Initial Cooling: Cool the stirred suspension to 10-15°C using a circulating chiller.
-
Reactant Addition: Prepare a solution of ethyl 3,3-diethoxypropanoate (211 g, 1.11 mol) and ethyl formate (164 g, 2.22 mol) in a separate flask. Add this mixture dropwise to the reactor via the dropping funnel over 2 hours, maintaining the internal temperature between 10-15°C.
-
Expert Insight: This controlled addition is crucial to manage the exotherm of the condensation reaction and prevent side reactions.
-
-
Reaction I: Stir the mixture at 10-15°C for an additional 24 hours. Monitor the reaction for the complete consumption of the propanoate starting material by Thin Layer Chromatography (TLC).
-
Second Nucleophile Addition: Cool the reaction mixture to 0°C. Add 3-methyl-5-aminopyrazole (97 g, 1.0 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Acid-Catalyzed Cyclization: Prepare a solution of glacial acetic acid (267 g, 4.44 mol) in toluene (400 mL). Add this acidic solution dropwise to the reactor over 1 hour, maintaining the temperature below 15°C.
-
Expert Insight: The acid neutralizes the strong base and catalyzes the intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
-
-
Reaction II: After the addition is complete, allow the mixture to stir at 10-15°C for another 24 hours.
-
Workup & Isolation: a. Add water (1.5 L) to the reactor and stir for 15 minutes. b. Adjust the pH of the aqueous layer to ~8 with concentrated ammonium hydroxide. c. Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 500 mL). d. Combine all organic layers and wash sequentially with water (1 L) and brine (1 L). e. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: a. Add isopropanol (approx. 500 mL) to the crude solid. b. Heat the slurry to reflux until all solid dissolves, then allow it to cool slowly to room temperature, followed by cooling to 0-5°C for 4 hours to complete crystallization. c. Filter the solid, wash the cake with cold isopropanol, and dry under vacuum at 50°C.
-
Expected Yield: 150-165 g (73-80%) of an off-white crystalline solid.[7]
-
Part B: Hydrolysis to this compound
-
Reactor Setup: Use a clean 3 L reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Dissolution: Charge the reactor with the ethyl ester intermediate from Part A (150 g, 0.73 mol) and ethanol (750 mL).
-
Base Addition: Prepare a 5 N aqueous solution of sodium hydroxide (320 mL, 1.6 mol) and add it to the stirred suspension.
-
Reaction: Heat the reaction mixture to 70°C and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Expert Insight: Saponification is typically rapid at this temperature. Over-heating or prolonged reaction times are unnecessary and may lead to degradation.
-
-
Workup & Precipitation: a. After completion, cool the reaction mixture to room temperature. b. Add water (750 mL) and wash the aqueous solution with ethyl acetate (2 x 500 mL) to remove any non-polar impurities or unreacted starting material. c. Separate the aqueous phase and cool it to 0-5°C in an ice bath. d. Slowly add 2 N hydrochloric acid dropwise with vigorous stirring until the pH is acidic (~pH 2-3). A thick white precipitate will form.
-
Isolation & Drying: a. Stir the slurry at 0-5°C for 1 hour to ensure complete precipitation. b. Filter the solid product using a Büchner funnel. c. Wash the filter cake sequentially with cold deionized water (2 x 500 mL) and cold hexane (2 x 250 mL). d. Dry the crystals under vacuum at 60°C to a constant weight.
Data Summary and Characterization
| Parameter | Intermediate (Ester) | Final Product (Acid) |
| IUPAC Name | Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate | This compound |
| Molecular Formula | C₁₀H₁₁N₃O₂ | C₈H₇N₃O₂ |
| Molecular Weight | 205.21 g/mol | 177.16 g/mol [11] |
| Typical Yield | 73-80% | 93-98% |
| Appearance | Off-white crystalline solid | White solid |
| Purity (HPLC) | >98% | >99% |
Characterization Data for Final Product: [7]
-
¹H NMR (400 MHz, DMSO-d₆) δ: 9.35 (d, J=1.9Hz, 1H), 8.80 (d, J=2.1Hz, 1H), 6.65 (s, 1H), 2.46 (s, 3H).
-
Mass Spec. (ESI) m/z: 178 [M+H]⁺.
Safety and Hazard Information
All personnel must review the Safety Data Sheets (SDS) for all chemicals before beginning this procedure.
-
Potassium tert-butoxide: Highly corrosive and reacts violently with water. Handle in a glovebox or under a nitrogen atmosphere. Wear appropriate gloves, eye protection, and a lab coat.
-
Toluene & Ethanol: Flammable solvents. Avoid open flames and ensure work is done in a well-ventilated area.
-
Sodium Hydroxide & Hydrochloric Acid: Corrosive. Can cause severe skin and eye damage. Handle with extreme care, using appropriate PPE.
-
GHS Hazard Statements: The final product is classified with H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[11] Standard laboratory precautions should be followed.
References
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health (NIH). Available from: [Link]
-
2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central, National Institutes of Health (NIH). Available from: [Link]
- Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. Google Patents.
- Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
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-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]
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Application Notes and Protocols for the Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Cornerstone in Modern Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine motif is a fused, rigid, and planar N-heterocyclic system that has emerged as a "privileged scaffold" in drug discovery and material science.[1][2] Its synthetic versatility allows for structural modifications across its periphery, enabling the fine-tuning of physicochemical and pharmacological properties.[1][3] This adaptability has led to its incorporation into a range of commercially available pharmaceuticals, including nonbenzodiazepine hypnotics like Zaleplon and Indiplon, as well as potent anticancer agents such as Larotrectinib and Repotrectinib.[4][5]
The profound impact of this scaffold stems from its unique electronic landscape and its ability to engage in various biological interactions.[3][6] The pyrazole moiety offers a hydrogen bond acceptor, while the pyrimidine ring presents two hydrogen bond acceptors, all within a constrained conformational framework. This structural rigidity and the potential for diverse substitution patterns make it an ideal candidate for targeting protein kinases, which are often dysregulated in cancers.[3][7] Consequently, a deep understanding of the synthetic methodologies to functionalize this core is paramount for researchers, scientists, and drug development professionals aiming to innovate in this space.
This guide provides a comprehensive overview of the key strategies for the functionalization of the pyrazolo[1,5-a]pyrimidine core, with a focus on the underlying principles, practical experimental protocols, and the rationale behind methodological choices.
Strategic Functionalization: A Positional Guide
The reactivity of the pyrazolo[1,5-a]pyrimidine core is position-dependent. The pyrazole ring, particularly the C3 position, is electron-rich and thus susceptible to electrophilic attack and C-H functionalization. Conversely, the pyrimidine ring, especially the C5 and C7 positions, is more electron-deficient and amenable to nucleophilic aromatic substitution, particularly when activated with leaving groups. The C6 position can also undergo electrophilic substitution under specific conditions.
Caption: Reactivity map of the pyrazolo[1,5-a]pyrimidine core.
C-H Functionalization: Direct and Atom-Economical Approaches
Direct C-H functionalization has emerged as a powerful and sustainable strategy for modifying the pyrazolo[1,5-a]pyrimidine core, avoiding the need for pre-functionalized starting materials.[5][8] The C3 position is the most nucleophilic and readily undergoes direct functionalization.
Halogenation at the C3 Position
The introduction of halogens at the C3 position provides a versatile handle for subsequent cross-coupling reactions.
Protocol 1: Direct C3-Iodination
This protocol describes the direct iodination of a pyrazolo[1,5-a]pyrimidine scaffold using sodium iodide as the iodine source and potassium persulfate as an oxidant.[5]
Materials:
-
Pyrazolo[1,5-a]pyrimidine substrate (1.0 mmol)
-
Sodium iodide (NaI) (1.5 mmol)
-
Potassium persulfate (K₂S₂O₈) (2.0 mmol)
-
Acetonitrile (CH₃CN) (5 mL)
-
Water (H₂O) (1 mL)
Procedure:
-
To a round-bottom flask, add the pyrazolo[1,5-a]pyrimidine substrate, NaI, and K₂S₂O₈.
-
Add acetonitrile and water.
-
Stir the reaction mixture at 80 °C for 2-4 hours (monitor by TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: Potassium persulfate acts as a strong oxidizing agent, generating the electrophilic iodine species in situ from sodium iodide. The electron-rich C3 position of the pyrazolo[1,5-a]pyrimidine then attacks this electrophile to yield the 3-iodo derivative. This method offers excellent yields and functional group tolerance.[5]
Formylation at the C3 Position
The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group at the C3 position.[1]
Protocol 2: Vilsmeier-Haack Formylation
Materials:
-
Pyrazolo[1,5-a]pyrimidine substrate (1.0 mmol)
-
Phosphorus oxychloride (POCl₃) (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, cool DMF to 0 °C.
-
Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the pyrazolo[1,5-a]pyrimidine substrate in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours (monitor by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Trustworthiness: This protocol is self-validating as the formation of the highly electrophilic Vilsmeier reagent is a well-established process. The subsequent electrophilic aromatic substitution at the most nucleophilic C3 position is a predictable and high-yielding transformation.
Electrophilic Substitution: Modulating Regioselectivity
Electrophilic substitution provides a direct route to functionalized pyrazolo[1,5-a]pyrimidines. The regioselectivity of these reactions is highly dependent on the reaction conditions.[9]
Nitration: A Tale of Two Positions
The nitration of the pyrazolo[1,5-a]pyrimidine core is a prime example of reagent-dependent regioselectivity.
Protocol 3a: C3-Nitration
Materials:
-
Pyrazolo[1,5-a]pyrimidine (1.0 mmol)
-
Fuming nitric acid (HNO₃) (1 mL)
-
Concentrated sulfuric acid (H₂SO₄) (2 mL)
Procedure:
-
Cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add the pyrazolo[1,5-a]pyrimidine to the cold acid with stirring.
-
Add fuming nitric acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
Protocol 3b: C6-Nitration
Materials:
-
Pyrazolo[1,5-a]pyrimidine (1.0 mmol)
-
Fuming nitric acid (90%) (5 mL)
-
Acetic anhydride (10 mL)
Procedure:
-
Cool a solution of pyrazolo[1,5-a]pyrimidine in acetic anhydride to 0-5 °C.
-
Add fuming nitric acid dropwise over 1 hour, maintaining the temperature within the specified range.
-
Stir the mixture at 0-5 °C for an additional 2 hours.
-
Pour the reaction mixture onto ice and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to obtain the crude product for purification.
Mechanistic Insight: In strongly acidic media (H₂SO₄/HNO₃), the pyrazolo[1,5-a]pyrimidine is protonated, and the molecular orbital calculations predict that the C3 position is the most susceptible to electrophilic attack.[9] In contrast, the use of nitric acid in acetic anhydride is proposed to proceed through an addition-elimination sequence, leading to substitution at the C6 position.[9]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. scribd.com [scribd.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for In Vitro Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its versatile and potent biological activities.[1][2] Compounds bearing this core have demonstrated a wide pharmacological spectrum, including significant anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][3][4] A substantial body of research has identified pyrazolo[1,5-a]pyrimidines as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling that are frequently dysregulated in diseases like cancer.[5][6] Key targets include Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Pim kinases, and components of the MAPK pathway like B-Raf and MEK.[1][5][7][8][9][10]
This guide provides researchers, scientists, and drug development professionals with a curated set of detailed application notes and robust protocols for the in vitro biological characterization of novel pyrazolo[1,5-a]pyrimidine derivatives. The methodologies are structured to enable a logical progression from primary target engagement to cellular-level functional effects, ensuring a comprehensive evaluation of a compound's therapeutic potential. Each protocol is designed as a self-validating system with an emphasis on the rationale behind experimental choices, critical controls, and data interpretation.
I. Primary Target Engagement: Kinase Inhibition Assays
The most prominent activity of pyrazolo[1,5-a]pyrimidines is the inhibition of protein kinases.[1][5] Therefore, the primary step in characterizing a new derivative is often to quantify its inhibitory potency against a specific kinase or a panel of kinases. These assays directly measure the compound's ability to interfere with the enzymatic activity of the kinase, which involves catalyzing the transfer of a phosphate group from ATP to a substrate protein or peptide.
Application Note: Why Use a Luminescence-Based Kinase Assay?
Biochemical kinase assays are essential for determining a compound's intrinsic potency (often expressed as an IC50 value) and selectivity. Among the various available methods (e.g., radiometric, fluorescence-based), luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer a superior combination of sensitivity, safety, and high-throughput compatibility.[11][12]
-
Causality: The assay quantifies the amount of ADP produced during the kinase reaction.[11] Since ADP is a universal product of every kinase reaction, the assay is broadly applicable to virtually any kinase, substrate, and ATP concentration. The luminescent signal is directly proportional to kinase activity; therefore, a decrease in signal in the presence of a compound indicates inhibition.
-
Trustworthiness: This format is robust and less prone to interference from colored or fluorescent compounds that can plague other assay types. The two-step reaction process (stopping the kinase reaction and depleting remaining ATP before measuring ADP) ensures a stable and sensitive luminescent signal.[11]
Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for screening and characterizing pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Caption: A logical workflow for evaluating pyrazolo[1,5-a]pyrimidine compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes the measurement of kinase activity and its inhibition by a test compound using a luminescence-based assay that quantifies ADP production.[11]
Materials:
-
Kinase of interest (e.g., CDK2, Pim-1, TRKA).
-
Kinase-specific substrate peptide.
-
ATP (Ultra-Pure).
-
Pyrazolo[1,5-a]pyrimidine test compounds.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[11]
-
ADP-Glo™ Kinase Assay Kit (Promega or similar).
-
White, opaque 96-well or 384-well assay plates.
-
Plate reader with luminescence detection capability.
-
DMSO (for compound dilution).
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each pyrazolo[1,5-a]pyrimidine compound in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series in DMSO. This will be used to generate the dose-response curve.
-
Prepare a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
-
Kinase Reaction Setup (in a 96-well plate):
-
Add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Prepare a kinase/substrate mixture in Kinase Assay Buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range for the enzyme.
-
Add 2.5 µL of the kinase/substrate mix to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare the ATP solution in Kinase Assay Buffer at 2x the final desired concentration (often near the Km for the specific kinase).
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.
-
-
ADP Detection:
-
Equilibrate the plate and ADP-Glo™ reagents to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.[11]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the luciferase/luciferin components to produce light.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data: Express the signal for each compound concentration as a percentage of the "no inhibitor" (DMSO) control.
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation:
| Compound ID | Target Kinase | IC50 (nM) |
| PzP-001 | CDK2/CycA | 15 |
| PzP-002 | CDK2/CycA | 250 |
| PzP-003 | Pim-1 | 8 |
| PzP-004 | Pim-1 | >10,000 |
| Ribociclib (Control) | CDK2/CycA | 7[7] |
II. Cellular Activity: Antiproliferative and Cytotoxicity Assays
After confirming direct target engagement, the next critical step is to determine if the compound affects cell viability or proliferation, a key indicator for anticancer potential.[7][13] The MTT assay is a widely used colorimetric method to assess this.[14][15][16]
Application Note: The Rationale of the MTT Assay
The MTT assay measures cellular metabolic activity as a proxy for cell viability.[14][17]
-
Causality: In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[14][15][17] The amount of formazan produced is directly proportional to the number of living cells.[14] This allows for the quantification of a compound's cytostatic (inhibiting growth) or cytotoxic (killing cells) effects.
-
Trustworthiness: The protocol's validity relies on appropriate controls: untreated cells (100% viability), vehicle-treated cells (e.g., DMSO, to control for solvent effects), and a positive control (a known cytotoxic drug like Doxorubicin). Seeding density is a critical parameter; cells should be in an exponential growth phase and not over-confluent at the assay endpoint.[14]
Protocol 2: MTT Cell Viability Assay
This protocol provides a method for determining the effect of pyrazolo[1,5-a]pyrimidine compounds on the proliferation of cancer cell lines.[14][16][17]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer, HCT116 colon cancer).[13]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light).[16][17]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate spectrophotometer (reader).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at the desired density (e.g., 5,000-10,000 cells/well, requires optimization).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the GI50/IC50 value.
-
III. Cellular Activity: Anti-Inflammatory Assays
Many signaling pathways targeted by pyrazolo[1,5-a]pyrimidines, such as those involving MAPKs, are also central to the inflammatory response.[19] The NF-κB (Nuclear Factor-kappa B) signaling pathway is a master regulator of inflammation, and its inhibition is a key therapeutic strategy.[20]
Application Note: Rationale for the NF-κB Reporter Assay
This cell-based assay provides a quantitative measure of a compound's ability to modulate NF-κB transcriptional activity.[20]
-
Causality: The assay uses a cell line (e.g., HEK293) engineered to contain a reporter gene, typically firefly luciferase, under the control of NF-κB response elements.[20][21] When NF-κB is activated by a stimulus (e.g., TNF-α), it translocates to the nucleus, binds to these elements, and drives luciferase expression. An effective anti-inflammatory compound will inhibit this process, leading to a quantifiable reduction in the luminescent signal.
-
Trustworthiness: The assay includes critical controls: an unstimulated control (baseline activity), a stimulated vehicle control (maximum activity), and a known NF-κB inhibitor as a positive control. This setup allows for precise quantification of the inhibitory effect of the test compound.
Signaling Pathway: Simplified NF-κB Activation
Caption: Simplified NF-κB signaling pathway leading to gene transcription.
Protocol 3: NF-κB Luciferase Reporter Assay
This protocol details how to measure the inhibitory effect of compounds on TNF-α-induced NF-κB activation.[20][21]
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
-
Complete culture medium (e.g., DMEM, 10% FBS).
-
TNF-α (human recombinant).
-
Pyrazolo[1,5-a]pyrimidine test compounds.
-
White, opaque 96-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).
-
Plate-reading luminometer.
Procedure:
-
Cell Seeding:
-
Seed reporter cells in a white, opaque 96-well plate at a density of 20,000-40,000 cells/well in 100 µL of medium.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of test compounds in culture medium.
-
Carefully remove the medium and add 50 µL of the compound dilutions or control solutions (vehicle, positive control inhibitor) to the respective wells.
-
Incubate the plate for 1-2 hours at 37°C.[20]
-
-
Stimulation:
-
Prepare the NF-κB activator, TNF-α, in culture medium at 2x the final desired concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL).
-
Add 50 µL of the 2x TNF-α solution to all wells except the unstimulated control wells (add 50 µL of medium instead).
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Prepare and add the luciferase assay reagent according to the manufacturer's instructions (typically 100 µL per well).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average signal from the unstimulated wells (background) from all other readings.
-
Normalize the data by expressing the luminescence of each well as a percentage of the TNF-α-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
IV. Additional Relevant Assays
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold means it can be adapted to target other important enzyme families or biological processes.
Phosphodiesterase (PDE) Inhibition Assays
PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP) and are implicated in various diseases. Some pyrazolo[1,5-a]pyrimidine derivatives have shown PDE inhibitory activity.[5]
-
Assay Principle: Luminescence-based assays like the PDE-Glo™ Phosphodiesterase Assay are available.[22][23] They work by measuring the amount of remaining cyclic nucleotide after the PDE reaction. The remaining cAMP or cGMP is used by a protein kinase to consume ATP, and the remaining ATP is then detected as a luminescent signal. High luminescence indicates high PDE inhibition.[23] Alternatively, fluorescence polarization (FP) assays use a fluorescently labeled cyclic nucleotide.[24][25] Cleavage by PDE and subsequent binding to a binding agent results in a high FP signal.
In Vitro Angiogenesis (Tube Formation) Assay
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth.[26] Compounds that inhibit this process have therapeutic potential.
-
Assay Principle: This assay assesses the ability of endothelial cells (like HUVECs) to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (e.g., Matrigel®).[27][28] Anti-angiogenic compounds will disrupt or prevent the formation of these networks. Quantification is typically done by microscopy, measuring parameters like total tube length, number of junctions, or total looped area.[27]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful starting point for the development of novel therapeutics. A systematic and rational approach to in vitro testing is paramount to identifying and optimizing lead candidates. The protocols and application notes provided in this guide offer a robust framework for assessing the biological activity of these compounds, from initial target-based screening in biochemical assays to functional evaluation in complex cell-based systems. By understanding the causality behind each assay and implementing rigorous, self-validating protocols, researchers can confidently advance the most promising derivatives in the drug discovery pipeline.
References
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- What are the common methods available to detect kinase activities?.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Application Notes and Protocols for NF-κB Reporter Assay Using DRI-C21045. Benchchem.
- Cytotoxicity MTT Assay Protocols and Methods.
- Protocol for Cell Viability Assays. BroadPharm.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Angiogenesis Protocols. Thermo Fisher Scientific - US.
- MTT assay protocol. Abcam.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- PDE-Glo™ Phosphodiesterase Assay Protocol.
- Human NF-κB Reporter Assay System. Indigo Biosciences.
- Human NF-κB Reporter Assay System. INDIGO Biosciences.
-
Synthesis and in vitro anticancer activity of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][7][11][12]triazines. Taylor & Francis.
- Application Notes and Protocols for In Vitro Angiogenesis Assays of α-Elemene. Benchchem.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine deriv
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
- Endothelial Cell Tube Form
- PDE-Glo™ Phosphodiesterase Assay Technical Bulletin #TB353.
- Current methods for assaying angiogenesis in vitro and in vivo. PubMed Central.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- PDE Assay Kit. West Bioscience.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
- Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed.
- PDE1A Assay Kit. BPS Bioscience.
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- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
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- 28. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your synthetic route and achieve higher yields and purity.
Introduction
This compound is a key heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] The synthesis of this and related pyrazolo[1,5-a]pyrimidines is a cornerstone of many drug discovery programs.[2] This guide will address common challenges encountered during its synthesis, providing logical, evidence-based solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, which is typically achieved through a two-step process: cyclocondensation to form the corresponding ester, followed by hydrolysis.
Problem 1: Low or No Yield of Ethyl 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (Intermediate)
Possible Causes and Solutions:
-
Poor Quality of Starting Materials: The purity of the reactants, particularly 3-amino-5-methylpyrazole, is critical. Impurities can lead to side reactions and inhibit the desired cyclocondensation.
-
Recommendation: Ensure the purity of 3-amino-5-methylpyrazole and the β-ketoester equivalent using techniques like recrystallization or column chromatography before use. Verify purity by melting point or spectroscopic methods.[3]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in the cyclocondensation reaction.[4]
-
Recommendation: A systematic optimization of reaction conditions is advised. Acetic acid is a commonly used solvent for this type of condensation, often with heating.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Microwave-assisted synthesis can also be explored to potentially reduce reaction times and improve yields.[4]
-
-
Incorrect Reagent Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of byproducts.
-
Recommendation: Typically, a slight excess of the more volatile or less stable reactant might be used. However, starting with a 1:1 molar ratio of the aminopyrazole and the dicarbonyl compound is a good practice.
-
-
Inefficient Cyclization: The final ring-closing step might be slow or reversible under certain conditions.
-
Recommendation: The use of an acid catalyst, such as a catalytic amount of a strong acid like HCl or H₂SO₄, can facilitate the dehydration and cyclization step.[2]
-
Problem 2: Formation of Regioisomers
The reaction of the unsymmetrical 3-amino-5-methylpyrazole with a β-dicarbonyl compound can potentially lead to the formation of two regioisomers: the desired 6-methyl isomer and the 4-methyl isomer.
Controlling Regioselectivity:
-
Understanding the Mechanism: The regioselectivity is determined by the initial nucleophilic attack of one of the pyrazole's nitrogen atoms on a carbonyl group of the β-dicarbonyl compound. The relative nucleophilicity of the endocyclic versus the exocyclic nitrogen atoms of the aminopyrazole plays a key role. The reaction conditions can influence this selectivity.[4]
-
Choice of Reagents: The structure of the β-dicarbonyl equivalent can significantly influence the regiochemical outcome. Using a pre-formed enaminone or a similar activated intermediate can enhance the selectivity of the reaction.[6]
-
Reaction Conditions: In some cases, the choice of solvent and catalyst can influence the regioselectivity. It is advisable to consult literature for specific examples similar to your target molecule.[4]
Problem 3: Difficulties in the Hydrolysis of the Ester Intermediate
Possible Causes and Solutions:
-
Incomplete Hydrolysis: The ester may be sterically hindered or the reaction conditions may not be harsh enough for complete conversion to the carboxylic acid.
-
Recommendation: For the hydrolysis of pyrazolopyrimidine esters, a common and effective method is using a base like lithium hydroxide (LiOH) in a mixture of methanol and water.[7] If the reaction is sluggish, increasing the temperature or reaction time, or using a stronger base like sodium hydroxide (NaOH) might be necessary.[8]
-
-
Product Degradation: The pyrazolo[1,5-a]pyrimidine core can be sensitive to harsh basic or acidic conditions, leading to decomposition and lower yields.
-
Recommendation: Monitor the reaction closely by TLC. Upon completion, neutralize the reaction mixture carefully to the isoelectric point of the carboxylic acid to induce precipitation without causing degradation. A common workup involves acidification with a mild acid like citric acid.[8]
-
Problem 4: Product Purification Challenges
Possible Causes and Solutions:
-
Co-eluting Impurities in Chromatography: The polarity of the product and byproducts might be very similar, making separation by column chromatography difficult.
-
Recommendation: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation. If silica gel is not effective, consider using other stationary phases like alumina.
-
-
Poor Crystallization: The crude product may be an oil or may not crystallize easily.
-
Recommendation: For the final carboxylic acid, recrystallization is often a good purification method. Experiment with different solvent systems. A common technique is to dissolve the crude product in a suitable solvent at an elevated temperature and then slowly cool it to induce crystallization. If the product is an oil, trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce solidification.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of the pyrazolo[1,5-a]pyrimidine core?
A1: The synthesis of the pyrazolo[1,5-a]pyrimidine core typically proceeds via a cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound or its equivalent. The reaction involves a series of steps: nucleophilic attack of an amino group of the pyrazole onto a carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to form the fused bicyclic system.[5]
Q2: How can I confirm the correct regiochemistry of my product?
A2: The regiochemistry of the final product can be unambiguously determined using advanced spectroscopic techniques. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, such as ¹H-NMR, ¹³C-NMR, HMBC, and NOESY experiments, are powerful tools for structure elucidation.[4] Single-crystal X-ray diffraction, if a suitable crystal can be obtained, provides definitive structural proof.
Q3: Are there any alternative synthetic routes to this compound?
A3: While the two-step approach is common, other strategies exist for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. These include multi-component reactions and the use of different starting materials.[6] However, for this specific substitution pattern, the cyclocondensation of 3-amino-5-methylpyrazole with a suitable three-carbon building block remains the most direct approach.
Q4: What are some common side reactions to be aware of?
A4: Besides the formation of regioisomers, other potential side reactions include the self-condensation of the β-dicarbonyl compound, incomplete cyclization leading to the isolation of an enamine intermediate, and potential decomposition of the starting materials or product under harsh reaction conditions. Careful control of reaction parameters is key to minimizing these side reactions.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
This protocol is based on established methods for the synthesis of similar pyrazolo[1,5-a]pyrimidine esters.[8]
Materials:
-
3-Amino-5-methylpyrazole
-
Diethyl 2-(ethoxymethylene)malonate (or a similar β-ketoester equivalent)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-methylpyrazole (1.0 eq) in glacial acetic acid.
-
Add diethyl 2-(ethoxymethylene)malonate (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol to afford the desired ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate.
Protocol 2: Hydrolysis to this compound
This protocol is adapted from procedures for the hydrolysis of pyrazolopyrimidine esters.[8]
Materials:
-
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric Acid (HCl) or Citric Acid
Procedure:
-
Suspend ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a mixture of methanol (or ethanol) and water.
-
Add a solution of NaOH (2.0-3.0 eq) or LiOH (2.0-3.0 eq) in water.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with HCl or a saturated citric acid solution.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Summary
| Step | Reactants | Solvent | Catalyst/Reagent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Esterification | 3-Amino-5-methylpyrazole, Diethyl 2-(ethoxymethylene)malonate | Acetic Acid | - | Reflux | 4-6 | 70-85 | [5],[8] |
| Hydrolysis | Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate | Methanol/Water | NaOH or LiOH | 25-50 | 2-4 | >90 | [7],[8] |
Visualizations
Synthetic Pathway
Caption: General Synthetic Route
Troubleshooting Workflow
Caption: Troubleshooting Workflow for Low Yield
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available at: [Link]
- Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic - Substitution in the Pyrazole and/or Pyrimidine Rings1. Canadian Journal of Chemistry. Available at: https://cdnsciencepub.com/doi/abs/10.1139/v75-016
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Available at: [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis. Available at: [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
- Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. Google Patents.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Malonates in Cyclocondensation Reactions. PMC - NIH. Available at: [Link]
- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
-
Ethyl 2-hydroxy-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate. PubChem. Available at: [Link]
-
2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. PubChem. Available at: [Link]
-
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA. Available at: [Link]
-
"Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass. BYU ScholarsArchive. Available at: [Link]
-
CAS#:739364-95-5 | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Chemsrc. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-氨基-5-甲基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Welcome to the technical support guide for 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 889939-98-4). This document is designed for researchers, medicinal chemists, and process development professionals who are handling the synthesis and purification of this important heterocyclic building block. The unique bifunctional nature of this molecule—possessing both a basic pyrazolopyrimidine core and an acidic carboxylic acid group—presents specific challenges that require carefully optimized purification strategies.
This guide provides troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you achieve your desired purity and yield.
Section 1: Initial Purity Assessment & Method Selection
Before attempting purification, a quick assessment of your crude material is critical for selecting the most appropriate strategy.
Q1: How can I quickly assess the purity of my crude this compound?
A preliminary assessment using Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy is highly recommended.
-
¹H NMR: Dissolve a small sample in DMSO-d₆. The spectrum should show characteristic peaks for the pyrazolopyrimidine core and the methyl group. The presence of significant unidentifiable peaks or signals corresponding to starting materials indicates a low-purity sample that will likely require chromatographic purification.
-
TLC: This is the fastest way to visualize the number of components in your crude mixture. Due to the compound's acidic nature, streaking on silica plates is common. To obtain a clear spot, add a small amount of acid to your eluent.
| Recommended TLC Eluent Systems | Purpose |
| 95:5 Dichloromethane (DCM) / Methanol (MeOH) + 0.5% Acetic Acid | Good starting point for general assessment. |
| 80:20 Ethyl Acetate / Hexanes + 0.5% Acetic Acid | Alternative system for resolving less polar impurities. |
| 100% Ethyl Acetate + 1% Acetic Acid | For resolving more polar impurities. |
Workflow: Selecting Your Purification Method
The choice of purification technique depends on the initial purity of your crude product, the required final purity, and the scale of your reaction. Use the following decision tree to guide your choice.
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the Technical Support Center for pyrazolo[1,5-a]pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. Drawing upon established literature and extensive in-house expertise, this resource provides in-depth, evidence-based solutions to frequently encountered issues in a practical question-and-answer format. Our goal is to empower you with the knowledge to optimize your reaction outcomes and streamline your research.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify and control this?
This is the most common issue in pyrazolo[1,5-a]pyrimidine synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds. The primary culprit is the formation of the regioisomeric pyrazolo[3,4-b]pyridine .
Root Cause Analysis:
The formation of either the desired pyrazolo[1,5-a]pyrimidine or the isomeric pyrazolo[3,4-b]pyridine is a consequence of the two nucleophilic centers in the 5-aminopyrazole precursor: the exocyclic amino group (-NH₂) and the endocyclic pyrazole nitrogen (N1). The reaction with an unsymmetrical 1,3-dicarbonyl compound, which possesses two carbonyl groups of differing electrophilicity, can proceed via two competing pathways.[1][2]
The initial nucleophilic attack can occur from either the -NH₂ group or the N1 nitrogen of the pyrazole onto one of the carbonyl carbons. Subsequent cyclization and dehydration lead to the respective products. The regiochemical outcome is a delicate balance of steric and electronic factors of the substrates, as well as the reaction conditions employed.[1]
Troubleshooting & Mitigation Strategies:
1. Characterization of Isomers:
Distinguishing between the pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine isomers is crucial for reaction optimization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
-
¹H NMR: The chemical shifts of the pyrimidine and pyridine ring protons are often diagnostic. For instance, in the parent pyrazolo[1,5-a]pyrimidine, the H-5 and H-7 protons can be distinguished from the protons on the pyrazolo[3,4-b]pyridine ring system.[3][4]
-
¹³C NMR: The chemical shifts of the carbon atoms in the fused ring system, particularly the bridgehead carbons, can provide unambiguous evidence of the isomer formed.[3][5]
-
2D NMR: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish long-range correlations between protons and carbons, definitively confirming the connectivity of the heterocyclic core.
2. Controlling Regioselectivity:
Several strategies can be employed to favor the formation of the desired pyrazolo[1,5-a]pyrimidine isomer:
-
Choice of 1,3-Dicarbonyl Compound: Utilizing β-ketoesters or β-enaminones with a good leaving group can direct the initial nucleophilic attack of the exocyclic amino group, favoring the pyrazolo[1,5-a]pyrimidine scaffold.
-
Reaction Conditions:
-
Solvent and Catalyst: The choice of solvent and catalyst can significantly influence the reaction pathway. Acidic conditions, such as refluxing in acetic acid, are common but can sometimes lead to mixtures.[6] Exploring milder conditions or alternative catalysts may be beneficial. For instance, base-catalyzed reactions can sometimes offer different regioselectivity.
-
Temperature: Lowering the reaction temperature may favor the thermodynamically more stable pyrazolo[1,5-a]pyrimidine isomer.
-
3. Purification:
If a mixture of isomers is obtained, chromatographic separation is often necessary.
-
Column Chromatography: A well-packed silica gel column is typically effective. The choice of eluent system is critical and should be optimized using Thin Layer Chromatography (TLC). A gradient elution, for example, with a mixture of heptane and ethyl acetate, gradually increasing the polarity, can often resolve the isomers.[7] In some cases, using a different stationary phase like alumina may provide better separation.
Experimental Protocol: Regioselective Synthesis of a 7-substituted Pyrazolo[1,5-a]pyrimidine
This protocol is adapted from methodologies that favor the formation of the pyrazolo[1,5-a]pyrimidine isomer by using a β-ketoester.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-aminopyrazole (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add the β-ketoester (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
FAQ 2: I am observing the formation of a high molecular weight byproduct, especially in the presence of copper catalysts. What is it and how can I avoid it?
This is likely due to the dimerization of the 5-aminopyrazole starting material.
Root Cause Analysis:
5-Aminopyrazoles can undergo oxidative dimerization, particularly in the presence of transition metal catalysts like copper salts, to form azo compounds or other coupled products.[9] This side reaction is more prevalent under aerobic conditions or in the presence of external oxidants. While often studied as a separate synthetic route to pyrazole-fused pyridazines and pyrazines, it can be a significant competing pathway in pyrazolo[1,5-a]pyrimidine synthesis if the conditions are not carefully controlled.[3]
Troubleshooting & Mitigation Strategies:
1. Reaction Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aminopyrazole.
2. Catalyst Choice:
-
If a metal catalyst is required, consider using a less oxidizing metal or a lower catalyst loading. If copper is essential, ensure the reaction is strictly anaerobic.
3. Order of Addition:
-
Adding the 1,3-dicarbonyl compound to the reaction mixture before the catalyst may help to promote the desired condensation reaction over the dimerization of the aminopyrazole.
4. Temperature Control:
-
Excessive heat can sometimes promote oxidative side reactions. Running the reaction at the lowest effective temperature can help minimize dimerization.
Experimental Protocol: Minimizing Aminopyrazole Dimerization
-
Inert Atmosphere: Purge the reaction flask with nitrogen or argon for 10-15 minutes before adding reagents.
-
Reagent Addition: Dissolve the 5-aminopyrazole and the 1,3-dicarbonyl compound in the degassed solvent.
-
Catalyst Addition: If a catalyst is used, add it to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Maintain the inert atmosphere throughout the course of the reaction.
-
Monitoring: Monitor the reaction by TLC, paying close attention to the formation of any high molecular weight, often colored, byproducts.
FAQ 3: My reaction is clean by TLC, but after work-up and purification, I see new, more polar spots. What could be happening?
This could be due to the hydrolysis of the pyrazolo[1,5-a]pyrimidine product , particularly if it bears hydrolytically labile functional groups.
Root Cause Analysis:
Pyrazolo[1,5-a]pyrimidines, while generally stable, can undergo hydrolysis under certain conditions, especially if the work-up involves strongly acidic or basic aqueous solutions. Functional groups such as esters or nitriles on the heterocyclic core are particularly susceptible to hydrolysis, leading to the formation of carboxylic acids or amides, respectively. These hydrolyzed products will be significantly more polar than the parent compound.
Troubleshooting & Mitigation Strategies:
1. Neutral Work-up:
-
Avoid using strong acids or bases during the aqueous work-up. Use a saturated solution of sodium bicarbonate or a mild buffer to neutralize the reaction mixture if necessary.
2. Anhydrous Conditions:
-
If the product is particularly sensitive to moisture, perform the work-up and purification under anhydrous conditions.
3. Stability Check:
-
To confirm if your product is prone to hydrolysis, take a small sample of the purified material, dissolve it in a solvent mixture containing water and a small amount of acid or base, and monitor it by TLC over time.
Experimental Protocol: Non-Hydrolytic Work-up
-
Quenching: If the reaction was conducted in an acidic or basic medium, carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (for acidic reactions) or a dilute solution of ammonium chloride (for basic reactions).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentration: Remove the solvent under reduced pressure at a low temperature to avoid any potential degradation of the product.
Summary of Common Side Products and Mitigation Strategies
| Side Product | Identification | Common Causes | Mitigation Strategies |
| Pyrazolo[3,4-b]pyridine Isomer | NMR (¹H, ¹³C, 2D), Mass Spectrometry | Use of unsymmetrical 1,3-dicarbonyls, reaction conditions favoring alternative cyclization pathway. | Use β-ketoesters or β-enaminones, control reaction temperature and catalyst, optimize solvent. |
| Aminopyrazole Dimer | High MW byproduct on TLC/MS, often colored. | Oxidative conditions, presence of certain metal catalysts (e.g., copper), high temperatures. | Conduct reaction under inert atmosphere, choose catalysts carefully, control temperature. |
| Hydrolyzed Product | More polar spot on TLC after work-up. | Strongly acidic or basic aqueous work-up, presence of hydrolyzable functional groups. | Use neutral work-up conditions, avoid prolonged exposure to water, perform stability checks. |
| Self-Condensation of 1,3-Dicarbonyl | Byproducts derived from the dicarbonyl starting material. | Strong basic or acidic conditions, high temperatures. | Use milder reaction conditions, control stoichiometry carefully. |
Visualizing Reaction Pathways
DOT Diagram: Competing Pathways in Pyrazolo[1,5-a]pyrimidine Synthesis
Caption: Competing reaction pathways in the synthesis of pyrazolo[1,5-a]pyrimidines.
DOT Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting side product formation.
References
-
Aziz, S. I. et al. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Indian Chemical Society98 , 100021 (2021). Available at: [Link]
-
Moustafa, A. H. et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances13 , 28759-28785 (2023). Available at: [Link]
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Chimichi, S., Cosimelli, B., Bruni, F. & Selleri, S. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry70 , 1093–1097 (1992). Available at: [Link]
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Fichez, J., Busca, P. & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC2021 , 1-84 (2021). Available at: [Link]
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El-Naggar, M. et al. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances12 , 28757-28786 (2022). Available at: [Link]
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Chem Help Asap. Knorr Pyrazole Synthesis. (2021). Available at: [Link]
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ResearchGate. Knorr pyrazole synthesis. (2021). Available at: [Link]
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Danheiser, R. L. et al. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition53 , 12133–12137 (2014). Available at: [Link]
- Varma, R. S. Knorr Pyrazole Synthesis. in Name Reactions in Organic Synthesis 553-554 (Cambridge University Press, 2018).
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Tvorogov, A. D. et al. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules28 , 6483 (2023). Available at: [Link]
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Singh, P. P. et al. Approaches towards the synthesis of 5-aminopyrazoles. Future Medicinal Chemistry3 , 315–331 (2011). Available at: [Link]
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Elnagdi, M. H. et al. Recent developments in aminopyrazole chemistry. ARKIVOC2009 , 198–250 (2009). Available at: [Link]
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Kaping, S. et al. A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering68 , 287-296 (2024). Available at: [Link]
-
Sharma, S. et al. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules29 , 3560 (2024). Available at: [Link]
-
da Silva, A. B. et al. Theoretical and experimental investigation of the polyeletrophilic β-enamino diketone: straightforward and highly regioselective synthesis of 1,4,5-trisubstituted pyrazoles and pyrazolo[3,4-d]pyridazinones. RSC Advances10 , 28759-28766 (2020). Available at: [Link]
-
Wang, Y. et al. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules30 , 381 (2025). Available at: [Link]
-
Kappe, C. O. et al. Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. The Journal of Organic Chemistry72 , 4439–4448 (2007). Available at: [Link]
-
Vasin, V. A. et al. High regioselective ultrasonic-assisted synthesis of 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids. Ultrasonics Sonochemistry19 , 639–642 (2012). Available at: [Link]
- Rahmati, A. New Trends in the Chemistry of 5-Aminopyrazoles. in Pyrazoles (ed.
-
Castillo, J. C. et al. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances14 , 28759-28766 (2024). Available at: [Link]
-
Asif, M. The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry (2023). Available at: [Link]
-
Stypik, M. et al. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals15 , 949 (2022). Available at: [Link]
-
El-Sayed, N. N. E. et al. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances12 , 14588-14603 (2022). Available at: [Link]
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- 9. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming regioselectivity issues in pyrazolo[1,5-a]pyrimidine synthesis
A Guide for Researchers on Overcoming Regioselectivity Challenges
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not only solutions to common problems but also the underlying mechanistic principles to empower your synthetic strategy.
The condensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds is a cornerstone for constructing the pyrazolo[1,5-a]pyrimidine core.[1][2] However, this reaction is frequently plagued by a critical regioselectivity issue. The 3-aminopyrazole precursor possesses two distinct nucleophilic nitrogen atoms: the endocyclic N1 and the exocyclic amino group (NH2). This duality can lead to the formation of two different regioisomeric products, which complicates purification and reduces the yield of the desired compound.
This guide provides answers to frequently asked questions, detailed troubleshooting protocols for common regioselectivity problems, and validated experimental methods to help you achieve precise control over your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the two major regioisomers formed during pyrazolo[1,5-a]pyrimidine synthesis?
The primary challenge arises from the ambident nucleophilicity of the 3-aminopyrazole. Reaction with a 1,3-dielectrophile can proceed via two pathways:
-
Pathway A (Desired): Initial attack by the exocyclic amino group, followed by cyclization involving the endocyclic N1 atom, yields the pyrazolo[1,5-a]pyrimidine scaffold.
-
Pathway B (Undesired): Initial attack by the endocyclic N2 atom, followed by cyclization with the exocyclic amino group, results in the formation of the isomeric pyrazolo[3,4-b]pyridine scaffold.
Q2: Why is controlling regioselectivity so important?
The biological activity of these compounds is highly dependent on their specific three-dimensional structure.[3] The two regioisomers, pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine, have different spatial arrangements of atoms and functional groups. This distinction can drastically alter their interaction with biological targets like protein kinases, making regiocontrol essential for medicinal chemistry and drug discovery programs.[3][4]
Q3: What is the single most effective factor for controlling the regioselectivity of this reaction?
While several factors are influential, the most consistently effective method for favoring the formation of the desired pyrazolo[1,5-a]pyrimidine isomer is acid catalysis .[5][6] Performing the condensation in a solvent like acetic acid or with an acid catalyst often protonates the more basic endocyclic pyrazole nitrogens, reducing their nucleophilicity and thereby promoting the initial reaction at the exocyclic amino group.
Q4: How can I confirm the structure of my final product and determine the regioisomeric ratio?
Unambiguous structure determination is critical. While 1H NMR can provide initial clues, advanced 2D NMR techniques are often necessary for definitive assignment.
-
1H-15N HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique to definitively establish connectivity. For the pyrazolo[1,5-a]pyrimidine isomer, you will observe a correlation between the pyrimidine H5 proton and the pyrazole N1 atom.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations that help differentiate isomers. For example, in a 7-substituted pyrazolo[1,5-a]pyrimidine, a NOE may be observed between the substituent at C7 and the H6 proton.[7]
-
Single Crystal X-ray Diffraction: Provides absolute proof of structure if a suitable crystal can be obtained.[8]
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter in the lab and provides actionable solutions based on established chemical principles.
Problem 1: My reaction yields a mixture of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine isomers.
-
Primary Cause: The reaction conditions do not sufficiently differentiate between the two nucleophilic nitrogen centers of the 3-aminopyrazole. This often occurs under neutral or basic conditions where both nitrogens are active nucleophiles.
-
Solution Strategy: Implement Acidic Conditions.
-
Mechanism Insight: In an acidic medium, the endocyclic pyrazole nitrogens (N1 and N2) are more readily protonated than the exocyclic amino group. This protonation significantly dampens their nucleophilicity, leaving the exocyclic NH2 group as the primary site for the initial nucleophilic attack on the 1,3-dielectrophile. This directs the reaction pathway towards the desired pyrazolo[1,5-a]pyrimidine product.
-
Recommended Action: Switch from a neutral solvent (like ethanol or DMF) to glacial acetic acid. Alternatively, if your substrates are acid-sensitive, add a catalytic amount of a strong acid like H2SO4 or p-toluenesulfonic acid to a non-acidic solvent.[6]
-
Problem 2: The reaction is sluggish and gives low yields, even if the regioselectivity is acceptable.
-
Primary Cause: Insufficient activation of the electrophile or poor reaction kinetics at lower temperatures. The condensation reaction often requires an activation energy barrier to be overcome for efficient cyclization and dehydration.
-
Solution Strategy: Employ Thermal or Microwave Activation.
-
Mechanism Insight: Increasing the reaction temperature provides the necessary energy for the cyclization and subsequent dehydration steps to proceed at a reasonable rate. Microwave irradiation is particularly effective as it can lead to rapid, uniform heating, often reducing reaction times from hours to minutes and improving yields.[4]
-
Recommended Action:
-
Conventional Heating: Reflux the reaction mixture in a higher-boiling solvent like acetic acid or DMF.
-
Microwave Synthesis: If available, use a dedicated microwave reactor. This is a widely adopted approach for this synthesis, often leading to cleaner reactions and higher purity products in a fraction of the time.[1][9]
-
-
Problem 3: I am exclusively forming the undesired pyrazolo[3,4-b]pyridine isomer.
-
Primary Cause: The reaction is likely under thermodynamic control, and the pyrazolo[3,4-b]pyridine is the more stable isomer for your specific substrate combination. This can also be influenced by the nature of the 1,3-dielectrophile.
-
Solution Strategy: Modify the Electrophile and Reaction Conditions.
-
Mechanism Insight: The regiochemical outcome is a delicate balance between kinetic and thermodynamic control. The pyrazolo[1,5-a]pyrimidine is often the kinetically favored product (formed faster), while the pyrazolo[3,4-b]pyridine can be the thermodynamically favored product (more stable). To favor the kinetic product, you need to use conditions that are not easily reversible.
-
Recommended Actions:
-
Change the Electrophile: Instead of a simple 1,3-diketone, use a β-enaminone or a β-alkoxyvinyl ketone. These reagents are polarized and can enhance the selectivity of the initial attack by the exocyclic amino group.[10]
-
Lower the Temperature: If possible, run the reaction at a lower temperature for a longer period. This can favor the kinetic product by reducing the energy available for the reaction to equilibrate to the more stable thermodynamic product.
-
Use a Bulky Base (with caution): In some specific cases, a non-nucleophilic, bulky base might selectively deprotonate the exocyclic amine, but this is less common and highly substrate-dependent. Acidic conditions remain the more reliable choice.
-
-
Visualizing the Mechanistic Crossroads
The choice of reaction conditions directly influences which path the synthesis follows. The diagram below illustrates the critical decision point in the reaction mechanism.
Caption: Reaction mechanism showing the two competing cyclization pathways.
Comparative Analysis of Reaction Conditions
The choice of solvent and catalyst has a profound impact on the regioisomeric ratio. The following table summarizes typical outcomes.
| Catalyst/Solvent System | Predominant Isomer | Typical Yield | Rationale |
| Glacial Acetic Acid (AcOH) | Pyrazolo[1,5-a]pyrimidine | Good to Excellent | Acid protonates endocyclic nitrogens, promoting exocyclic amine attack.[5] |
| Ethanol (EtOH) / Neutral | Mixture of Isomers | Moderate to Good | Both nucleophilic sites compete, leading to poor regioselectivity. |
| EtOH / Piperidine (Base) | Often favors Pyrazolo[3,4-b]pyridine | Variable | Base can promote equilibration to the more stable thermodynamic isomer.[8] |
| DMF / KOH (Base) | Often favors Pyrazolo[3,4-b]pyridine | Good | Strong basic conditions often favor the thermodynamic product.[8] |
| Microwave / AcOH | Pyrazolo[1,5-a]pyrimidine | Excellent | Combines the regiocontrol of acid with the kinetic benefits of microwave heating.[4] |
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective Synthesis using Acid Catalysis
This protocol is optimized for the synthesis of the pyrazolo[1,5-a]pyrimidine isomer.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-aminopyrazole derivative (1.0 eq) in glacial acetic acid (5-10 mL per mmol of aminopyrazole).
-
Reagent Addition: Add the 1,3-dicarbonyl compound or its equivalent (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically 110-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into ice-water.
-
Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and regiochemistry using NMR spectroscopy (¹H, ¹³C, and ideally ¹H-¹⁵N HMBC) and mass spectrometry.[11][12]
Troubleshooting Workflow
Use this decision tree to guide your experimental choices when encountering regioselectivity issues.
Caption: A decision tree for troubleshooting regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis.
References
-
A. Terungwa, L. U. Lans, et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
A. M. Castillo, J. Portilla, et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
A. Terungwa, L. U. Lans, et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
S. Kaswan, S. Kumar, et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
(2021). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]
-
A. D. S. Marques, M. D. C. F. de Oliveira, et al. (2025). Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters. [Link]
-
(N/A). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... ResearchGate. [Link]
-
S. Kaswan, S. Kumar, et al. (2019). Recent synthetic methodologies for pyrazolo[1,5- a ]pyrimidine. ResearchGate. [Link]
-
H. M. Faid-Allah, H. I. El-Subbagh, et al. (2001). Synthesis of new pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. Journal of the Chinese Chemical Society. [Link]
-
S. G. O. da Silva, L. C. S. da Silva, et al. (2018). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Journal of Medicinal Chemistry. [Link]
-
(2026). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]
-
(N/A). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. [Link]
-
A. M. Castillo, J. Portilla, et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]
-
S. Chimichi, B. Cosimelli, et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
S. Chimichi, B. Cosimelli, et al. (1992). ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5‐a)pyrimidine System. ChemInform. [Link]
-
S. Kaping, N. C. Gogoi, et al. (2021). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]
-
A. A. Gobouri, A. M. M. Al-Majnouni, et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC. [Link]
-
A. D. Shcherbakov, G. V. Grishina, et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
-
P. K. Ghorai, S. K. K. Kumar, et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
S. Chimichi, B. Cosimelli, et al. (1992). Unambiguous structure determination of some pyrazolo [1,5‐a]pyrimidine derivatives by multinuclear NMR spectroscopy. Semantic Scholar. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sci-Hub. ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5‐a)pyrimidine System. / ChemInform, 1992 [sci-hub.jp]
Technical Support Center: Optimization of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this privileged heterocyclic scaffold. Our goal is to provide practical, field-tested insights to help you navigate the common challenges encountered during synthesis, enabling you to optimize your reaction conditions for higher yields, purity, and regioselectivity.
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, forming the basis for numerous therapeutic agents, including kinase inhibitors for cancer therapy and hypnotic drugs.[1][2][3] The most prevalent synthetic route involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[1][4][5] While conceptually straightforward, this reaction is sensitive to subtle changes in substrates, solvents, and catalysts, often leading to challenges in optimization. This guide provides a structured approach to troubleshooting these issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that researchers often have when starting or optimizing a pyrazolo[1,5-a]pyrimidine synthesis.
Q1: What is the most common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core?
A1: The most widely adopted strategy is the condensation reaction between a substituted 5-aminopyrazole and a β-dicarbonyl compound (or a functional equivalent like a β-ketoester, enaminone, or malondialdehyde derivative).[1][2] This method is highly versatile because the substitution pattern on both the final pyrazole and pyrimidine rings can be readily modified by choosing appropriately substituted starting materials. The reaction is typically catalyzed by an acid, such as acetic acid, or a base, like sodium ethoxide.[1][6]
Q2: My reaction is slow and gives a low yield. How can microwave-assisted synthesis help?
A2: Microwave (MW) irradiation is an excellent technique for accelerating this synthesis and often dramatically improves yields.[1][7] The rapid, uniform heating provided by microwaves can significantly shorten reaction times from many hours to just a few minutes.[4][7] This is particularly effective for driving the final dehydration/aromatization step to completion and can minimize the formation of thermal degradation by-products. Several studies report high-yield, one-pot syntheses under microwave conditions.[4][7]
Q3: What are the typical solvents and catalysts used, and how do I choose one?
A3: The choice is highly dependent on your specific substrates.
-
Acidic Conditions: Glacial acetic acid is frequently used as both the solvent and the catalyst, particularly for reactions with enaminones or β-diketones.[2][8]
-
Basic Conditions: For reactions involving less reactive esters like diethyl malonate, a base such as sodium ethoxide (EtONa) in ethanol is often required to facilitate the initial nucleophilic attack.[5][6]
-
Neutral/High-Boiling Solvents: For palladium-catalyzed cross-coupling reactions to further functionalize the scaffold, solvents like toluene or DME are common.[6] The optimal choice often requires screening a small set of conditions. Please refer to the tables in the troubleshooting section for more detailed recommendations.
Q4: I am not getting any desired product. What are the first things I should check?
A4: Before extensive re-optimization, verify the fundamentals:
-
Starting Material Integrity: Confirm the identity and purity of your 5-aminopyrazole and carbonyl precursors using NMR or LC-MS. Aminopyrazoles can be susceptible to oxidation or degradation.
-
Reagent Stoichiometry: Ensure the correct molar ratios are being used. An excess of one reagent may be beneficial in some cases but detrimental in others.[4]
-
Anhydrous Conditions: For base-catalyzed reactions (e.g., with NaH or EtONa), ensure your solvent is anhydrous, as water will quench the base.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction. Check for the consumption of starting materials. If they are not being consumed, the reaction conditions (e.g., temperature, catalyst) are likely insufficient.
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental issues.
Problem 1: Low or No Product Yield
Low yield is the most common challenge. The cause can range from poor starting material quality to suboptimal reaction parameters. The following workflow provides a logical sequence for troubleshooting.
Caption: Troubleshooting workflow for low product yield.
Causality & Solutions:
-
Potential Cause: Suboptimal Reaction Conditions. The delicate balance between nucleophilic attack, cyclization, and dehydration is highly sensitive to the reaction environment.
-
Solution: Systematically screen reaction parameters. The choice of an acidic versus a basic catalyst is a critical starting point. Acetic acid promotes the reaction by activating the carbonyl group, while bases like sodium ethoxide deprotonate the aminopyrazole, increasing its nucleophilicity.[1][6]
| Parameter | Recommendation & Rationale |
| Solvent | Acetic Acid: Excellent acidic medium for many condensations.[2][8] Ethanol/Methanol: Good for base-catalyzed reactions (e.g., with EtONa).[5] Toluene/Xylene: Allows for higher temperatures and azeotropic removal of water with a Dean-Stark trap. |
| Catalyst | Acidic: H₂SO₄, AcOH. Protonates the carbonyl, making it more electrophilic.[1] Basic: EtONa, K₂CO₃, Et₃N. Deprotonates the amine, making it more nucleophilic.[4][6] |
| Temperature | Room Temp to Reflux: Start at a moderate temperature (e.g., 60-80 °C) and increase if the reaction is slow. High temperatures can sometimes promote side reactions.[1] |
| Technology | Microwave Irradiation: Use for rapid optimization and to overcome high activation barriers, often leading to cleaner reactions and higher yields in minutes.[2][7] |
Problem 2: Formation of Isomers (Poor Regioselectivity)
When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two or more regioisomers is a common and significant challenge.[1] The cyclization can proceed via attack from two different nitrogen atoms of the pyrazole ring onto two different carbonyl groups.
Caption: Competing pathways leading to regioisomers.
Causality & Solutions:
-
Potential Cause: Steric and Electronic Effects. The regiochemical outcome is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.
-
Solution 1: Modify the Carbonyl Substrate. One of the most effective strategies is to use a β-dicarbonyl equivalent where the two electrophilic sites have highly differentiated reactivity, such as a β-ketoester or an enaminone. The more electrophilic ketone will typically react preferentially with the exocyclic amino group.[1]
-
Solution 2: Adjust Reaction Conditions. In some cases, regioselectivity can be influenced by the catalyst and solvent. For example, Portilla et al. demonstrated that the choice of cyclic β-dicarbonyl compounds could lead to regioselective formation of specific products.[1] Changing from acidic to basic conditions can sometimes invert the selectivity by altering the nucleophilicity of the different nitrogen atoms in the aminopyrazole.
-
Solution 3: Stoichiometric Control. Fu and co-workers reported a method to control regioselectivity by adjusting the stoichiometry of diethyl malonate.[4] Using a stoichiometric amount favored one pathway, while an excess favored another, highlighting the complexity and tunability of the reaction.
Problem 3: Significant By-product Formation
The presence of persistent impurities that are difficult to separate from the desired product can plague this synthesis.
| By-product Type | Potential Cause | Recommended Solution |
| Starting Material Dimers | Self-condensation of the 1,3-dicarbonyl starting material or dimerization of the aminopyrazole.[4] | Add the more reactive component slowly (slow-addition) to the reaction mixture at a controlled temperature to keep its instantaneous concentration low. |
| Acyclic Intermediates | Incomplete cyclization or dehydration. This is common in lower-temperature reactions. | Increase the reaction temperature, switch to a higher boiling solvent (e.g., toluene with a Dean-Stark trap), or use microwave irradiation to drive the reaction to completion.[2] |
| Decomposition Products | The starting materials or product may be unstable under the reaction conditions (e.g., harsh acid/base or high heat). | Attempt the reaction under milder conditions (e.g., lower temperature for a longer time). If using a strong base like NaH, consider a weaker carbonate base. If refluxing in strong acid, try milder acidic conditions. |
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Acid-Catalyzed Cyclocondensation
This protocol is adapted from methodologies frequently used for reacting 5-aminopyrazoles with enaminones or β-diketones.[2][8]
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 5-aminopyrazole (1.0 eq).
-
Reagent Addition: Add glacial acetic acid (approximately 0.2-0.5 M concentration relative to the aminopyrazole).
-
Reaction Initiation: Add the 1,3-dicarbonyl compound or equivalent (1.0-1.2 eq) to the stirring solution.
-
Heating: Heat the reaction mixture to reflux (typically 100-120 °C) for the required time (monitor by TLC or LC-MS, usually 3-16 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If no solid forms, neutralize the solution with a base (e.g., aqueous NaHCO₃ or NH₄OH) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) or recrystallization.[9]
Protocol 2: Microwave-Assisted Synthesis
This protocol is a general guideline for rapid synthesis, often with improved yields.[1][7]
-
Preparation: In a dedicated microwave reaction vial, combine the 5-aminopyrazole (1.0 eq), the 1,3-dicarbonyl compound (1.1 eq), and the chosen solvent (e.g., acetic acid, ethanol, or DMF).
-
Sealing: Securely cap the vial.
-
Irradiation: Place the vial in the microwave reactor. Set the temperature to the desired point (e.g., 120-150 °C) and irradiate for the specified time (typically 10-30 minutes).
-
Cooling & Work-up: Allow the vial to cool to room temperature before opening. Perform the work-up and purification as described in Protocol 1.
Section 4: References
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information (PMC). [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]
-
Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic - Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry. [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. ACS Publications. [Link]
-
Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. ScienceDirect. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. American Chemical Society. [Link]
-
Reduction reactions over the pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
-
Preparation of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial (MIC and ZOI) Activities, and Cytotoxic Effect on MCF-7 Cell Lines. PubMed. [Link]47376/)
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- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation
Welcome to the technical support resource for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the foundational cyclocondensation reaction between 5-aminopyrazoles and 1,3-bielectrophilic synthons. Pyrazolo[1,5-a]pyrimidines are a "privileged scaffold" in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies to help you overcome common synthetic challenges.
Core Reaction Principles: The Cyclocondensation Pathway
The most robust and widely used method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent (e.g., β-ketoesters, enaminones, α,β-unsaturated ketones).[1][4][5] The reaction proceeds via nucleophilic attack from the aminopyrazole onto the electrophilic centers of the partner molecule, followed by an intramolecular cyclization and dehydration to yield the aromatic fused heterocyclic system.[1] Understanding this pathway is critical for diagnosing and resolving issues.
Caption: Decision tree for addressing low reaction yields.
Q2: I'm getting a mixture of two isomeric products that are difficult to separate. How can I control the regioselectivity?
Answer: The formation of regioisomers is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 2-acetylcyclopentanone). [1]The 5-aminopyrazole has two nucleophilic nitrogen atoms—the exocyclic NH₂ and the endocyclic N1—that can initiate the reaction, leading to two possible product isomers.
Causality: Regioselectivity is governed by a delicate balance of steric and electronic factors. Generally, the more nucleophilic nitrogen on the pyrazole will attack the more electrophilic carbonyl on the dicarbonyl partner.
-
Steric Hindrance: A bulky substituent on the dicarbonyl will favor attack at the less hindered carbonyl group.
-
Electronic Effects: The carbonyl adjacent to an electron-withdrawing group (like the ester in ethyl acetoacetate) is more electrophilic and is preferentially attacked. The reaction conditions, particularly pH, play a crucial role. [1] Strategies for Control:
-
Modify Reaction Conditions:
-
Acidic Conditions (e.g., Acetic Acid): Often favor the formation of the 7-substituted pyrazolo[1,5-a]pyrimidine. The reaction proceeds via the more nucleophilic exocyclic amino group attacking the more reactive carbonyl.
-
Basic Conditions (e.g., Piperidine, NaOMe): Can sometimes favor the 5-substituted isomer, though this is highly substrate-dependent. [6]2. Pre-form an Intermediate: Reacting the 5-aminopyrazole with an enaminone or enaminonitrile, which has defined regiochemistry, can lock in the desired orientation before cyclization. [6]3. Change the Dicarbonyl Partner: If feasible, using a symmetrical 1,3-diketone like acetylacetone or dibenzoylmethane will eliminate the problem of regioselectivity entirely. [6]
Condition Typical Outcome with Ethyl Acetoacetate Rationale Reflux in Acetic Acid Major isomer is the 5-methyl-7-oxo derivative The exocyclic amine attacks the more electrophilic ketone carbonyl first. Reflux in Ethanol Often gives mixtures Less selective conditions, both pathways can be competitive. | Base Catalysis (e.g., NaOEt) | Can favor the 7-methyl-5-oxo isomer | The pyrazole N1 anion may preferentially attack the ester carbonyl. |
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Q3: My final product is impure and difficult to purify by column chromatography. What are my options?
Answer: Purification challenges often arise from the formation of closely related side products or the inherent polarity of the pyrazolo[1,5-a]pyrimidine core, which can cause streaking on silica gel.
Troubleshooting Purification:
-
Optimize Chromatography:
-
Stationary Phase: Silica gel is the most common choice. [7]If your compound is very basic, consider deactivating the silica by pre-treating the column with a solvent mixture containing a small amount of triethylamine or ammonia (~0.5-1%). This neutralizes acidic sites on the silica and prevents tailing.
-
Solvent System (Eluent): Start with a nonpolar system (e.g., Hexanes/Ethyl Acetate) and gradually increase polarity. For highly polar products, a Dichloromethane/Methanol system may be required. A shallow gradient is key to separating close-running spots.
-
-
Recrystallization: This is an excellent alternative to chromatography for obtaining highly pure material, provided a suitable solvent system can be found. [4]Screen various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, or mixtures with Hexanes) to find one in which your product is soluble when hot but sparingly soluble when cold.
-
Trituration/Washing: If the main impurity is a nonpolar side product, you may be able to remove it by triturating (suspending and stirring) the crude solid in a solvent where the product is insoluble but the impurity is soluble (e.g., diethyl ether or hexanes).
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose starting condition for a novel cyclocondensation? A: A reliable starting point is to react the 5-aminopyrazole and the 1,3-dicarbonyl compound (1.0 to 1.1 equivalents) in refluxing glacial acetic acid for 4-12 hours. [1]Monitor the reaction by TLC or LC-MS. This condition often provides good yields and is mechanistically well-understood.
Q: Can I run this reaction under solvent-free conditions? A: Yes, solvent-free reactions, often assisted by microwave irradiation or grinding, are becoming more common and align with green chemistry principles. [8]These methods can be highly efficient but may require more optimization for new substrates.
Q: My 5-aminopyrazole starting material is poorly soluble. How can I improve the reaction? A: Poor solubility can hinder reaction rates. Switch to a more polar, high-boiling solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). [4]These solvents can better dissolve complex starting materials and allow for higher reaction temperatures. Sometimes, adding a base like sodium acetate in DMF can facilitate the reaction. [6] Q: Are there alternatives to 1,3-dicarbonyl compounds? A: Absolutely. α,β-Unsaturated ketones (chalcones), enaminones, and 1,2-allenic ketones are excellent substrates that offer different pathways and substitution patterns on the final product. [1][6][9]Three-component reactions involving an aminopyrazole, an aldehyde, and an active methylene compound are also a powerful one-pot strategy. [1]
Experimental Protocols
Protocol 1: General Synthesis of a 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine
This protocol describes a standard synthesis using acetylacetone.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 5-aminopyrazole (1.0 eq).
-
Reagents: Add glacial acetic acid as the solvent (approx. 5-10 mL per mmol of aminopyrazole). Add acetylacetone (1.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 6 hours.
-
Monitoring: Track the consumption of the 5-aminopyrazole using TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The product should appear as a new, typically less polar spot.
-
Workup: Allow the reaction to cool to room temperature. Pour the mixture into ice-water. If a solid precipitates, collect it by vacuum filtration. If not, neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization. [4][7]
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry method with a nonpolar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a nonpolar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20, then 50:50).
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazolo[1,5-a]pyrimidine.
References
- BenchChem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
- Naik, T. A., et al. (2024).
- Synthetic Communications. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Arkivoc. (n.d.). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications.
- Montaño-Priede, J. L., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- RSC Publishing. (2024).
- Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry.
- Halley, F., et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines Using Pyrazine-2-sulfonyl Chloride.
- National Institutes of Health. (n.d.).
- MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- RSC Publishing. (n.d.). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines using the cyclocondensation technique as a solvent-free approach.
- MDPI. (2024).
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
Technical Support Center: Navigating the Synthesis of Pyrazolo[1,5-a]pyrimidine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine intermediates. This guide is designed to provide practical, field-proven insights into the common stability challenges encountered during the synthesis, purification, and handling of this important class of N-heterocyclic compounds. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the synthesis of pyrazolo[1,5-a]pyrimidines.
Q1: My cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core is giving very low yields. What are the most likely causes?
A1: Low yields in the core synthesis, typically from the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent, often stem from several factors.[1][2] Firstly, the reactivity of the β-dicarbonyl compound is critical; sterically hindered or electronically deactivated substrates may require more forcing conditions. Secondly, the reaction is sensitive to pH. Acidic catalysts (e.g., H₂SO₄, acetic acid) are often required to activate the carbonyl groups for nucleophilic attack by the aminopyrazole, but excessive acidity can lead to side reactions or degradation.[1][3] Finally, inadequate temperature or reaction time can result in incomplete conversion.
Q2: I'm observing an unexpected major side product in my reaction mixture. What could it be?
A2: The formation of significant side products often points to issues with regioselectivity or competing reaction pathways. For instance, when using unsymmetrical β-dicarbonyl compounds, isomeric pyrazolo[1,5-a]pyrimidine products can form.[1] Another possibility is the dimerization or self-condensation of your starting materials under the reaction conditions. In some cases, particularly with highly functionalized starting materials, ring-opening of the newly formed pyrimidine ring can occur, especially during prolonged heating or under harsh pH conditions during workup.[1]
Q3: My purified pyrazolo[1,5-a]pyrimidine intermediate seems to degrade upon storage. How can I improve its stability?
A3: The stability of the pyrazolo[1,5-a]pyrimidine core can be influenced by its substitution pattern. Electron-withdrawing groups can render the ring system more susceptible to nucleophilic attack, while certain functional groups (e.g., unprotected hydroxyl or amino groups) can be prone to oxidation. For storage, it is recommended to keep the compounds in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). If the compound is sensitive to hydrolysis, storing it as a salt (e.g., hydrochloride) can sometimes improve stability.
Q4: What is the best general approach for purifying my crude pyrazolo[1,5-a]pyrimidine product?
A4: Column chromatography on silica gel is the most common method for purifying pyrazolo[1,5-a]pyrimidine derivatives.[4] The choice of eluent is critical and depends on the polarity of the compound. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate or dichloromethane is a good starting point. For more polar compounds, adding a small percentage of methanol or isopropanol may be necessary. In some cases, recrystallization can be a highly effective method for obtaining high-purity material, especially for crystalline solids.[2]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving common issues encountered during the synthesis and handling of pyrazolo[1,5-a]pyrimidine intermediates.
Guide 1: Issues in the Synthesis & Reaction Workup
The construction of the fused bicyclic system is the most critical phase, and where many stability issues first manifest.
| Problem | Potential Root Cause | Recommended Action & Scientific Rationale |
| Low or No Product Formation | 1. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst concentration. | Action: Systematically screen reaction parameters. For cyclocondensation, microwave-assisted synthesis can sometimes improve yields and reduce reaction times by providing efficient and uniform heating.[1] Rationale: The formation of the pyrimidine ring involves a delicate balance of nucleophilic attack and dehydration. The reaction kinetics are highly sensitive to the energy input and the solvent environment, which affects reactant solubility and transition state stabilization. |
| 2. Poor Quality Starting Materials: Impure 5-aminopyrazole or β-dicarbonyl compound. | Action: Verify the purity of starting materials by NMR, LC-MS, or melting point. Purify if necessary. Rationale: Impurities can act as catalysts for side reactions or directly compete in the reaction, consuming reagents and leading to a complex product mixture. | |
| 3. Intermediate Degradation: The formed pyrazolo[1,5-a]pyrimidine may be unstable under the reaction conditions (e.g., prolonged high heat, strong acid/base). | Action: Monitor the reaction progress by TLC or LC-MS to identify the point of maximum product formation and avoid prolonged reaction times. Consider milder reaction conditions, such as using a weaker acid catalyst or a lower boiling point solvent. Rationale: The pyrimidine ring, while aromatic, can be susceptible to hydrolytic cleavage or other degradation pathways, especially when activated by certain substituents. Minimizing exposure to harsh conditions is key.[1] | |
| Formation of Isomeric Products | 1. Use of Unsymmetrical Reagents: Reaction of an aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound. | Action: If possible, use a symmetrical dicarbonyl reagent. If not, carefully designed reaction conditions (e.g., lower temperature) may favor the formation of one regioisomer. Be prepared for a challenging chromatographic separation.[2] Rationale: The two carbonyl groups of an unsymmetrical dicarbonyl compound will have different electrophilicities, and the two nitrogen atoms of the aminopyrazole will have different nucleophilicities, leading to a mixture of products. |
| Difficult Product Isolation / Oily Product | 1. Presence of Persistent Impurities: Highly soluble impurities or residual high-boiling solvents (e.g., DMF, DMSO). | Action: During workup, perform multiple aqueous washes to remove water-soluble impurities. If DMF or DMSO is used, azeotropic distillation with a solvent like toluene or heptane under reduced pressure can be effective. Rationale: High-boiling polar solvents can be difficult to remove on a rotary evaporator and can keep the product from solidifying or precipitating. |
| 2. Product is Inherently Non-Crystalline: The substitution pattern of the molecule may favor an amorphous or oily state. | Action: Attempt to form a salt (e.g., with HCl or TFA) which may be more crystalline. Alternatively, trituration with a non-polar solvent (e.g., hexane, ether) can sometimes induce crystallization or solidify the product. Rationale: Salt formation introduces strong ionic interactions, which can promote the formation of a more ordered crystal lattice. |
Guide 2: Purification Challenges
Purification is a critical step where product loss and degradation can occur.
| Problem | Potential Root Cause | Recommended Action & Scientific Rationale |
| Product Streaking on TLC/Column | 1. Compound is too Acidic/Basic: Interaction with the silica gel surface. | Action: Add a small amount of a modifier to your eluent. For basic compounds, add ~0.1-1% triethylamine or ammonia in methanol. For acidic compounds, add ~0.1-1% acetic acid or formic acid.[4] Rationale: Silica gel has acidic silanol groups on its surface. Basic compounds can interact strongly with these sites, leading to poor peak shape and streaking. Adding a basic modifier neutralizes these sites and improves elution. Conversely, an acidic modifier can suppress the ionization of acidic compounds. |
| Product Degradation on Silica Gel | 1. Acid-Sensitivity: The pyrazolo[1,5-a]pyrimidine core or its substituents are labile to the acidic nature of silica gel. | Action: Use a deactivated stationary phase like neutral or basic alumina. Alternatively, perform a very quick "flash" chromatography with minimal residence time on the column. Rationale: The Lewis acidic sites on silica can catalyze degradation reactions like hydrolysis of sensitive esters or ethers, or even ring-opening in particularly labile systems. Neutral alumina provides a less harsh environment. |
| Co-elution of Impurities | 1. Similar Polarity: Impurities have a polarity very close to the desired product. | Action: Try a different solvent system to alter the selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the elution order. Consider reverse-phase chromatography (C18) if the compound is sufficiently non-polar. Rationale: Different solvents interact with the analytes and the stationary phase in different ways (e.g., hydrogen bonding, dipole-dipole interactions), which can be exploited to resolve closely eluting compounds. |
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: General Synthesis of a 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine
This protocol describes a common and versatile method for synthesizing the core scaffold.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-aminopyrazole derivative (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Reagent Addition: Add the β-dicarbonyl compound (1.1 eq) to the solution. If required, add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times can range from 2 to 24 hours.
-
Workup (Quenching & Extraction): Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key workflows and potential chemical pathways relevant to the stability of pyrazolo[1,5-a]pyrimidine intermediates.
Caption: General experimental workflow for the synthesis and purification of pyrazolo[1,5-a]pyrimidine intermediates.
Caption: A potential degradation pathway via hydrolysis of the pyrimidine ring under harsh acidic or basic conditions.
Caption: A logical decision tree for troubleshooting common synthesis issues.
References
-
U.A. G, Terungwa, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Terungwa, U. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available at: [Link]
-
Barria, C. S., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
- BenchChem. (n.d.).
-
Abdel-aziz, A. A.-M., et al. (2022). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. Available at: [Link]
-
El-Kashef, H., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
-
Sikdar, A., et al. (2023). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. Available at: [Link]
-
Kraj G, et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. National Institutes of Health. Available at: [Link]
-
Kraj, G., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Available at: [Link]
-
Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Available at: [Link]
-
Singh, A., et al. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Pyrazolo[1,5-a]pyrimidine (HMDB0256950). Human Metabolome Database. Available at: [Link]
-
El-Kashef, H., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
alternative synthetic routes for pyrazolo[1,5-a]pyrimidines to avoid impurities
A Guide to Alternative Synthetic Routes for Impurity Mitigation
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth technical support for the synthesis of pyrazolo[1,5-a]pyrimidines. We move beyond standard protocols to address a critical challenge in the lab: the formation of persistent impurities. This resource offers troubleshooting advice and detailed alternative methodologies designed to enhance regioselectivity, improve yields, and ultimately deliver higher-purity compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the classical synthesis of pyrazolo[1,5-a]pyrimidines, and why do they form?
The most widely employed route to the pyrazolo[1,5-a]pyrimidine scaffold is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound (or its synthetic equivalent).[1][2] While effective, this method is frequently plagued by the formation of regioisomeric impurities, especially when an unsymmetrical β-dicarbonyl is used.
Causality of Impurity Formation:
The 5-aminopyrazole possesses two nucleophilic nitrogen atoms: the endocyclic N1 and the exocyclic amino group (NH2). Both can potentially initiate the reaction by attacking one of the carbonyl groups of the β-dicarbonyl compound.
-
Desired Pathway: The reaction typically initiates with the more nucleophilic exocyclic amino group attacking a carbonyl carbon. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group, leading to the desired pyrazolo[1,5-a]pyrimidine after dehydration.[1]
-
Side-Product Formation: If the starting β-dicarbonyl is unsymmetrical (e.g., benzoylacetone), the initial attack can occur at either of the two non-equivalent carbonyl carbons. This lack of regiocontrol leads to a mixture of two isomeric products, which are often difficult to separate due to their similar physicochemical properties.
Caption: Classical synthesis pathway leading to isomeric impurities.
Alternative Routes & Troubleshooting
To overcome the limitations of the classical approach, several alternative strategies have been developed. These methods offer superior control over the reaction, leading to cleaner products and simplifying downstream purification.
Q2: How can using β-enaminones instead of β-dicarbonyls improve regioselectivity and product purity?
Substituting β-dicarbonyl compounds with β-enaminones is one of the most effective strategies for controlling regioselectivity.[2][3]
Mechanistic Advantage:
The reaction between a 5-aminopyrazole and a β-enaminone proceeds through a highly regioselective pathway. The key is the initial step: an aza-Michael (conjugate) addition of the exocyclic amino group to the electron-deficient β-carbon of the enaminone.[2][3] This is followed by the elimination of the amine (e.g., dimethylamine) and subsequent intramolecular cyclization onto the carbonyl group. This directed mechanism effectively prevents the formation of the undesired regioisomer.
Caption: Directed synthesis using β-enaminones to ensure high regioselectivity.
Q3: Can microwave-assisted synthesis enhance reaction efficiency and reduce side products?
Yes, microwave (MW) irradiation is a powerful tool for synthesizing pyrazolo[1,5-a]pyrimidines.[1] It offers several advantages over conventional heating:
-
Accelerated Reaction Times: Reactions that might take hours under conventional reflux can often be completed in minutes.[1]
-
Increased Yields: Rapid and uniform heating often leads to higher conversion rates and better yields.
-
Improved Purity: Shorter reaction times at high temperatures can minimize the formation of thermal degradation byproducts. In many cases, MW-assisted synthesis reduces the need for extensive chromatographic purification.[1]
-
Enhanced Regioselectivity: The controlled and rapid heating provided by microwaves can favor the kinetically preferred product, leading to higher regioselectivity in certain cases.[1]
Q4: Are multicomponent reactions (MCRs) a viable strategy for producing clean, highly substituted pyrazolo[1,5-a]pyrimidines?
Multicomponent reactions, where three or more reactants are combined in a single pot to form a final product, are an elegant and efficient approach.[2][4]
Advantages of MCRs:
-
Operational Simplicity: MCRs reduce the number of synthetic steps and purification stages, saving time and resources.
-
Structural Diversity: They allow for the rapid generation of complex and highly substituted molecules, which is ideal for creating libraries for drug discovery.[2]
-
Atom Economy: By design, MCRs are often more atom-economical than linear synthetic sequences.
Key Consideration: While powerful, the design of an MCR for this scaffold requires careful selection of reactants to avoid undesired side reactions. Sometimes, blocking certain reactive positions on the starting materials is necessary to guide the reaction toward the desired product.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Proposed Solution(s) |
| Formation of Isomeric Impurities | Use of an unsymmetrical β-dicarbonyl; Lack of regiocontrol. | 1. Replace the β-dicarbonyl with a corresponding β-enaminone to direct the cyclization.[2][3]2. Explore microwave-assisted conditions , which can sometimes favor one isomer over another.[1]3. If possible, use a symmetrical β-dicarbonyl (e.g., acetylacetone or diethyl malonate).[5] |
| Low Reaction Yield | Incomplete reaction; Thermal degradation of starting materials or product; Reversible reaction equilibrium. | 1. Switch from conventional heating to microwave irradiation to drastically reduce reaction times and improve conversion.[1]2. Use a catalyst. Acidic (e.g., acetic acid) or basic (e.g., sodium ethoxide) conditions can facilitate the reaction.[1][2]3. Ensure removal of the water byproduct, for example, by using a Dean-Stark apparatus in conventional heating setups. |
| Complex Purification | Presence of multiple side products, unreacted starting materials, and isomeric impurities. | 1. Adopt a cleaner synthetic route, such as the β-enaminone method , which often yields a product that can be purified by simple recrystallization.[2]2. Utilize a one-pot or multicomponent reaction to minimize intermediate handling and purification steps.[2][4] |
| Reaction Fails with Complex Substrates | Steric hindrance or deactivating electronic effects on the aminopyrazole or the 1,3-bielectrophile. | 1. Employ more reactive electrophiles like β-enaminones or ynones , which are often more effective than standard β-dicarbonyls.[2]2. Increase reaction temperature using a high-boiling solvent or a sealed-vessel microwave reactor. |
Data Summary: Comparison of Synthetic Routes
| Parameter | Classical Condensation | Microwave-Assisted (β-Enaminone) | Multicomponent Reaction |
| Primary Reagents | 5-Aminopyrazole, β-Dicarbonyl | 5-Aminopyrazole, β-Enaminone | Aminopyrazole, Aldehyde, Ylide, etc. |
| Typical Conditions | Reflux in solvent (e.g., EtOH, AcOH), hours to days | Sealed vessel, 100-150°C, 10-30 minutes | One-pot, often catalyzed, variable temp/time |
| Regioselectivity | Poor to moderate (with unsymmetrical dicarbonyls) | High to excellent | Generally high (substrate-dependent) |
| Common Impurities | Regioisomers, unreacted starting materials | Minimal; primarily unreacted starting materials | Side products from reactant self-condensation |
| Purification | Often requires column chromatography | Often simple recrystallization or filtration | Varies; can be simple if optimized |
| Key Advantage | Readily available starting materials | Speed, purity, and high regioselectivity | Efficiency and rapid access to complexity |
Experimental Protocol: Microwave-Assisted Regioselective Synthesis
This protocol provides a representative method for the synthesis of a 2,7-disubstituted pyrazolo[1,5-a]pyrimidine using a β-enaminone under microwave irradiation, a strategy known for its high yield and exceptional purity.[2]
Objective: To synthesize a pyrazolo[1,5-a]pyrimidine with high regioselectivity, avoiding the formation of isomeric impurities.
Materials:
-
3-Aryl-5-aminopyrazole (1.0 mmol, 1.0 eq)
-
(E)-3-(dimethylamino)-1-arylprop-2-en-1-one (β-enaminone) (1.0 mmol, 1.0 eq)
-
Glacial Acetic Acid (3-5 mL)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
Caption: Workflow for microwave-assisted pyrazolo[1,5-a]pyrimidine synthesis.
Procedure:
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 3-aryl-5-aminopyrazole (1.0 mmol) and the β-enaminone (1.0 mmol).
-
Solvent Addition: Add 4 mL of glacial acetic acid to the vial.
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture with stirring at a constant temperature of 130°C for 20 minutes. Monitor the reaction progress by TLC or LCMS if desired.
-
Product Isolation: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into a beaker containing 20 mL of ice-cold water.
-
Precipitation and Filtration: A solid precipitate should form. Stir the suspension for 15 minutes, then collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water (2 x 10 mL) and then a small amount of cold ethanol. Dry the purified product under vacuum to yield the target pyrazolo[1,5-a]pyrimidine.
Self-Validation: The purity of the final compound can be readily assessed by ¹H NMR spectroscopy, which should show a single set of signals corresponding to one regioisomer, and by LCMS, which should display a single major peak.
References
- Terungwa, T., et al. (2024).
- Terungwa, T., et al. (2025).
- Sharma, S., et al. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Gomha, S. M., et al. (2024).
- Wysocki, R. J., et al. (2021).
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot their experiments, leveraging the significant advantages of microwave irradiation to accelerate reaction times and improve yields. Pyrazolo[1,5-a]pyrimidines are a critical class of heterocyclic compounds, widely recognized for their potent biological activities, particularly as protein kinase inhibitors in targeted cancer therapy.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the efficient construction of this privileged scaffold, drastically reducing reaction times from hours to mere minutes.[1][3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide
This section addresses common issues encountered during the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low to No Product Yield
You've set up your reaction of a 5-aminopyrazole with a β-dicarbonyl compound under microwave irradiation, but after the specified time, TLC or LC-MS analysis shows mostly starting material and minimal desired product.
Potential Causes & Solutions:
-
Insufficient Microwave Energy/Temperature: The reaction may not be reaching the necessary activation energy. Microwave heating is dependent on the dielectric properties of the solvent and reactants.
-
Solution: Increase the target temperature in increments of 10-20°C. If the reaction is run in a low-absorbing solvent (e.g., toluene, dioxane), consider adding a small amount of a high-absorbing solvent like DMF or NMP to improve energy absorption. For solvent-free reactions, ensure the reactants themselves can efficiently absorb microwave energy.[1]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in both solubilizing the reactants and mediating the microwave heating process.
-
Solution: A solvent screen is highly recommended. While high-boiling polar aprotic solvents like DMF, DMSO, and alcohols are common, the optimal solvent is substrate-dependent. For instance, a one-pot synthesis of pyrazolo[1,5-a]pyrimidinones was successfully optimized using methanol.[4]
-
-
Catalyst Inactivity or Absence: Many syntheses of pyrazolo[1,5-a]pyrimidines benefit from an acid or base catalyst to facilitate the initial condensation and subsequent cyclization.
-
Reaction Time Too Short: While microwave synthesis is rapid, some transformations still require a sufficient holding time at the target temperature.
Issue 2: Formation of Significant Side Products/Isomers
Your reaction yields a complex mixture, with multiple spots on the TLC plate, making purification difficult and reducing the yield of the desired pyrazolo[1,5-a]pyrimidine.
Potential Causes & Solutions:
-
Thermal Decomposition: Excessive temperature can lead to the degradation of starting materials or the product.
-
Solution: Reduce the reaction temperature. The goal is to find the "sweet spot" that promotes the desired reaction without causing decomposition. A temperature screening (e.g., from 100°C to 150°C) is advisable.
-
-
Lack of Regioselectivity: The reaction of unsymmetrical β-dicarbonyl compounds with 5-aminopyrazoles can lead to the formation of regioisomers.
-
Solution: The regioselectivity can be influenced by the reaction conditions. For instance, controlling the stoichiometry of reactants and the reaction temperature can favor the formation of one isomer over another.[7] In some cases, a different synthetic strategy may be necessary to achieve the desired regioselectivity.
-
-
Competing Reaction Pathways: The intermediates in the reaction may be susceptible to alternative cyclization or condensation pathways.
-
Solution: The choice of catalyst can be critical in directing the reaction toward the desired product. An acidic catalyst, for example, can promote the specific cyclization needed for the pyrazolo[1,5-a]pyrimidine core.
-
Issue 3: Poor Reproducibility Between Runs
You achieved a great result once, but subsequent attempts to replicate the experiment have resulted in inconsistent yields and purity.
Potential Causes & Solutions:
-
Inconsistent Microwave Heating: Variations in vial size, shape, and placement within the microwave cavity can lead to different heating profiles.
-
Solution: Use identical microwave vials for each run and ensure they are placed in the same position in the reactor. Always use a stir bar to ensure even temperature distribution.
-
-
Variability in Reagent Quality: The purity of starting materials, especially the 5-aminopyrazole and β-dicarbonyl compound, can significantly impact the reaction outcome.
-
Solution: Use reagents from the same batch if possible, or re-purify starting materials if their quality is questionable.
-
-
Moisture Contamination: Some reactions are sensitive to moisture.
-
Solution: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for pyrazolo[1,5-a]pyrimidines compared to conventional heating?
A1: The primary advantages are a dramatic reduction in reaction time and often a significant increase in product yield.[3] Conventional methods frequently require several hours of refluxing, whereas microwave-assisted methods can often be completed in minutes.[1][4] This rapid and uniform heating can also lead to cleaner reactions with fewer side products, simplifying purification.[1]
| Parameter | Conventional Reflux Method | Microwave-Assisted Method |
| Reaction Time | Hours (e.g., 18 hours for 25% yield)[4] | Minutes (e.g., 4 minutes for near-quantitative yield)[1] |
| Yield | Often moderate | Generally high to excellent |
| Heating | Conduction/Convection (slow, uneven) | Direct dielectric heating (rapid, uniform) |
| Side Products | More prevalent due to prolonged heating | Often minimized |
Q2: How do I choose the right solvent for my microwave reaction?
A2: The ideal solvent should effectively dissolve your reactants and efficiently absorb microwave energy. Polar solvents like DMF, DMSO, ethanol, and methanol are generally good microwave absorbers.[4] However, non-polar solvents can be used in combination with a catalyst or a "susceptor" (a strongly absorbing material). A solvent screen is the best approach to identify the optimal solvent for your specific reaction. In some cases, solvent-free conditions have proven to be highly effective, leading to near-quantitative yields.[1]
Q3: Is it possible to perform one-pot, multi-component reactions for pyrazolo[1,5-a]pyrimidine synthesis using a microwave?
A3: Absolutely. Microwave irradiation is particularly advantageous for multi-component reactions.[1] For example, the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds proceeds efficiently under microwave conditions, yielding products in high purity within minutes.[1] One-pot approaches, where the intermediate 5-aminopyrazole is generated in situ and then cyclized, have also been successfully developed, streamlining the synthetic process.[4]
Q4: What safety precautions should I take when using a microwave reactor?
A4: Always use sealed vessels specifically designed for microwave chemistry to prevent solvent leakage and potential explosions under pressure. Never exceed the recommended volume for the reaction vessel. Be cautious when heating reactions with volatile reagents or those that may generate gaseous byproducts. Always consult your microwave reactor's user manual for specific safety guidelines. For certain reagents like POCl3, conventional heating might be safer.[8]
Q5: Can microwave synthesis be scaled up for larger quantities of pyrazolo[1,5-a]pyrimidines?
A5: Yes, microwave synthesis can be scaled up. However, direct scaling from a few milligrams to several grams may not be linear. Larger reaction volumes can lead to uneven heating and pressure build-up. Many modern microwave reactors offer options for larger-scale synthesis, including continuous flow systems. When scaling up, it is often necessary to re-optimize the reaction parameters, such as time and power, to ensure consistent results. Successful gram-scale syntheses have been reported.[8][9]
Experimental Workflow & Visualization
Typical Microwave-Assisted Synthesis Protocol
This protocol is a general guideline for the synthesis of a pyrazolo[1,5-a]pyrimidine from a 5-aminopyrazole and a β-dicarbonyl compound.
-
Reagent Preparation: In a designated microwave reaction vessel equipped with a small magnetic stir bar, combine the 5-aminopyrazole (1.0 eq), the β-dicarbonyl compound (1.1 eq), and the chosen solvent (e.g., ethanol, DMF, or acetic acid). If required, add a catalytic amount of acid (e.g., acetic acid, 10 mol%).
-
Vessel Sealing: Securely cap the vessel.
-
Microwave Reactor Setup: Place the vessel inside the microwave reactor cavity. Program the reactor to heat to the desired temperature (e.g., 120-150°C) with a specific ramp time and hold time (e.g., 10-30 minutes). Ensure the power setting is appropriate for the solvent and vessel size.
-
Irradiation: Start the microwave program. The reactor will monitor the temperature and pressure in real-time.
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature before opening.
-
Work-up and Purification: Transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
-
Characterization: Confirm the structure of the synthesized pyrazolo[1,5-a]pyrimidine using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).
Decision-Making Workflow for Troubleshooting
Caption: Troubleshooting logic for low-yield microwave reactions.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][9]triazines. MDPI. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]
-
A comparison between the conventional and microwave heating for the synthesis of compounds 13a-h. ResearchGate. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. ResearchGate. [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][9]triazines. National Institutes of Health. [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationships of 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets.[1][2] This versatile heterocyclic system is at the heart of several FDA-approved drugs and numerous clinical candidates, particularly in the realm of oncology and inflammatory diseases.[3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of a specific subclass: 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives. Our focus will be on understanding how subtle molecular modifications can profoundly impact their biological activity, offering a roadmap for the rational design of next-generation therapeutics.
The this compound Core: A Strategic Starting Point
The selection of the this compound scaffold is a deliberate choice rooted in established medicinal chemistry principles. The pyrazolo[1,5-a]pyrimidine core provides a rigid, planar framework that is amenable to functionalization at multiple positions, allowing for the fine-tuning of physicochemical properties and target engagement.[1] The 6-methyl group can serve as a key hydrophobic anchor or a steric determinant for target selectivity, while the 2-carboxylic acid moiety offers a critical attachment point for various functional groups and can participate in crucial hydrogen bonding interactions within a target's active site.
dot
graph "Core_Scaffold" {
layout=neato;
node [shape=plaintext];
scaffold [label=<
this compound
Synthetic Strategies: Building the Foundation
The synthesis of the pyrazolo[1,5-a]pyrimidine core is typically achieved through the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent.[1][4] For the specific 6-methyl-2-carboxylic acid scaffold, a common synthetic route involves the reaction of a 3-amino-5-methylpyrazole with a diethyl malonate derivative, followed by subsequent functional group manipulations.
A Representative Synthetic Protocol:
A general synthetic scheme for 2-methylpyrazolo[1,5-a]pyrimidine derivatives, which can be adapted for our target scaffold, is as follows:
-
Step 1: Formation of the Dihydroxy Intermediate. 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base like sodium ethoxide (EtONa) under reflux conditions to yield the dihydroxy-heterocycle.[4]
-
Step 2: Chlorination. The resulting diol is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to produce the 5,7-dichloro derivative.[4]
-
Step 3: Selective Nucleophilic Substitution. The chlorine atom at the 7-position is more reactive and can be selectively displaced by a nucleophile, such as morpholine, in the presence of a mild base like potassium carbonate (K₂CO₃).[4]
-
Step 4: Introduction of Diversity. The remaining chlorine at the 5-position can then be subjected to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of substituents.[4]
-
Step 5: Modification of the 2-position. The substituent at the 2-position is typically introduced early in the synthesis, for instance, by using a substituted aminopyrazole. For a 2-carboxylic acid derivative, the synthesis would start with an appropriately substituted pyrazole precursor.
dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
A [label="3-Amino-5-methylpyrazole\n+ Diethyl Malonate derivative"]; B [label="Dihydroxy-pyrazolo[1,5-a]pyrimidine"]; C [label="5,7-Dichloro-pyrazolo[1,5-a]pyrimidine"]; D [label="7-Substituted-5-chloro-pyrazolo[1,5-a]pyrimidine"]; E [label="Diversified 5,7-disubstituted derivatives"];
A -> B [label=" Cyclocondensation "]; B -> C [label=" Chlorination (POCl3) "]; C -> D [label=" Selective Nucleophilic\nSubstitution at C7 "]; D -> E [label=" Cross-coupling at C5 "]; } Caption: A generalized workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
Dissecting the Structure-Activity Relationships: A Positional Analysis
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.[1] Below, we compare the impact of modifications at key positions, drawing insights from studies on related pyrazolo[1,5-a]pyrimidine analogs.
The Critical Role of the 2-Carboxamide Moiety (and its Carboxylic Acid Precursor)
While direct SAR studies on the 2-carboxylic acid are limited in the reviewed literature, extensive research on derivatives where this position is a carboxamide provides invaluable insights. The carboxamide group has been shown to be a key pharmacophore in many kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the kinase domain.
For instance, in the development of Tropomyosin Receptor Kinase (Trk) inhibitors, the presence of a carboxamide at the 3-position (structurally adjacent to our 2-position of interest) was found to significantly enhance inhibitory activity.[5] It is highly probable that a 2-carboxamide would play a similar role, acting as a hydrogen bond donor and acceptor to anchor the molecule in the ATP-binding pocket of a target kinase. The free carboxylic acid, in turn, can serve as a crucial intermediate for the synthesis of a diverse library of carboxamides, or it could potentially engage in different interactions, for example, with basic residues in the active site.
Influence of Substituents at the 5-Position
The 5-position of the pyrazolo[1,5-a]pyrimidine ring is a key site for introducing diversity and modulating potency and selectivity. In the context of PI3Kδ inhibitors, the introduction of an indole moiety at the C(5) position was found to be highly beneficial, potentially forming an additional hydrogen bond with an aspartate residue in the affinity pocket.[4] This highlights the importance of exploring various aryl and heteroaryl substituents at this position to optimize interactions with the target protein.
| Compound | R5-Substituent | Target | IC50 (nM) | Reference |
| CPL302253 | Indol-4-yl | PI3Kδ | 2.8 | [4] |
| Analog 1 | Phenyl | PI3Kδ | >1000 | [4] |
| Analog 2 | Pyridyl | PI3Kδ | 50 | [4] |
This table is a representative example based on data for a related scaffold to illustrate the impact of C5-substitutions.
The Significance of the 7-Position
The 7-position is another critical point for modification that significantly influences the pharmacological profile of pyrazolo[1,5-a]pyrimidine derivatives. In many kinase inhibitors based on this scaffold, a morpholine ring at the 7-position is a common feature.[4] The oxygen atom of the morpholine is often observed to form a crucial hydrogen bond with the backbone amide of a valine residue in the hinge region of the kinase.[4] This interaction is a key anchoring point for many inhibitors and is often essential for potent activity.
dot graph "SAR_Summary" { rankdir=TB; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
A [label="Core Scaffold\n(6-Methylpyrazolo[1,5-a]pyrimidine)"]; B [label="2-Carboxylic Acid/Carboxamide:\n- H-bond interactions\n- Key for potency"]; C [label="5-Position:\n- Diversity introduction\n- Potency and selectivity modulation"]; D [label="7-Position:\n- Hinge-binding interactions\n- Often a morpholine for kinase activity"]; E [label="6-Methyl Group:\n- Hydrophobic interactions\n- Steric influence"];
A -> B; A -> C; A -> D; A -> E; } Caption: Key positions for SAR exploration on the pyrazolo[1,5-a]pyrimidine scaffold.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized this compound derivatives, a variety of in vitro assays are employed. A standard protocol for evaluating kinase inhibitory activity is detailed below.
In Vitro Kinase Inhibition Assay (Example: TrkA)
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as TrkA.
Principle: The assay quantifies the amount of phosphorylated substrate produced by the kinase in the presence and absence of the test compound. This is often done using a fluorescence-based detection method.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of the kinase (e.g., recombinant TrkA), the substrate (e.g., a synthetic peptide), and ATP at their optimal concentrations in the assay buffer.
-
-
Assay Procedure:
-
Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the kinase and substrate solution to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Detection:
-
Add the detection reagent (e.g., a fluorescently labeled antibody that specifically binds to the phosphorylated substrate).
-
Incubate the plate to allow for antibody binding.
-
Measure the fluorescence signal using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by fitting the data to a dose-response curve.
-
Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The SAR studies on related pyrazolo[1,5-a]pyrimidine derivatives provide a solid foundation for the rational design of potent and selective inhibitors for a variety of biological targets.
Future research in this area should focus on:
-
Systematic exploration of substituents at the 2-position: While the carboxylic acid is a versatile handle, a focused library of carboxamides with diverse amines should be synthesized and evaluated to fully explore the potential for hydrogen bonding interactions.
-
Expansion of diversity at the 5-position: The use of modern cross-coupling chemistries will enable the introduction of a wide array of aryl and heteroaryl groups to probe different regions of the target's binding site.
-
Investigation of the role of the 6-methyl group: While hypothesized to be important for hydrophobic interactions, the precise impact of this group on activity and selectivity warrants further investigation through the synthesis of analogs with different alkyl groups or hydrogen at this position.
By leveraging the insights from existing SAR data and employing a systematic approach to molecular design and biological evaluation, researchers can unlock the full therapeutic potential of this privileged scaffold.
References
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
Anagliptin Versus Other Gliptins: A Comparative Analysis of Efficacy and Safety
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oral antihyperglycemic agents for type 2 diabetes mellitus (T2DM), the dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," have established a significant therapeutic role. Their mechanism, which enhances endogenous incretin levels, offers effective glycemic control with a low intrinsic risk of hypoglycemia.[1][2][3] While the class is well-established with agents like sitagliptin, vildagliptin, saxagliptin, and linagliptin, newer members such as anagliptin present unique profiles that warrant a detailed comparative analysis. This guide synthesizes clinical data to objectively compare the efficacy and safety of anagliptin against other prominent gliptins, with a particular focus on distinguishing features relevant to drug development and clinical research.
The Incretin System and the Mechanism of DPP-4 Inhibition
The therapeutic action of all gliptins is rooted in the potentiation of the incretin system. Following food intake, intestinal L-cells and K-cells release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[1][3] This physiological action is short-lived, as the enzyme DPP-4 rapidly degrades active GLP-1 and GIP.[1]
DPP-4 inhibitors, including anagliptin, function by binding to the active site of the DPP-4 enzyme, preventing the breakdown of incretin hormones.[1][3] This prolongs their activity, leading to enhanced insulin release and reduced glucagon secretion in response to nutrient intake, thereby lowering blood glucose levels.[1][2] The glucose-dependent nature of this mechanism is a cornerstone of the class's favorable safety profile, particularly the low incidence of hypoglycemia.[1][2]
Caption: Mechanism of Action of Anagliptin and other DPP-4 Inhibitors.
Comparative Efficacy Analysis
The clinical efficacy of gliptins is primarily assessed by their ability to reduce glycated hemoglobin (HbA1c), a key marker of long-term glycemic control.[4]
Anagliptin has demonstrated robust efficacy in lowering blood glucose. As a monotherapy, anagliptin (200-400 mg daily) has been shown to reduce HbA1c levels by approximately 0.75% to 0.82% from baseline over 12 weeks.[5][6] This level of glycemic control is generally comparable to that of other established DPP-4 inhibitors, which typically produce an average HbA1c reduction of 0.5% to 1.0% as monotherapy.[7][8][9]
Head-to-head trials provide more direct comparative insights:
-
Anagliptin vs. Sitagliptin: In a 52-week trial, changes in HbA1c were +0.02% with anagliptin and +0.12% with sitagliptin, establishing the non-inferiority of anagliptin in maintaining glycemic control.[10] Another 24-week study with a 28-week extension found that as an add-on to metformin, anagliptin reduced HbA1c by -0.85% compared to -0.83% for sitagliptin, confirming non-inferiority.[11]
-
Anagliptin vs. Linagliptin: A 2-year retrospective study showed that both anagliptin and linagliptin effectively improved long-term glycemic control.[12][13]
-
Anagliptin vs. Alogliptin: While direct head-to-head data is limited, a study comparing anagliptin and alogliptin on lipid profiles noted that the LDL-C-lowering effects were similar at 24 weeks.[14]
A meta-analysis of ten randomized controlled trials (RCTs) confirmed that anagliptin demonstrates comparable efficacy in lowering HbA1c and fasting plasma glucose (FPG) when compared to other active antihyperglycemic agents.[4][15]
Table 1: Comparative Glycemic Efficacy of Selected Gliptins (Monotherapy HbA1c Reduction)
| Gliptin | Typical Daily Dose | Approximate Placebo-Adjusted HbA1c Reduction | Key Citations |
|---|---|---|---|
| Anagliptin | 100 mg twice daily | ~0.7-0.8% | [5][6] |
| Sitagliptin | 100 mg once daily | ~0.8-0.9% | [16] |
| Vildagliptin | 50 mg once or twice daily | ~0.6-0.7% | [17] |
| Saxagliptin | 2.5-5 mg once daily | ~0.7-0.8% | [16] |
| Linagliptin | 5 mg once daily | ~0.8% (model-based) | [18][19] |
| Alogliptin | 6.25-25 mg once daily | ~0.5-0.6% |[20] |
Note: Efficacy can vary based on baseline HbA1c, background therapy, and patient population.
A distinguishing feature of anagliptin is its demonstrated effect on lipid metabolism, an area of growing interest for T2DM therapies due to the high prevalence of dyslipidemia and cardiovascular risk in this population.
Multiple studies suggest that anagliptin may offer benefits beyond glycemic control by improving lipid profiles. A prospective multicenter trial found that 24 weeks of anagliptin treatment significantly decreased total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and even high-density lipoprotein cholesterol (HDL-C).[21][22][23] The mechanism for this lipid-lowering effect may involve the downregulation of hepatic lipid synthesis, as anagliptin has been shown to suppress sterol regulatory element-binding protein (SREBP) activity in preclinical models.[24][25]
The most compelling evidence comes from direct comparative trials:
-
REASON Trial (Anagliptin vs. Sitagliptin): This 52-week randomized trial was specifically designed to compare the effects of anagliptin and sitagliptin on LDL-C in patients already on statins. The results were significant: LDL-C decreased by 3.7 mg/dL with anagliptin while it increased by 2.1 mg/dL with sitagliptin, resulting in a statistically superior LDL-C lowering effect for anagliptin.[10] A secondary analysis suggested anagliptin achieves this by suppressing excess cholesterol synthesis.[26]
In contrast, a meta-analysis of DPP-4 inhibitors as a class showed a significant impact in increasing HDL levels, but no significant changes in TC, LDL, or triglycerides were observed overall.[24] Some individual studies have noted modest lipid improvements with other gliptins, such as sitagliptin reducing TC and non-HDL-C, but not LDL-C.[22][23] A retrospective study comparing anagliptin and linagliptin found that anagliptin decreased total cholesterol, while linagliptin increased HDL-C levels over 24 months.[12][27]
Table 2: Comparative Effects on Lipid Parameters
| Gliptin | Effect on LDL-C | Effect on HDL-C | Effect on Total Cholesterol | Key Citations |
|---|---|---|---|---|
| Anagliptin | Significant Reduction | Reduction | Significant Reduction | [10][21][23][26] |
| Sitagliptin | Generally Neutral / Slight Increase | Generally Neutral | Modest Reduction | [10][22][23] |
| Linagliptin | Generally Neutral | Increase | Generally Neutral | [12][13][27] |
| Alogliptin | Generally Neutral | Generally Neutral | Generally Neutral |[14] |
Comparative Safety and Tolerability
The safety profile is a critical determinant in the selection of an antihyperglycemic agent. Gliptins are generally well-tolerated.[28]
Anagliptin shares a favorable safety profile with other DPP-4 inhibitors. Common, generally mild adverse effects include nasopharyngitis, headache, and minor gastrointestinal symptoms.[2][28] The risk of hypoglycemia with anagliptin monotherapy is low, a characteristic feature of the entire gliptin class owing to their glucose-dependent mechanism of action.[2][3][28] Meta-analyses have confirmed that the incidence of adverse events with anagliptin is similar to that of placebo and other active comparators.[4][15]
Cardiovascular outcome trials (CVOTs) are now a regulatory requirement for new diabetes drugs to establish cardiovascular safety. Several large-scale CVOTs have been completed for major gliptins.
-
Sitagliptin (TECOS), Linagliptin (CARMELINA), and Alogliptin (EXAMINE) have all demonstrated non-inferiority to placebo for major adverse cardiovascular events (MACE), indicating they do not increase cardiovascular risk.[29][30][31]
-
Saxagliptin (SAVOR-TIMI 53) and Alogliptin (EXAMINE) , however, raised a safety signal regarding an increased risk of hospitalization for heart failure (hHF), particularly in patients with pre-existing heart or kidney disease.[30][32][33] This led to updated warnings on their labels.[33] Subsequent trials for other gliptins, like sitagliptin and linagliptin, did not show this increased risk.[30]
For anagliptin, which is primarily approved and used in Japan, large-scale CVOT data comparable to TECOS or CARMELINA is not yet available.[5][7] However, existing clinical trials and post-marketing surveillance have not reported serious cardiovascular safety concerns.[5] The potential for LDL-C reduction with anagliptin is a theoretically positive attribute for cardiovascular risk, though this requires confirmation in dedicated outcomes trials.
Table 3: Summary of Safety Profiles
| Gliptin | Hypoglycemia Risk (Monotherapy) | Risk of Hospitalization for Heart Failure (hHF) | Key Citations |
|---|---|---|---|
| Anagliptin | Low | Data not available from large CVOTs | [2][5][28] |
| Sitagliptin | Low | Neutral (No increased risk in TECOS) | [30] |
| Vildagliptin | Low | Neutral (Based on meta-analyses) | [30] |
| Saxagliptin | Low | Increased Risk (SAVOR-TIMI 53) | [32][33] |
| Linagliptin | Low | Neutral (No increased risk in CARMELINA) | [30] |
| Alogliptin | Low | Increased Risk (EXAMINE) |[29][32][33] |
Experimental Protocol: Head-to-Head Comparative Trial Workflow
Designing a robust clinical trial is paramount to generating the high-quality data discussed in this guide. The following outlines a standard methodology for a head-to-head comparison of two DPP-4 inhibitors, such as anagliptin and a comparator.
Step-by-Step Methodology:
-
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group non-inferiority trial is the gold standard.
-
Patient Population: Enroll adults (e.g., ≥20 years) with T2DM who have inadequate glycemic control (e.g., HbA1c 7.0% - 10.5%) on diet and exercise alone or on a stable dose of metformin.
-
Exclusion Criteria: Key exclusions would include Type 1 diabetes, severe renal or hepatic impairment (unless a specific objective), history of pancreatitis, and recent cardiovascular events.
-
Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either Drug A (e.g., Anagliptin 100 mg twice daily) or Drug B (e.g., Sitagliptin 100 mg once daily). Double-blinding is achieved using a double-dummy technique where patients in both arms take two pills (one active, one placebo) to match the dosing frequency.
-
Study Duration: A typical duration to assess glycemic efficacy is 24 to 52 weeks.
-
Endpoints:
-
Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of the study (e.g., 24 or 52 weeks).
-
Secondary Efficacy Endpoints: Change in FPG, 2-hour postprandial glucose, proportion of patients achieving HbA1c <7.0%, and changes in lipid parameters (TC, LDL-C, HDL-C, Triglycerides).
-
Safety Endpoints: Incidence and severity of all adverse events (AEs), serious adverse events (SAEs), and episodes of hypoglycemia.
-
-
Data Analysis: The primary analysis for non-inferiority is typically performed on the per-protocol or full-analysis set. A pre-specified non-inferiority margin (e.g., 0.3% or 0.4% for the upper bound of the 95% confidence interval of the difference in HbA1c) is used. Safety data is analyzed for the safety population (all patients who received at least one dose of the study drug).
Caption: Workflow for a Double-Blind, Active-Controlled Clinical Trial.
Conclusion and Future Directions
Anagliptin emerges as a potent and effective DPP-4 inhibitor with a glycemic-lowering capacity that is non-inferior to established agents like sitagliptin.[10][11] Its safety and tolerability profile is consistent with the favorable characteristics of the gliptin class, marked by a low risk of hypoglycemia.[2][28]
The most significant point of differentiation for anagliptin is its potential to improve lipid profiles, particularly its demonstrated superiority in reducing LDL-C compared to sitagliptin in a head-to-head trial.[10][26] This unique attribute may offer a clinical advantage in managing T2DM patients with concurrent dyslipidemia.
However, for drug development professionals and researchers outside of Asia, the primary limitation is anagliptin's limited global availability and the consequent lack of large-scale, long-term cardiovascular outcome trials comparable to those for sitagliptin, linagliptin, saxagliptin, and alogliptin.[5][7] While its lipid-lowering effects are promising from a mechanistic standpoint, their translation into a reduction in cardiovascular events remains to be proven. Future research, ideally including a dedicated CVOT, would be invaluable to fully elucidate anagliptin's position within the global T2DM treatment algorithm and to substantiate its potential cardiovascular benefits beyond glycemic control.
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A Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyrimidine Scaffolds and Other Key DPP-IV Inhibitor Precursors
Introduction: The Central Role of DPP-IV Inhibition in Diabetes Management
Dipeptidyl peptidase-IV (DPP-IV), a serine exopeptidase, plays a critical role in glucose homeostasis. It is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released after a meal and are crucial for stimulating glucose-dependent insulin secretion. By degrading these incretins, DPP-IV curtails their insulinotropic effects, a mechanism that is particularly relevant in the pathophysiology of type 2 diabetes mellitus (T2DM).
The development of DPP-IV inhibitors, colloquially known as "gliptins," marked a significant advancement in T2DM therapy.[2][3] These small molecules block the active site of the DPP-IV enzyme, thereby prolonging the action of endogenous GLP-1 and GIP, leading to improved glycemic control with a low risk of hypoglycemia.[3]
The journey from a chemical concept to a clinical drug is built upon the foundation of precursor molecules and core chemical scaffolds. These structures serve as the fundamental building blocks upon which final, highly potent, and selective Active Pharmaceutical Ingredients (APIs) are synthesized. This guide provides an in-depth comparison of the biological activity profile of the pyrazolo[1,5-a]pyrimidine scaffold, exemplified by molecules like 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, against the precursors and core structures of other major classes of DPP-IV inhibitors. We will delve into the experimental data that validates these scaffolds, provide detailed protocols for their evaluation, and explore the structure-activity relationships that govern their efficacy.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyrimidine ring system is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic nature and versatile substitution points make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.[4][5] While it is a potent core for DPP-IV inhibitors, it has also been successfully employed in the development of protein kinase inhibitors for cancer therapy.[4][6]
The molecule this compound and its isomers, such as 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, are key synthetic intermediates. For instance, the latter serves as a direct precursor for the synthesis of Anagliptin , an approved DPP-IV inhibitor.[7] The intrinsic potential of this core structure is demonstrated not by its own modest activity, but by the high potency of the derivatives it helps create.
Research has conclusively shown that modifying the pyrazolopyrimidine core with appropriate functional groups, such as β-amino esters or amides, leads to highly potent DPP-IV inhibitors. Studies have reported derivatives with IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) in the nanomolar range, rivaling the efficacy of established drugs like Sitagliptin.[8][9][10] Specifically, certain β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives have demonstrated IC50 values between 21.4 nM and 59.8 nM .[8][11] These compounds also exhibit excellent selectivity against related enzymes like DPP-8 and DPP-9, which is a critical factor for minimizing potential side effects.[8][10]
Comparative Analysis: How Pyrazolopyrimidines Stack Up Against Other Precursor Scaffolds
The success of a DPP-IV inhibitor is largely dictated by how its core scaffold and associated functional groups interact with the enzyme's active site. The binding site is often described in terms of subpockets (S1, S2, etc.), and different scaffolds are designed to optimize interactions within these pockets.[3]
Sitagliptin & Omarigliptin: The β-Amino Acid Approach
-
Core Precursor/Scaffold: The cornerstone of Sitagliptin is a chiral β-amino acid, specifically a D-(2,4,5-trifluorophenyl)alanine derivative.[12][13] The final drug combines this with a triazolopiperazine moiety. Omarigliptin is a second-generation inhibitor developed from the Sitagliptin skeleton.[14]
-
Mechanism & Biological Activity: Sitagliptin is a potent, competitive, and tight-binding inhibitor with a reported IC50 value of approximately 28 nM .[1][8] Its trifluorophenyl group anchors into the hydrophobic S1 pocket, while the primary amine of the β-amino acid forms a crucial salt bridge with two glutamate residues (Glu205 and Glu206) in the S2 pocket.[3] Derivatives leading to Omarigliptin have shown even greater potency, with IC50 values as low as 0.3-0.4 nM .[14]
Vildagliptin & Saxagliptin: The Cyanopyrrolidine Core
-
Core Precursor/Scaffold: This class is defined by a cyanopyrrolidine group. The synthesis of Vildagliptin, for example, involves coupling this core with an adamantane amine precursor.[15] The nitrile (-C≡N) group is a key feature that interacts with the catalytic serine residue in the DPP-IV active site.
-
Mechanism & Biological Activity: Vildagliptin is a highly potent, competitive, and reversible inhibitor with an IC50 of 4.5 nM .[2][16] The cyanopyrrolidine moiety acts as a "warhead," forming a reversible covalent bond with the active site serine, which contributes to its high potency and prolonged duration of action.
Linagliptin & Trelagliptin: Xanthine and Uracil Scaffolds
-
Core Precursor/Scaffold: These inhibitors diverge from the peptidomimetic structures of the other classes. Linagliptin is built on a xanthine scaffold, while Trelagliptin utilizes a uracil core. The synthesis of Trelagliptin involves intermediates such as 2-[(6-chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-4-fluorobenzonitrile.[17][18]
-
Mechanism & Biological Activity: These non-peptidomimetic structures achieve high potency through extensive non-covalent interactions within the enzyme's active site. Their unique structures, particularly Linagliptin's, contribute to a distinct pharmacokinetic profile with minimal renal excretion. Trelagliptin was developed as a long-acting, once-weekly medication.[18]
Quantitative Comparison of Biological Potency
The ultimate measure of a scaffold's potential is the biological activity of the final drug. The table below summarizes the reported in vitro potency (IC50) of final compounds derived from these key precursor scaffolds.
| Drug / Derivative Series | Core Scaffold/Precursor Class | DPP-IV IC50 (nM) | Reference(s) |
| Sitagliptin | β-Amino Acid | ~28 nM | [1][8] |
| Vildagliptin | Cyanopyrrolidine | ~4.5 nM | [16] |
| Omarigliptin Derivatives | β-Amino Acid (modified) | ~0.3 nM | [14] |
| Pyrazolopyrimidine Derivatives | Pyrazolo[1,5-a]pyrimidine | 21.4 - 59.8 nM | [8][10] |
This data clearly positions the pyrazolo[1,5-a]pyrimidine scaffold as a highly viable platform for developing DPP-IV inhibitors with potencies that are directly comparable to the first-in-class drug, Sitagliptin.
Experimental Protocols: A Guide to Assessing Biological Activity
Trustworthy and reproducible data is the bedrock of drug discovery. The following protocols outline the standard methodologies used to evaluate the biological activity of potential DPP-IV inhibitors.
Protocol 1: In Vitro DPP-IV Inhibition Assay (Fluorometric)
This assay quantifies the ability of a test compound to inhibit recombinant human DPP-IV enzyme activity. The causality is direct: an effective inhibitor will prevent the enzyme from cleaving its substrate, resulting in a lower fluorescence signal.
Principle: The assay uses a non-fluorescent substrate, H-Gly-Pro-AMC (Aminomethylcoumarin), which is cleaved by DPP-IV to release the highly fluorescent AMC product. The rate of fluorescence generation is directly proportional to enzyme activity.
Materials:
-
Recombinant Human DPP-IV Enzyme[19]
-
DPP-IV Substrate: H-Gly-Pro-AMC[19]
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test Compounds (dissolved in DMSO)
-
Positive Control: Sitagliptin or Vildagliptin
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of DPP-IV enzyme in cold assay buffer.
-
Prepare a working solution of the H-Gly-Pro-AMC substrate in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration in the well is low (<1%) to prevent enzyme inhibition.
-
-
Assay Plate Setup (Self-Validating System):
-
100% Activity Control (Negative Control): Add assay buffer, enzyme solution, and vehicle (DMSO/buffer). This establishes the baseline maximum enzyme activity.
-
Background Control (Blank): Add assay buffer and substrate, but no enzyme. This measures background fluorescence.
-
Positive Control Wells: Add assay buffer, enzyme solution, and serial dilutions of Sitagliptin. This validates that the assay can detect known inhibitors.
-
Test Compound Wells: Add assay buffer, enzyme solution, and serial dilutions of the test compounds.
-
-
Reaction & Incubation:
-
Add 50 µL of the enzyme solution to the appropriate wells (all except the blank).
-
Add 25 µL of the diluted test compounds, positive control, or vehicle to the wells.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
-
Data Acquisition & Analysis:
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes or as a single endpoint reading after a fixed incubation time.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * [1 - (Signal_Test - Signal_Blank) / (Signal_Neg_Ctrl - Signal_Blank)]
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Representative Synthesis of a Pyrazolopyrimidine Core
This protocol provides a conceptual overview of how the pyrazolo[1,5-a]pyrimidine scaffold can be constructed, illustrating its function as a foundational building block. Specific reagents and conditions are optimized based on the desired final derivative.
Principle: The core is typically formed through a condensation reaction between a substituted pyrazole and a β-ketoester or equivalent three-carbon electrophile, followed by cyclization.
Conceptual Steps:
-
Formation of the Pyrazole Ring: Start with a hydrazine derivative and a 1,3-dicarbonyl compound to form a substituted aminopyrazole.
-
Condensation & Cyclization: React the aminopyrazole with a suitable reagent like an ethoxymethylenemalonate derivative. This reaction first forms an intermediate via Michael addition, which then undergoes intramolecular cyclization upon heating to form the fused pyrazolo[1,5-a]pyrimidine ring system.
-
Functional Group Manipulation: The ester group on the newly formed pyrimidine ring can then be hydrolyzed to a carboxylic acid (like this compound) or further modified. This carboxylic acid becomes the handle for coupling with other fragments (e.g., β-amino amides) to build the final, complex inhibitor.
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of DPP-IV Action and Inhibition.
Caption: Experimental Workflow for IC50 Determination.
Caption: Logic of Precursor Scaffold to Final API.
Discussion and Future Perspectives
The comparative analysis reveals that no single scaffold holds a monopoly on potent DPP-IV inhibition. Success is achieved through diverse chemical strategies, from the peptidomimetic β-amino acids and cyanopyrrolidines to the non-peptidomimetic xanthines and pyrazolopyrimidines. The pyrazolo[1,5-a]pyrimidine scaffold distinguishes itself as a highly effective and versatile platform. The ability to generate derivatives with IC50 values directly comparable to Sitagliptin underscores its value as a starting point for drug discovery campaigns.[8][10]
The term "precursor" can be viewed in two ways: as a specific intermediate molecule in a synthetic route, or as the foundational core scaffold that defines a chemical class. In the case of this compound, it is both. It is a tangible chemical that can be used in synthesis, and it represents a scaffold whose inherent structural and electronic properties are favorable for binding to the DPP-IV active site. The key advantage of this scaffold is its rigid framework, which reduces the entropic penalty of binding, and its nitrogen atoms, which can participate in crucial hydrogen bonding interactions with the enzyme.
Future research will likely focus on fine-tuning the substitutions on this and other core scaffolds to enhance not only potency but also pharmacokinetic properties, aiming for longer-acting agents or compounds with additional pleiotropic benefits.
Conclusion
In the competitive landscape of DPP-IV inhibitor development, the pyrazolo[1,5-a]pyrimidine core, represented by precursor molecules like this compound, stands as a robust and validated scaffold. Experimental data confirms that its derivatives can achieve nanomolar potency, placing them on par with established market leaders. While other precursors, such as those for Sitagliptin and Vildagliptin, have led to exceptionally potent drugs, the pyrazolopyrimidine framework offers a compelling and proven alternative for the design and synthesis of novel, effective, and selective DPP-IV inhibitors for the treatment of type 2 diabetes.
References
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Chung, T. Y., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. Available at: [Link]
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Biftu, T., et al. (2014). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. ResearchGate. Available at: [Link]
- Google Patents. (2016). CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate.
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Gour, R., et al. (2014). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian Journal of Pharmacology. Available at: [Link]
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Chung, T. Y., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. ResearchGate. Available at: [Link]
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He, Y. L., et al. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Vildagliptin: Synthesis and Properties. Available at: [Link]
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Chung, T. Y., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Bentham Science Publishers. Available at: [Link]
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Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry. Available at: [Link]
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Nauck, M. A., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]
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Pratley, R. E., & Salsali, A. (2007). Vildagliptin: an inhibitor of dipeptidyl peptidase-4 with antidiabetic properties. Expert Opinion on Investigational Drugs. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
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Vyas, A. J., et al. (2024). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]
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Chung, T. Y., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. PubMed. Available at: [Link]
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Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. IRIS . Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]
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A Comparative Guide to the Inhibitory Activity of 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical comparison of 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives as potential kinase inhibitors. While specific experimental data for this exact scaffold is not publicly available, this document synthesizes findings from closely related pyrazolo[1,5-a]pyrimidine derivatives to offer valuable insights into their potential efficacy and validation methodologies. The guide compares these derivatives against established clinical alternatives and provides detailed experimental protocols for validation.
Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities, particularly as an inhibitor of protein kinases.[1] These fused heterocyclic compounds have demonstrated potent inhibitory effects against a range of kinases implicated in cancer and inflammatory diseases, acting as ATP-competitive or allosteric inhibitors.[1] Notably, derivatives of this scaffold have been investigated as inhibitors of critical kinases such as Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin receptor kinase A (TRKA), and Phosphoinositide 3-kinase delta (PI3Kδ).[2][3] The development of selective kinase inhibitors is a cornerstone of modern targeted therapy, aiming to enhance efficacy while minimizing off-target effects and associated toxicities.[2]
This guide focuses on the potential of this compound derivatives, a subset of this promising class of compounds. By analyzing data from analogous structures, we can infer the potential inhibitory profile and guide future research and development efforts.
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives and Established Inhibitors
While direct inhibitory data for this compound derivatives is not available, studies on closely related analogs provide a strong basis for comparison. Research has shown that substitutions at various positions of the pyrazolo[1,5-a]pyrimidine core significantly influence inhibitory potency and selectivity.
For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as dual inhibitors of CDK2 and TRKA.[2] In this series, compounds 6t and 6s exhibited potent dual inhibitory activity, with IC50 values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TRKA, respectively.[2] These values are comparable to the reference inhibitors Ribociclib (CDK2, IC50 = 0.07 µM) and Larotrectinib (TRKA, IC50 = 0.07 µM).[2]
Furthermore, another study focused on developing selective PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold.[3] This research identified compounds with potent PI3Kδ inhibition, with IC50 values in the nanomolar range. Specifically, compound CPL302415 (6) demonstrated an IC50 of 18 nM for PI3Kδ, showcasing excellent potency and selectivity against other PI3K isoforms.[3]
These findings underscore the potential of the pyrazolo[1,5-a]pyrimidine core to yield highly potent and selective kinase inhibitors. The specific substitutions of a methyl group at the 6-position and a carboxylic acid at the 2-position in the topic compound would likely modulate its interaction with the kinase active site, influencing its inhibitory profile.
Comparison with Clinically Relevant PI3Kδ Inhibitors
To contextualize the potential of these derivatives, a comparison with established PI3Kδ inhibitors is crucial. Idelalisib (CAL-101) and Duvelisib (IPI-145) are two clinically approved PI3Kδ inhibitors.
| Compound Class | Target(s) | IC50 (PI3Kδ) | Selectivity Profile | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivatives | ||||
| Compound 6t | CDK2/TRKA | Not Applicable | Dual Inhibitor | [2] |
| Compound 6s | CDK2/TRKA | Not Applicable | Dual Inhibitor | [2] |
| Compound CPL302415 (6) | PI3Kδ | 18 nM | High selectivity over other PI3K isoforms | [3] |
| Established PI3Kδ Inhibitors | ||||
| Idelalisib (CAL-101) | PI3Kδ | 2.5 nM | 40- to 300-fold selectivity for p110δ over other PI3K class I enzymes | [4][5] |
| Duvelisib (IPI-145) | PI3Kδ, PI3Kγ | Potent dual inhibitor | Dual inhibitor of PI3Kδ and PI3Kγ | [6] |
| PI3KD-IN-015 | PI3Kδ | 5 nM | 12-fold selectivity against PI3Kα, 20-fold against PI3Kβ, and 25-fold against PI3Kγ | [7] |
This table highlights that pyrazolo[1,5-a]pyrimidine derivatives have the potential to achieve potencies comparable to clinically approved drugs. The high selectivity of compounds like CPL302415 suggests that this scaffold can be tailored to target specific kinase isoforms, a critical aspect for developing safer and more effective therapies.[7]
Experimental Validation of Inhibitory Activity
Validating the inhibitory activity of novel compounds is a multi-step process involving both biochemical and cell-based assays. This ensures a comprehensive understanding of the compound's potency, selectivity, and cellular effects.
Biochemical Assays for Kinase Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a widely used method for this purpose.
Principle of the ADP-Glo™ Kinase Assay:
This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, leading to a decrease in ADP production and a lower luminescent signal.[3][7]
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.
Detailed Protocol: ADP-Glo™ Kinase Assay for PI3Kδ Inhibition [3][7]
-
Reaction Setup: In a 384-well plate, combine the test compound (at various concentrations), recombinant PI3Kδ enzyme, the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2), and ATP in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour) to allow the kinase reaction to proceed.
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP.
-
Signal Generation: Add the Kinase Detection Reagent, which contains enzymes that convert the generated ADP back to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays for Validating Inhibitory Activity
Cell-based assays are essential to confirm that the inhibitor is active in a cellular context and to investigate its effects on downstream signaling pathways.[7][8] These assays provide a more physiologically relevant assessment of the compound's efficacy.
Principle of Cell-Based PI3K Pathway Inhibition Assays:
These assays typically measure the phosphorylation status of downstream effectors of the PI3K pathway, such as Akt. Inhibition of PI3Kδ will lead to a decrease in the phosphorylation of Akt at specific residues (e.g., Ser473 and Thr308).
Experimental Workflow: Western Blotting for Akt Phosphorylation
Caption: Workflow for assessing PI3K pathway inhibition via Western blotting.
Detailed Protocol: Cell-Based Assay for PI3Kδ Pathway Inhibition [7]
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a B-cell lymphoma line with an active PI3Kδ pathway) and treat with various concentrations of the test compound for a specified duration.
-
Cell Lysis: After treatment, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of p-Akt to total Akt to determine the extent of pathway inhibition.
Signaling Pathway Modulation
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. PI3Kδ is a key component of this pathway, particularly in hematopoietic cells.[7]
Signaling Pathway: PI3K/Akt/mTOR
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.
Inhibition of PI3Kδ by compounds such as the this compound derivatives would block the conversion of PIP2 to PIP3, thereby preventing the activation of Akt and its downstream effectors. This disruption of the signaling cascade is the basis for their therapeutic potential in diseases driven by aberrant PI3Kδ activity.
Conclusion and Future Directions
While direct experimental validation of this compound derivatives is needed, the existing data on analogous compounds strongly suggest their potential as potent and selective kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold offers a versatile platform for the development of targeted therapies.
Future research should focus on:
-
Synthesis and in vitro screening: Synthesizing and testing the specific this compound derivatives against a panel of kinases to determine their potency and selectivity.
-
Structure-Activity Relationship (SAR) studies: Elucidating how modifications to the scaffold, particularly at the 2 and 6 positions, affect inhibitory activity.
-
Cell-based and in vivo studies: Evaluating the most promising compounds in relevant cellular models and preclinical animal models to assess their therapeutic potential.
By systematically exploring this chemical space, researchers can unlock the full potential of pyrazolo[1,5-a]pyrimidine derivatives as next-generation kinase inhibitors for the treatment of cancer and other diseases.
References
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Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. (2022). MDPI. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022). MDPI. [Link]
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Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances. (n.d.). National Institutes of Health. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PubMed Central. [Link]
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Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. (n.d.). PubMed Central. [Link]
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2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. (n.d.). PubChem. [Link]
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Discovery of a natural PI3Kδ inhibitor through virtual screening and biological assay study. (2019). Taylor & Francis Online. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). Royal Society of Chemistry. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). National Institutes of Health. [Link]
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Discovery of Highly Selective and Orally Bioavailable PI3Kδ Inhibitors with Anti-Inflammatory Activity for Treatment of Acute Lung Injury. (2023). ACS Publications. [Link]
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Duvelisib, an oral dual PI3K-δ, γ inhibitor, shows clinical activity in indolent non-Hodgkin lymphoma in a phase 1 study. (n.d.). National Institutes of Health. [Link]
-
Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. (n.d.). PubMed Central. [Link]
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The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity and Selectivity of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure. Its inherent versatility has given rise to a multitude of potent inhibitors targeting a diverse range of kinases implicated in oncology and beyond.[1][2] However, the very structural features that bestow potency can also lead to the perennial challenge in kinase drug discovery: achieving the delicate balance between on-target efficacy and off-target cross-reactivity.
This guide provides an in-depth, objective comparison of the selectivity and cross-reactivity profiles of prominent pyrazolo[1,5-a]pyrimidine-based inhibitors. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between chemical structure and kinase interaction profiles, supported by experimental data. Our focus will be on providing actionable insights for the rational design and judicious selection of these powerful therapeutic agents.
The Kinase Conundrum: Why Selectivity Matters
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding pockets. This conservation makes the development of truly selective inhibitors a formidable task.[3] While polypharmacology, the modulation of multiple targets, can sometimes be advantageous, unintended off-target effects are a primary source of toxicity and can confound the interpretation of biological data. Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount for both preclinical research and clinical success.
This guide will focus on a comparative analysis of three prominent Tropomyosin receptor kinase (Trk) inhibitors, all of which are built upon the pyrazolo[1,5-a]pyrimidine scaffold:
-
Larotrectinib: A first-in-class, highly selective pan-Trk inhibitor.
-
Entrectinib: A multi-kinase inhibitor targeting Trk, ROS1, and ALK.
-
Repotrectinib: A next-generation inhibitor designed to overcome resistance mutations in Trk and ROS1.
Visualizing the Scaffold: The Pyrazolo[1,5-a]pyrimidine Core
The foundational structure of these inhibitors is the pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system. Its unique arrangement of nitrogen atoms allows for key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a critical anchor point for many inhibitors.[4]
Caption: The core chemical structure of the pyrazolo[1,5-a]pyrimidine scaffold.
The substituents at various positions of this core dictate the inhibitor's potency and, crucially, its selectivity profile.
Comparative Selectivity Profiles: A Head-to-Head Analysis
The selectivity of a kinase inhibitor is best visualized through kinome profiling, where the inhibitor is screened against a large panel of kinases. While a complete, side-by-side kinome scan for all three inhibitors under identical conditions is not publicly available, we can synthesize the existing data to paint a comparative picture.
Larotrectinib is celebrated for its remarkable selectivity for the Trk family of kinases (TrkA, TrkB, and TrkC).[3][5] Preclinical studies have demonstrated that it is over 100-fold more selective for Trk kinases compared to other kinases.[3]
Entrectinib , in contrast, is a multi-kinase inhibitor, potently targeting not only the Trk family but also ROS1 and ALK.[6][7] This broader activity profile can be advantageous in treating cancers driven by fusions of these respective kinases but also carries a higher potential for off-target effects.[8]
Repotrectinib represents a next-generation inhibitor designed to be potent against wild-type Trk and ROS1, as well as overcoming acquired resistance mutations that can emerge during treatment with first-generation inhibitors.[9] It also exhibits activity against ALK.[9]
Quantitative Comparison of Inhibitory Potency (IC50, nM)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of larotrectinib, entrectinib, and repotrectinib against their primary targets and key off-targets. Lower IC50 values indicate greater potency.
| Kinase | Larotrectinib (IC50, nM) | Entrectinib (IC50, nM) | Repotrectinib (IC50, nM) |
| TrkA | 5-11[3] | 1-5[3] | 0.83[9] |
| TrkB | 5-11[3] | 1-5[3] | 0.05[9] |
| TrkC | 5-11[3] | 1-5[3] | 0.1[9] |
| ROS1 | >1000[10] | 0.2 - 7.0[7] | 0.07[9] |
| ALK | >1000[10] | 1.6 - 12.0[7] | 1.01[9] |
| JAK2 | >1000 | 40[7] | 1.04[9] |
| FAK | >1000 | 140[7] | 6.96[9] |
Data compiled from multiple sources and assay formats, which may account for variations in reported values.
Experimental Protocols for Assessing Selectivity and Cross-Reactivity
To ensure the scientific integrity of this guide, we provide detailed methodologies for key experiments used to determine kinase inhibitor selectivity.
Biochemical Kinase Assays
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase. Two widely used methods are the LanthaScreen™ Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.
This assay measures the binding affinity of an inhibitor to the kinase of interest.
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 3X concentrated solutions of the test compound, a mixture of the target kinase and a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer in the appropriate kinase buffer.
-
Compound Dilution: Perform a serial dilution of the test compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound dilution, followed by 5 µL of the kinase/antibody mixture, and finally 5 µL of the tracer solution.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements, exciting at ~340 nm and measuring emission at 615 nm (europium) and 665 nm (Alexa Fluor™ 647). The ratio of the emission signals is used to determine the degree of tracer displacement by the inhibitor.
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and varying concentrations of the inhibitor. Incubate at the optimal temperature for the kinase.
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP.
-
Signal Generation and Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the amount of ADP produced. Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate-reading luminometer.
Cellular Target Engagement Assays
To confirm that an inhibitor interacts with its intended target within a cellular context, target engagement assays are crucial. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.
CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the kinase inhibitor at the desired concentration or with a vehicle control.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a defined period (typically 3-5 minutes) to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer, often through freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting, ELISA, or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion: Navigating the Selectivity Landscape
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of potent and effective kinase inhibitors. The comparative analysis of larotrectinib, entrectinib, and repotrectinib underscores the profound impact of chemical modifications on the selectivity and cross-reactivity profiles of these inhibitors.
-
Larotrectinib stands as a testament to the feasibility of achieving high selectivity for a specific kinase family, offering a "cleaner" pharmacological tool and potentially a more favorable safety profile in the clinic.
-
Entrectinib exemplifies a rational approach to polypharmacology, where targeting multiple oncogenic drivers can provide broader therapeutic benefit, albeit with a greater need for careful monitoring of off-target effects.
-
Repotrectinib showcases the evolution of inhibitor design, addressing the challenge of acquired resistance while maintaining potent on-target activity.
For the discerning researcher and drug developer, the choice of inhibitor should be guided by a deep understanding of its selectivity profile in the context of the specific biological question or therapeutic indication. The experimental methodologies outlined in this guide provide a robust framework for generating the critical data needed to make these informed decisions, ultimately paving the way for the development of safer and more effective kinase-targeted therapies.
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Drilon, A., et al. (2018). Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent- Front Mutations. Cancer Discovery, 8(10), 1227-1236. [Link]
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A Comparative Analysis of Anagliptin and Sitagliptin on Lipid Metabolism: A Guide for Researchers
This guide provides an in-depth comparative analysis of two prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, anagliptin and sitagliptin, with a specific focus on their differential effects on lipid metabolism. As researchers and drug development professionals, understanding the nuanced impacts of these therapies beyond glycemic control is paramount for advancing therapeutic strategies for type 2 diabetes and associated dyslipidemia. This document synthesizes findings from key clinical trials and mechanistic studies, offering field-proven insights into their comparative efficacy and underlying mechanisms of action.
Introduction: DPP-4 Inhibition and Beyond Glycemic Control
Anagliptin and sitagliptin are oral antihyperglycemic agents that belong to the class of DPP-4 inhibitors. Their primary mechanism of action involves inhibiting the DPP-4 enzyme, which rapidly degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these incretins, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[1][2]
While their efficacy in managing hyperglycemia is well-established, emerging evidence has highlighted their potential to modulate lipid metabolism. This has significant clinical implications, as patients with type 2 diabetes often present with diabetic dyslipidemia, an atherogenic lipid profile characterized by elevated triglycerides, low high-density lipoprotein cholesterol (HDL-C), and often, elevated low-density lipoprotein cholesterol (LDL-C). This guide delves into the comparative effects of anagliptin and sitagliptin on this critical aspect of metabolic health.
Comparative Efficacy in Modulating Lipid Profiles: Insights from Head-to-Head Trials
Direct comparative studies have been instrumental in elucidating the distinct lipid-modifying properties of anagliptin and sitagliptin. The Randomized Evaluation of Anagliptin versus Sitagliptin On low-density lipoproteiN cholesterol in diabetes (REASON) trial stands as a landmark study in this context.
The REASON trial, a 52-week, open-label, randomized clinical trial, compared the effects of anagliptin and sitagliptin on LDL-C levels in patients with type 2 diabetes and dyslipidemia who were already on statin therapy.[3] The key findings from this and other relevant studies are summarized below.
Low-Density Lipoprotein Cholesterol (LDL-C)
A significant finding from the REASON trial was that anagliptin demonstrated a superior LDL-C-lowering effect compared to sitagliptin.[3] Over 52 weeks, patients receiving anagliptin showed a notable reduction in LDL-C levels, whereas a slight increase was observed in the sitagliptin group.[3] This suggests a distinct mechanism of action for anagliptin on LDL-C metabolism that is not shared, at least to the same extent, by sitagliptin.
Other Lipid Parameters
While the primary focus of the REASON trial was LDL-C, other studies have investigated the broader impact on the lipid profile.
-
Total Cholesterol (TC): Both anagliptin and sitagliptin have been associated with reductions in total cholesterol.[4][5]
-
Triglycerides (TG): The effects on triglycerides appear to be more variable. Some studies have reported reductions with both agents, particularly in patients with high baseline triglyceride levels.[2][6]
-
High-Density Lipoprotein Cholesterol (HDL-C): The impact on HDL-C is less consistent across studies, with some showing minimal to no significant changes for either drug.
Data Summary
The following table summarizes the comparative effects of anagliptin and sitagliptin on key lipid parameters as observed in clinical studies.
| Lipid Parameter | Anagliptin | Sitagliptin | Key Findings from Comparative Studies |
| LDL-C | Significant Reduction | Minimal to No Reduction/Slight Increase | Anagliptin was superior to sitagliptin in lowering LDL-C in the REASON trial.[3] |
| Total Cholesterol | Reduction | Reduction | Both drugs have shown the potential to lower total cholesterol.[4][5] |
| Triglycerides | Variable Reduction | Variable Reduction | Effects can be more pronounced in patients with elevated baseline triglycerides.[2][6] |
| HDL-C | Inconsistent/No significant change | Inconsistent/No significant change | No consistent, significant impact on HDL-C has been demonstrated for either drug. |
| Apolipoprotein B (ApoB) | Reduction | Less pronounced effect | Anagliptin has been associated with a reduction in ApoB, the primary apolipoprotein of LDL.[7] |
Mechanistic Insights: Unraveling the Differential Effects
The divergence in the lipid-modifying effects of anagliptin and sitagliptin, particularly on LDL-C, points to distinct underlying mechanisms beyond their shared primary action of DPP-4 inhibition. Research has focused on their differential impact on cholesterol synthesis and absorption.
Cholesterol Synthesis and Absorption Markers
To investigate these mechanisms, studies have measured serum levels of non-cholesterol sterols:
-
Lathosterol: A precursor in the cholesterol biosynthesis pathway, serving as a marker of cholesterol synthesis.
-
Campesterol and Sitosterol: Plant sterols that are absorbed in the intestine, serving as markers of cholesterol absorption.
A sub-analysis of the REASON trial provided crucial insights.[8][9] In patients treated with sitagliptin, there was a significant increase in lathosterol levels, suggesting a compensatory increase in cholesterol synthesis, a phenomenon also observed with statin therapy.[8][9] In contrast, lathosterol levels remained unchanged in the anagliptin group, indicating that anagliptin may suppress this compensatory increase in cholesterol synthesis.[8][9] Neither drug had a significant differential effect on the cholesterol absorption markers, campesterol and sitosterol.[8][9]
These findings suggest that the superior LDL-C-lowering effect of anagliptin may be attributable to its ability to attenuate hepatic cholesterol synthesis, even in patients already receiving statins.[8][9]
Proposed Signaling Pathway
The differential effects on cholesterol synthesis may be linked to the sterol regulatory element-binding protein 2 (SREBP-2) pathway, a key regulator of cholesterol homeostasis. Animal studies have suggested that anagliptin may downregulate SREBP-2, leading to reduced hepatic lipid synthesis.[10][11]
Proposed mechanisms of anagliptin and sitagliptin on LDL-C metabolism.
Postprandial Lipemia
Both anagliptin and sitagliptin, through their enhancement of GLP-1 signaling, have been shown to favorably modulate postprandial lipemia.[12][13] GLP-1 can reduce the intestinal secretion of triglyceride-rich lipoproteins and apolipoprotein B-48 (ApoB-48), a key structural protein of chylomicrons.[12][13] This effect contributes to a reduction in the post-meal surge in triglycerides, a key feature of diabetic dyslipidemia.
Experimental Protocols
To ensure the integrity and reproducibility of findings in this area of research, it is crucial to adhere to validated experimental protocols. The following sections detail representative methodologies for the key assays discussed in this guide.
Workflow for Comparative Lipid Metabolism Study
Workflow for a comparative study of anagliptin and sitagliptin on lipid metabolism.
Protocol 1: Standard Lipid Panel Analysis
This protocol outlines the standard procedure for measuring the basic lipid profile from a serum or plasma sample.
1. Sample Collection and Preparation:
- Collect venous blood from the patient after a 9-12 hour fast.
- Use a serum separator tube (SST) or a tube containing EDTA as an anticoagulant.
- Allow the blood in the SST to clot for at least 30 minutes at room temperature.
- Centrifuge the sample at 1,000-2,000 x g for 10-15 minutes at 4°C.
- Carefully aspirate the serum or plasma and transfer it to a clean, labeled microcentrifuge tube. Store at -80°C if not analyzed immediately.
2. Automated Enzymatic Assays:
- Utilize a certified automated clinical chemistry analyzer.
- Total Cholesterol (TC): Employ a cholesterol oxidase/peroxidase enzymatic method.
- Triglycerides (TG): Use a glycerol phosphate oxidase/peroxidase enzymatic method.
- High-Density Lipoprotein Cholesterol (HDL-C): Use a homogeneous assay with a selective detergent or a precipitation-based method to separate HDL from other lipoproteins before enzymatic cholesterol measurement.
- Low-Density Lipoprotein Cholesterol (LDL-C):
- Calculation (Friedewald Equation): LDL-C = TC - HDL-C - (TG/5) (for mg/dL). This is valid for triglyceride levels <400 mg/dL.
- Direct Measurement: Employ a homogeneous assay that selectively measures LDL-C.
3. Quality Control:
- Run commercially available quality control materials with known lipid concentrations at the beginning of each run and as per laboratory standard operating procedures.
- Ensure results for control materials fall within the established acceptable ranges.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Serum Sterols
This protocol describes the measurement of cholesterol synthesis and absorption markers.
1. Sample Preparation and Hydrolysis:
- Pipette 50-100 µL of serum or plasma into a glass tube with a Teflon-lined screw cap.
- Add an internal standard (e.g., epicoprostanol or deuterated sterols).
- Add 1 mL of ethanolic potassium hydroxide solution.
- Incubate at 60°C for 1 hour to hydrolyze the sterol esters.
2. Extraction:
- After cooling, add 1 mL of deionized water and 2 mL of n-hexane.
- Vortex vigorously for 1 minute and centrifuge at 1,000 x g for 5 minutes to separate the phases.
- Carefully transfer the upper hexane layer containing the non-saponifiable lipids to a new glass tube.
- Repeat the extraction twice more and pool the hexane extracts.
- Evaporate the pooled hexane to dryness under a stream of nitrogen.
3. Derivatization:
- Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried residue.
- Incubate at 60°C for 30-60 minutes to form trimethylsilyl (TMS) ethers of the sterols.
4. GC-MS Analysis:
- Inject 1 µL of the derivatized sample into a GC-MS system equipped with a capillary column suitable for sterol analysis (e.g., a DB-5ms column).
- Use a temperature program that allows for the separation of lathosterol, campesterol, sitosterol, and cholesterol.
- Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target sterols.
- Quantify each sterol by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.
Protocol 3: Apolipoprotein B (ApoB) Immunoassay
This protocol outlines the measurement of ApoB, a key structural protein of atherogenic lipoproteins.
1. Sample Preparation:
- Use serum or plasma collected as described in Protocol 1.
- Dilute the samples as required by the specific immunoassay kit manufacturer's instructions.
2. Immunoassay Procedure (ELISA as an example):
- Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit for human ApoB.
- Coat a 96-well microplate with a capture antibody specific for ApoB.
- Add standards, controls, and diluted patient samples to the wells and incubate.
- Wash the wells to remove unbound components.
- Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Wash the wells again.
- Add a substrate solution that will react with the enzyme to produce a colorimetric signal.
- Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the ApoB concentration in the patient samples by interpolating their absorbance values on the standard curve.
Conclusion and Future Directions
The comparative study of anagliptin and sitagliptin on lipid metabolism reveals important distinctions within the DPP-4 inhibitor class. While both agents effectively contribute to glycemic control, anagliptin exhibits a superior LDL-C-lowering effect, likely mediated by its unique ability to suppress hepatic cholesterol synthesis. This is in contrast to sitagliptin, which appears to be associated with a compensatory increase in cholesterol synthesis. Both drugs, however, demonstrate a beneficial impact on postprandial lipemia.
For researchers and drug development professionals, these findings underscore the importance of looking beyond primary endpoints and exploring the pleiotropic effects of metabolic therapies. The differential lipid-modifying properties of anagliptin and sitagliptin highlight the potential for developing more targeted therapies for patients with type 2 diabetes and co-existing dyslipidemia.
Future research should aim to further elucidate the precise molecular mechanisms underlying the differential effects of these drugs on SREBP-2 and other lipid-regulating pathways. Long-term cardiovascular outcome trials comparing these agents will also be crucial to determine if the observed differences in lipid profiles translate into differential cardiovascular benefits.
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A Head-to-Head Clinical Trial Comparison of Anagliptin with Other DPP-4 Inhibitors for Type 2 Diabetes Mellitus
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanistic profiles of dipeptidyl peptidase-4 inhibitors, with a focus on Anagliptin.
Introduction: The Role of DPP-4 Inhibitors in Type 2 Diabetes Management
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2] Their mechanism of action involves blocking the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] By prolonging the action of these incretins, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control with a low risk of hypoglycemia.[3][4][5] Anagliptin is a potent and selective DPP-4 inhibitor that has been approved for the treatment of T2DM in Japan.[6] This guide provides a detailed comparison of anagliptin with other widely used DPP-4 inhibitors based on head-to-head clinical trial data, offering insights into its relative performance and unique attributes.
Mechanism of Action: Beyond Glycemic Control
The primary mechanism of all DPP-4 inhibitors is the enhancement of the incretin system.[1][2][3][4] This shared mechanism leads to a class-wide effect on glucose regulation. However, emerging evidence from preclinical and clinical studies suggests potential differences among DPP-4 inhibitors, particularly concerning their effects on lipid metabolism.
The Incretin Pathway
The following diagram illustrates the central role of DPP-4 and the mechanism of action of its inhibitors.
Caption: The Incretin Pathway and the Action of DPP-4 Inhibitors.
Anagliptin's Unique Lipid-Lowering Effect
A distinguishing feature of anagliptin observed in some clinical trials is its potential to improve lipid profiles, particularly by reducing low-density lipoprotein cholesterol (LDL-C).[7] The proposed mechanism for this effect involves the downregulation of hepatic lipid synthesis.[8] Preclinical studies in low-density lipoprotein receptor-deficient mice have shown that anagliptin treatment significantly decreased plasma total cholesterol and triglyceride levels.[8] This effect was associated with a reduction in the expression of sterol regulatory element-binding protein-2 (SREBP-2) mRNA, a key regulator of cholesterol synthesis.[8]
Head-to-Head Clinical Trial Evidence: Anagliptin vs. Other DPP-4 Inhibitors
Direct comparative efficacy and safety data are crucial for informed clinical decision-making. This section summarizes the findings from key head-to-head clinical trials involving anagliptin.
Anagliptin vs. Sitagliptin
A significant body of evidence comes from the Randomized Evaluation of Anagliptin vs Sitagliptin On low-density lipoproteiN cholesterol in diabetes (REASON) trial and other comparative studies.
Glycemic Control: In a 24-week, multicenter, randomized, double-blind, active-controlled phase III clinical trial involving patients with T2DM inadequately controlled on metformin, anagliptin (100 mg twice daily) was found to be non-inferior to sitagliptin (100 mg once daily) in terms of HbA1c reduction.[3] The mean changes in HbA1c from baseline to week 24 were -0.85% for anagliptin and -0.83% for sitagliptin.[3] Both treatments also led to a significant decrease in the fasting proinsulin to insulin ratio, indicating improved insulin secretion.[3]
Lipid Profile: The 52-week REASON trial, conducted in T2DM patients with atherosclerotic vascular lesions and on statin therapy, demonstrated the superiority of anagliptin over sitagliptin in lowering LDL-C.[7] At 52 weeks, LDL-C levels decreased by 3.7 mg/dL with anagliptin, while they increased by 2.1 mg/dL with sitagliptin, resulting in a significant between-group difference.[7] A secondary analysis of the REASON trial suggested that this LDL-C reduction by anagliptin may be attributed to the suppression of excess cholesterol synthesis, as indicated by changes in lathosterol concentrations.[9]
Inflammatory Markers and Renal Function: Sub-analyses of the REASON trial also explored the effects on inflammatory markers and renal function. There were no significant differences in the changes of high-sensitivity C-reactive protein (hs-CRP), white blood cells (WBC), or interleukin-6 (IL-6) between the anagliptin and sitagliptin groups over 52 weeks.[10] Regarding renal function, both drugs led to a significant decrease in the estimated glomerular filtration rate (eGFR), but the urinary albumin-to-creatinine ratio (UACR) remained unchanged in the anagliptin group while it was elevated in the sitagliptin group, though the difference was not statistically significant.[11]
Comparative Data Summary: Anagliptin vs. Sitagliptin
| Endpoint | Anagliptin | Sitagliptin | Key Finding | Citation(s) |
| Change in HbA1c (%) | -0.85 | -0.83 | Non-inferiority established | [3] |
| Change in LDL-C (mg/dL) | -3.7 | +2.1 | Anagliptin superior in lowering LDL-C | [7] |
| Safety Profile | Similar | Similar | Both well-tolerated | [3] |
| Inflammatory Markers | No significant change | No significant change | No significant difference between groups | [10] |
| Renal Function (UACR) | Unchanged | Elevated (not significant) | Potential difference in effect on UACR | [11] |
Anagliptin vs. Linagliptin
A 2-year retrospective cohort study compared the effectiveness of anagliptin and linagliptin on various clinical parameters in patients with T2DM.
Glycemic Control: Both anagliptin and linagliptin demonstrated effective improvement in glycemic control over the 2-year period.[4][8]
Metabolic Parameters: Interestingly, the study revealed differing effects on other metabolic parameters. Anagliptin administration was associated with a decrease in diastolic blood pressure and serum total cholesterol levels.[4][8] In contrast, linagliptin treatment led to an increase in serum high-density lipoprotein cholesterol (HDL-C) levels and a decrease in the urinary albumin-creatinine ratio.[4][8] These findings suggest that while both are effective at glucose lowering, their pleiotropic effects on blood pressure and lipid profiles may differ.[4][8]
Comparative Data Summary: Anagliptin vs. Linagliptin (Retrospective Data)
| Endpoint | Anagliptin | Linagliptin | Key Finding | Citation(s) |
| Glycemic Control | Improved | Improved | Both effective over 2 years | [4][8] |
| Diastolic Blood Pressure | Decreased | No significant change | Anagliptin associated with a decrease | [8] |
| Total Cholesterol | Decreased | No significant change | Anagliptin associated with a decrease | [8] |
| HDL-C | No significant change | Increased | Linagliptin associated with an increase | [4][8] |
| Urinary Albumin-Creatinine Ratio | No substantial change | Decreased | Linagliptin associated with a decrease | [4][8] |
Anagliptin vs. Vildagliptin and Saxagliptin
To date, there is a lack of published head-to-head clinical trials directly comparing anagliptin with vildagliptin or saxagliptin. Therefore, a direct comparative assessment of their efficacy and safety based on robust clinical evidence is not possible. Future research should aim to fill this evidence gap to provide a more complete picture of the relative positioning of anagliptin within the DPP-4 inhibitor class.
Experimental Protocols: Assessing DPP-4 Inhibitor Performance
The evaluation of DPP-4 inhibitors in clinical trials relies on standardized protocols and assays to ensure data accuracy and comparability.
Clinical Trial Design for Efficacy and Safety Assessment
A typical phase III clinical trial protocol to compare the efficacy and safety of two DPP-4 inhibitors would involve the following key elements:
Caption: A Simplified Experimental Workflow for a Head-to-Head DPP-4 Inhibitor Clinical Trial.
1. Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group design is often employed.[3]
2. Patient Population: Inclusion criteria typically specify adults with T2DM and inadequate glycemic control (e.g., HbA1c within a certain range) despite diet, exercise, or stable background therapy (e.g., metformin).[3] Exclusion criteria would include type 1 diabetes, severe renal or hepatic impairment, and a history of pancreatitis.
3. Interventions: Patients are randomized to receive either the investigational DPP-4 inhibitor or the active comparator at their approved dosages.
4. Endpoints:
- Primary Efficacy Endpoint: The change in HbA1c from baseline to a specified time point (e.g., 24 or 52 weeks).[3][7]
- Secondary Efficacy Endpoints: Changes in fasting plasma glucose (FPG), postprandial glucose (PPG), lipid profiles (TC, LDL-C, HDL-C, triglycerides), and markers of beta-cell function.[3][7]
- Safety Endpoints: Incidence of adverse events (AEs), serious adverse events (SAEs), hypoglycemia, and changes in vital signs and laboratory parameters.
5. Statistical Analysis: Non-inferiority or superiority analyses are conducted for the primary endpoint, with appropriate statistical tests for secondary and safety endpoints.
Standardized Assays
-
HbA1c Measurement: High-performance liquid chromatography (HPLC) is the gold standard for HbA1c measurement.
-
DPP-4 Activity Assay: In vitro assays using a fluorogenic or colorimetric substrate are used to determine the inhibitory potency (IC50) of the compounds.
-
GLP-1 Measurement: Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure active GLP-1 levels in plasma. It is crucial to use appropriate sample handling techniques, including the addition of DPP-4 inhibitors to collection tubes, to prevent ex vivo degradation of GLP-1.
Conclusion and Future Directions
Head-to-head clinical trials demonstrate that anagliptin is a potent DPP-4 inhibitor with comparable glycemic efficacy to sitagliptin. A key differentiating feature of anagliptin appears to be its beneficial effect on the lipid profile, particularly the reduction of LDL-C, which is not consistently observed with other DPP-4 inhibitors like sitagliptin. The comparative data with linagliptin, although from a retrospective study, also suggest potential differences in their effects on blood pressure and lipid parameters.
For drug development professionals and researchers, these findings highlight the potential for differentiated profiles within the DPP-4 inhibitor class. The unique lipid-lowering effect of anagliptin warrants further investigation through large-scale, prospective, randomized controlled trials to confirm these findings and elucidate the underlying mechanisms. Furthermore, head-to-head trials comparing anagliptin with vildagliptin and saxagliptin are needed to provide a comprehensive understanding of its place in the therapeutic armamentarium for T2DM.
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Jin SM, Park SW, Yoon KH, et al. Anagliptin and sitagliptin as add-ons to metformin for patients with type 2 diabetes: a 24-week, multicentre, randomized, double-blind, active-controlled, phase III clinical trial with a 28-week extension. Diabetes Obes Metab. 2015;17(5):511-515. [Link]
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structure-activity relationship of pyrazolo[1,5-a]pyrimidines as kinase inhibitors
A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its rigid, bicyclic framework provides an excellent platform for the strategic placement of various substituents to achieve high affinity and selectivity for the ATP-binding site of a wide range of kinases. This guide offers a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives against several key cancer-related kinases, supported by experimental data and detailed protocols.
The Versatile Pyrazolo[1,5-a]pyrimidine Scaffold
The core structure of pyrazolo[1,5-a]pyrimidine offers multiple points for chemical modification, allowing for fine-tuning of its pharmacological properties. The key positions for substitution that significantly influence kinase inhibitory activity are generally the C3, C5, and C7 positions. The nature of the substituents at these positions dictates the inhibitor's potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Kinase Inhibition
The following sections delve into the SAR of pyrazolo[1,5-a]pyrimidine derivatives against specific kinase families, highlighting the structural modifications that lead to potent and selective inhibition.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical regulators of neuronal cell survival and differentiation.[2] Fusions involving the NTRK genes are oncogenic drivers in a variety of solid tumors. The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in several FDA-approved Trk inhibitors, including larotrectinib and entrectinib.[1][2]
Key SAR Insights for Trk Inhibition:
-
C7-Position: Substitution at the C7-position with a substituted pyrazole or a similar five-membered heterocycle is crucial for potent Trk inhibition. This group often forms key hydrogen bonding interactions within the ATP-binding pocket.
-
C3-Position: Modifications at the C3-position with small, polar groups can enhance potency and improve pharmacokinetic properties.
-
C5-Position: The C5-position is often substituted with an amino group, which can be further functionalized to modulate solubility and cell permeability.
Table 1: Comparative Activity of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors
| Compound | R7-substituent | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Cell-based Assay (KM12) IC50 (nM) |
| Larotrectinib | Substituted pyrazole | 5 | - | 11 | 11[1] |
| Entrectinib | Substituted pyrazole | 1.7 | 0.1 | 0.1 | -[1] |
| Compound 28 | Macrocyclic | 0.17 | 0.07 | 0.07 | -[1] |
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9, in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb), a key regulator of transcriptional elongation.[3] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, making it an attractive target in oncology.[3]
Key SAR Insights for CDK9 Inhibition:
-
C3 and C7-Positions: Aromatic or heteroaromatic substituents at both the C3 and C7 positions are generally required for potent CDK9 inhibition.
-
Linker: The nature of the linker between the pyrazolo[1,5-a]pyrimidine core and the C7-substituent can significantly impact activity.
-
Selectivity: Achieving selectivity over other CDKs is a key challenge in the development of CDK9 inhibitors. Modifications at the C3 and C7 positions play a critical role in determining the selectivity profile.
Table 2: Comparative Activity of Pyrazolo[1,5-a]pyrimidine-based CDK9 Inhibitors
| Compound | C3-substituent | C7-substituent | CDK9/CycT1 IC50 (nM) |
| Compound 18b | 4-Morpholinophenyl | 2,6-difluorophenyl | 15[3] |
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival and proliferation by phosphorylating downstream targets involved in apoptosis and cell cycle progression.
Key SAR Insights for Pim-1 Inhibition:
-
C3-Position: A variety of substituents are tolerated at the C3-position, with aromatic and heteroaromatic groups often showing good potency.
-
C7-Position: The C7-position is a key site for modification to enhance potency and selectivity. Small, flexible groups are often preferred.
Table 3: Comparative Activity of Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitors
| Compound | C3-substituent | C7-substituent | Pim-1 IC50 (nM) |
| Compound 11j | 4-Fluorophenyl | 2-Morpholinoethyl | 1.4 |
Other Kinase Targets: EGFR, B-Raf, and MEK
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for the inhibition of other key kinases in oncology, such as EGFR, B-Raf, and MEK.[4][5]
-
EGFR: Derivatives with specific substitutions at the C7-position have shown promise as EGFR inhibitors for the treatment of non-small cell lung cancer (NSCLC).[4][5]
-
B-Raf/MEK: Pyrazolo[1,5-a]pyrimidines have been investigated as inhibitors of the MAPK pathway, targeting B-Raf and MEK, which are frequently mutated in melanoma.[4][5][6][7]
Further research is needed to establish clear SAR trends for these targets.
Signaling Pathways
The following diagrams illustrate the signaling pathways regulated by Trk, CDK9, and Pim-1 kinases, highlighting their central role in cancer cell biology.
Caption: Trk Signaling Pathway.[8][9][10][11][12]
Caption: Pim-1 Signaling in Apoptosis and Proliferation. [13][14][15][16]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. [17][18][19][20][21] Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white, opaque plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [22][23][24][25][26] Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor and a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition:
-
Remove the treatment medium and add 100 µL of fresh medium to each well.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the IC50 value.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a highly versatile and privileged core for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of strategic substitutions at the C3, C5, and C7 positions to achieve desired inhibitory profiles against various kinase targets. The provided experimental protocols offer a standardized approach for the evaluation of these compounds, facilitating the discovery and development of novel anticancer therapeutics. As our understanding of the kinome and the subtleties of kinase inhibitor design continues to evolve, the pyrazolo[1,5-a]pyrimidine scaffold is poised to remain a cornerstone of targeted cancer therapy.
References
-
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A Comparative Guide to the In Vivo Efficacy of Anagliptin in Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Anagliptin and the Role of DPP-4 Inhibition
Anagliptin is an oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[1] Its therapeutic effect in type 2 diabetes mellitus (T2DM) stems from its ability to prevent the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion and suppressing glucagon release.[2][3] By inhibiting DPP-4, anagliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glycemic control effects.[2][3] A key advantage of this mechanism is its glucose-dependent nature, which translates to a lower risk of hypoglycemia compared to some other classes of antidiabetic drugs.[2][3]
This guide provides a comprehensive comparison of the in vivo efficacy of anagliptin against other major classes of diabetes treatments, supported by clinical trial data and mechanistic insights.
Mechanism of Action: The Incretin Effect
The therapeutic action of anagliptin is centered on the potentiation of the endogenous incretin system. The following diagram illustrates this signaling pathway.
Caption: Anagliptin inhibits the DPP-4 enzyme, increasing active incretin levels.
Head-to-Head Efficacy of Anagliptin vs. Other DPP-4 Inhibitors
Direct comparative trials are crucial for discerning subtle but clinically meaningful differences between drugs of the same class. Anagliptin has been evaluated against other widely used DPP-4 inhibitors, with a focus on glycemic control and lipid metabolism.
Anagliptin vs. Sitagliptin
A 24-week, multicenter, randomized, double-blind, active-controlled phase III clinical trial was conducted to compare the efficacy and safety of anagliptin (100 mg twice daily) and sitagliptin (100 mg once daily) as add-on therapy to metformin in patients with T2DM.[4][5][6] The primary endpoint was the change in HbA1c from baseline to week 24. The study demonstrated the non-inferiority of anagliptin to sitagliptin, with both drugs showing similar improvements in glycemic control and safety profiles.[4][5][6]
Another study, the REASON (Randomized Evaluation of Anagliptin vs Sitagliptin On low-density lipoproteiN cholesterol in diabetes) trial, a 52-week, open-label, randomized clinical trial, compared the effects of anagliptin and sitagliptin on low-density lipoprotein cholesterol (LDL-C) in patients with T2DM and a history of atherosclerotic vascular lesions who were already on statin therapy.[7][8] This study found that anagliptin was superior to sitagliptin in lowering LDL-C levels without compromising glycemic control.[7]
| Parameter | Anagliptin | Sitagliptin | Key Finding |
| HbA1c Reduction (add-on to metformin) | -0.85% | -0.83% | Non-inferiority of anagliptin to sitagliptin established.[4][5][6] |
| LDL-C Change (REASON Trial) | -3.7 mg/dL | +2.1 mg/dL | Anagliptin demonstrated superiority in lowering LDL-C.[7] |
Anagliptin vs. Alogliptin and Linagliptin
While direct, large-scale, head-to-head trials of anagliptin against alogliptin and linagliptin are less common, some studies have provided comparative insights. For instance, one study compared the effects of anagliptin and alogliptin on serum lipid profiles in outpatients with T2DM and found that anagliptin improved dyslipidemia in addition to its glucose-lowering effects.[9] A retrospective cohort study comparing anagliptin and linagliptin over two years suggested that while both effectively improved long-term glycemic control, their effects on blood pressure, lipid profiles, and liver function may differ.[10] Specifically, anagliptin was associated with a decrease in diastolic blood pressure.[10]
Comparative Efficacy of Anagliptin (as a DPP-4 Inhibitor) vs. Other Antidiabetic Drug Classes
Due to a scarcity of direct head-to-head trials between anagliptin and other drug classes, this section leverages data from meta-analyses comparing the DPP-4 inhibitor class as a whole to GLP-1 receptor agonists, SGLT2 inhibitors, and sulfonylureas.
DPP-4 Inhibitors vs. GLP-1 Receptor Agonists
GLP-1 receptor agonists represent a distinct incretin-based therapy. Unlike DPP-4 inhibitors that prolong the action of endogenous GLP-1, GLP-1 receptor agonists are synthetic analogs of GLP-1 that directly activate GLP-1 receptors.[11]
Meta-analyses of head-to-head trials have consistently shown that GLP-1 receptor agonists lead to greater reductions in HbA1c and more significant weight loss compared to DPP-4 inhibitors.[6][12][13] However, GLP-1 receptor agonists are associated with a higher incidence of gastrointestinal side effects, such as nausea and vomiting.[13]
| Feature | DPP-4 Inhibitors (e.g., Anagliptin) | GLP-1 Receptor Agonists |
| HbA1c Reduction | Moderate | Superior |
| Body Weight | Neutral | Significant Reduction |
| Hypoglycemia Risk | Low | Low |
| Administration | Oral | Injectable (most) |
| Primary Side Effects | Generally well-tolerated | Gastrointestinal |
| Cardiovascular Outcomes | Generally Neutral[7] | Some agents show benefit[14] |
DPP-4 Inhibitors vs. SGLT2 Inhibitors
Sodium-glucose cotransporter-2 (SGLT2) inhibitors represent a newer class of oral antidiabetic drugs that work independently of insulin by promoting urinary glucose excretion.
In terms of glycemic control, SGLT2 inhibitors have shown comparable efficacy to DPP-4 inhibitors.[1] However, SGLT2 inhibitors offer the additional benefits of weight loss and a reduction in blood pressure.[1] Furthermore, several large cardiovascular outcome trials have demonstrated that certain SGLT2 inhibitors can reduce the risk of major adverse cardiovascular events and hospitalization for heart failure.[1][15] In contrast, most cardiovascular outcome trials for DPP-4 inhibitors have shown a neutral effect on cardiovascular events.[7][16]
| Feature | DPP-4 Inhibitors (e.g., Anagliptin) | SGLT2 Inhibitors |
| HbA1c Reduction | Comparable | Comparable |
| Body Weight | Neutral | Reduction |
| Blood Pressure | Neutral/Slight Reduction | Reduction |
| Hypoglycemia Risk | Low | Low (as monotherapy) |
| Cardiovascular Outcomes | Generally Neutral[7] | Demonstrated benefit (certain agents)[1][15] |
| Renal Outcomes | Neutral | Demonstrated benefit (certain agents)[3] |
DPP-4 Inhibitors vs. Sulfonylureas
Sulfonylureas are an older class of oral antidiabetic drugs that stimulate insulin secretion from pancreatic beta cells in a glucose-independent manner.
Meta-analyses comparing DPP-4 inhibitors and sulfonylureas as add-on therapy to metformin have shown that sulfonylureas may lead to a slightly greater reduction in HbA1c in the short term.[2][17] However, this comes at the cost of a significantly higher risk of hypoglycemia and weight gain associated with sulfonylurea use.[2][17][18][19] DPP-4 inhibitors, including anagliptin, offer a safer alternative with a much lower risk of hypoglycemia and a neutral effect on body weight.[2][17][18][19]
| Feature | DPP-4 Inhibitors (e.g., Anagliptin) | Sulfonylureas |
| HbA1c Reduction | Slightly less efficacious initially | Slightly more efficacious initially |
| Body Weight | Neutral | Weight Gain |
| Hypoglycemia Risk | Low | High |
| Cardiovascular Outcomes | Generally Neutral[19] | Neutral to potentially increased risk |
Experimental Protocols: A Framework for In Vivo Efficacy Assessment
The evaluation of a new antidiabetic agent like anagliptin typically follows a structured clinical trial workflow. The following diagram outlines a representative phase III clinical trial design.
Caption: A typical randomized controlled trial workflow for an antidiabetic agent.
Step-by-Step Methodology for a Comparative Clinical Trial
-
Patient Selection and Screening:
-
Inclusion Criteria: Typically include adults with a diagnosis of T2DM, an HbA1c level within a specified range (e.g., 7.0% to 10.5%), and stable background therapy (e.g., metformin monotherapy) for a defined period.[20][21]
-
Exclusion Criteria: Often include a history of type 1 diabetes, severe renal or hepatic impairment, recent cardiovascular events, and use of certain medications that could interfere with the study drug's action.[20][21]
-
-
Washout and Run-in Period:
-
A washout period for prohibited medications may be required.
-
A single-blind placebo run-in period can be used to ensure patient compliance and stabilize background therapy.
-
-
Randomization and Blinding:
-
Eligible patients are randomly assigned to receive either anagliptin or the comparator drug in a double-blind manner, where neither the patient nor the investigator knows the treatment allocation.[20]
-
-
Treatment and Follow-up:
-
Patients receive the study medication for a pre-specified duration (e.g., 24 to 52 weeks).[20]
-
Regular follow-up visits are scheduled to assess efficacy and safety parameters.
-
-
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The primary outcome is typically the change in HbA1c from baseline to the end of the treatment period.[20]
-
Secondary Efficacy Endpoints: These may include changes in fasting plasma glucose (FPG), postprandial glucose (PPG), body weight, lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides), and markers of beta-cell function.[22]
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters (e.g., liver function tests, renal function tests).
-
-
Statistical Analysis:
-
The primary analysis is often a non-inferiority or superiority comparison of the change in HbA1c between the two treatment groups.
-
Statistical tests are used to compare the changes in secondary endpoints and the incidence of adverse events.
-
Conclusion
Anagliptin demonstrates comparable glycemic efficacy to other DPP-4 inhibitors, such as sitagliptin, with a favorable safety profile characterized by a low risk of hypoglycemia and a neutral effect on body weight.[4][5][6] A distinguishing feature of anagliptin appears to be its potential to improve lipid profiles, particularly in reducing LDL-C, an effect not consistently observed with other DPP-4 inhibitors.[7]
When compared to other classes of antidiabetic agents, the DPP-4 inhibitor class, including anagliptin, offers a valuable oral treatment option with a low risk of hypoglycemia. While GLP-1 receptor agonists and SGLT2 inhibitors may provide superior glycemic control, weight loss, and cardiovascular benefits, DPP-4 inhibitors remain an important therapeutic choice, particularly for patients where tolerability is a concern or when injectable therapies are not preferred. Compared to sulfonylureas, DPP-4 inhibitors provide a significantly safer alternative with a much lower risk of hypoglycemia and without the associated weight gain.
The selection of an appropriate antidiabetic therapy should be individualized based on the patient's clinical characteristics, comorbidities, and treatment goals. Anagliptin presents a compelling option within the DPP-4 inhibitor class, particularly for patients with co-existing dyslipidemia.
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- 22. Role of anagliptin, a dipeptidyl peptidase-4 inhibitor, in managing type 2 diabetes: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Scaffolds for Kinase Inhibition: Moving Beyond Pyrazolo[1,5-a]pyrimidine
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties is a continuous endeavor. The pyrazolo[1,5-a]pyrimidine scaffold has long been a stalwart in this field, serving as the foundation for numerous successful kinase inhibitors, including FDA-approved drugs.[1][2] However, the need to overcome challenges such as acquired resistance and off-target effects, and to explore new chemical space, has driven the exploration of alternative heterocyclic systems.
This guide provides an in-depth technical comparison of promising alternative scaffolds to the pyrazolo[1,5-a]pyrimidine core for kinase inhibition. We will delve into the structure-activity relationships (SAR), comparative biological data, and synthetic methodologies for key alternative scaffolds, offering field-proven insights to inform your drug discovery programs.
The Benchmark: Understanding the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine base of ATP and form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] This interaction is crucial for its inhibitory activity. Modifications at various positions on the bicyclic ring system have been extensively explored to modulate potency and selectivity against a wide range of kinases, including Tropomyosin Receptor Kinase (Trk), Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1][3][4][5]
A prime example of the success of this scaffold is in the development of Trk inhibitors like Larotrectinib and Entrectinib, which have demonstrated significant clinical efficacy in patients with NTRK gene fusions.[3]
The Contenders: Promising Alternative Scaffolds
While the pyrazolo[1,5-a]pyrimidine core is undoubtedly valuable, several other heterocyclic systems have emerged as potent and selective kinase inhibitors. This guide will focus on a comparative analysis of three key alternatives:
-
Pyrazolo[3,4-d]pyrimidine: A close bioisostere of pyrazolo[1,5-a]pyrimidine, offering a different arrangement of nitrogen atoms that can lead to altered hydrogen bonding patterns and selectivity profiles.
-
Quinazoline: A versatile scaffold that has yielded multiple generations of EGFR inhibitors and has shown promise against other kinase targets.
-
Imidazopyrazine: A less explored but increasingly important scaffold that has demonstrated potent inhibition of various kinases, including Aurora kinases and CDKs.
Below is a logical workflow for considering these alternative scaffolds in a kinase inhibitor discovery program.
Pyrazolo[3,4-d]pyrimidine: The Bioisosteric Sibling
The pyrazolo[3,4-d]pyrimidine scaffold is a constitutional isomer of the pyrazolo[1,5-a]pyrimidine core and, as such, is a classic example of bioisosteric replacement in drug design. This subtle change in the arrangement of nitrogen atoms can significantly impact the molecule's electronic properties and its interactions with the kinase active site, often leading to altered selectivity profiles.[6]
Structure-Activity Relationship (SAR) Insights
Like its pyrazolo[1,5-a]pyrimidine counterpart, the pyrazolo[3,4-d]pyrimidine scaffold acts as an ATP-competitive inhibitor, with the pyrazole and pyrimidine rings mimicking the adenine of ATP to engage with the kinase hinge region.[6] Key SAR observations include:
-
Substitution at the 4- and 6-positions: These positions are crucial for modulating potency and selectivity. For instance, in a series of CDK2 inhibitors, 4,6-disubstituted pyrazolo[3,4-d]pyrimidines showed that a thiophenethyl group at the C6-position was essential for anticancer activity, while substitutions on the C4-aryl moiety were critical for CDK2 inhibition.[6]
-
N1-substitution: Modification at the N1 position of the pyrazole ring has been shown to be a viable strategy for improving potency. In a series of PKD inhibitors, substitution at this position led to a compound with improved biochemical inhibitory activity against PKD.[7]
Comparative Biological Data
The following table provides a comparative overview of the inhibitory activities of representative compounds from both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds against CDK2.
| Scaffold | Compound | Target | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 18b | CDK9 | Potent | [8] |
| Pyrazolo[1,5-a]pyrimidine | Compound 6t | CDK2 | 0.09 | [4] |
| Pyrazolo[3,4-d]pyrimidine | Compound 53 | BRAFV600E | 0.0236 | [6] |
| Pyrazolo[3,4-d]pyrimidine | Compound 4 | CDK2 | 0.67 | [9] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in assay conditions between different studies.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
The following is a representative protocol for the synthesis of a 4,6-disubstituted pyrazolo[3,4-d]pyrimidine, adapted from the literature.[6]
-
Step 1: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. Commercially available 4,6-dihydroxypyrazolo[3,4-d]pyrimidine is refluxed with excess phosphoryl chloride to yield the dichlorinated intermediate.
-
Step 2: Selective Substitution at C4. The dichlorinated intermediate is reacted with a desired amine in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like n-butanol at elevated temperatures. The C4 chlorine is more reactive and is selectively displaced.
-
Step 3: Suzuki Coupling at C6. The remaining chlorine at the C6 position is then subjected to a Suzuki coupling reaction with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture such as dioxane/water to introduce the second substituent.
-
Step 4: Purification. The final product is purified by column chromatography on silica gel.
Quinazoline: The Clinically Validated Workhorse
The quinazoline scaffold is a well-established and highly successful core for kinase inhibitors, particularly for EGFR.[10] Five first-generation and two second-generation quinazoline-based EGFR inhibitors have received regulatory approval for the treatment of various cancers.[11]
Structure-Activity Relationship (SAR) Insights
The 4-anilinoquinazoline core is a common feature of many EGFR inhibitors, where the quinazoline nitrogen atoms form hydrogen bonds with the hinge region, and the aniline moiety extends into a hydrophobic pocket.[11] Key SAR points include:
-
Substitutions at the 6- and 7-positions: These positions are often modified with small, solubilizing groups to improve pharmacokinetic properties.
-
Aniline Ring Substitution: The nature and position of substituents on the 4-anilino ring are critical for potency and selectivity against different EGFR mutants.
-
Covalent Inhibition: Introduction of a reactive group, such as an acrylamide moiety, at the 6- or 7-position can lead to irreversible binding to a cysteine residue in the active site of some kinases, a strategy employed in second-generation EGFR inhibitors like afatinib.
Comparative Biological Data
The table below compares the inhibitory activity of a pyrazolo[1,5-a]pyrimidine-based EGFR inhibitor with a quinazoline-based inhibitor.
| Scaffold | Compound | Target | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | (EGFR-targeting derivative) | EGFR | ~20-50 | [1] |
| Quinazoline | Gefitinib | EGFR | 2-37 | [11] |
| Quinazoline | Compound 6 | EGFR | 10 | [11] |
Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
The following is a generalized protocol for the synthesis of a 4-anilinoquinazoline derivative.[12]
-
Step 1: Synthesis of the Quinazolinone Core. A substituted 2-aminobenzoic acid is reacted with ethyl chloroformate in a solvent like DMF at reflux to form the corresponding isatoic anhydride.
-
Step 2: Formation of the 4-Chloroquinazoline. The isatoic anhydride is then treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to yield the 4-chloroquinazoline intermediate.
-
Step 3: Nucleophilic Aromatic Substitution. The 4-chloroquinazoline is reacted with a substituted aniline in a solvent such as isopropanol at reflux to afford the final 4-anilinoquinazoline product.
-
Step 4: Purification. The product is typically purified by recrystallization or column chromatography.
Imidazopyrazine: The Rising Star
The imidazopyrazine scaffold is a more recent entry into the field of kinase inhibitors but has quickly gained attention for its potential to yield potent and selective inhibitors. It has been successfully employed in the development of inhibitors for Aurora kinases, CDKs, and Bruton's tyrosine kinase (BTK).[13][14][15][16]
Structure-Activity Relationship (SAR) Insights
The imidazopyrazine core also interacts with the kinase hinge region. The SAR for this scaffold is still being actively explored, but some key findings have emerged:
-
Substitution Pattern: The substitution pattern around the bicyclic core is critical for potency and selectivity. For example, in a series of Aurora kinase inhibitors, specific substitutions on the imidazo[1,2-a]pyrazine core were found to be crucial for high potency.[16]
-
N-7 Nitrogen: The presence of the nitrogen at the 7-position in the imidazopyrazine core can be important for biological activity, as demonstrated in a series of tubulin polymerization inhibitors where it enhanced cellular potency.[17]
Comparative Biological Data
Here, we compare the inhibitory activity of an imidazopyrazine-based CDK9 inhibitor with a pyrazolo[1,5-a]pyrimidine-based CDK9 inhibitor.
| Scaffold | Compound | Target | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 18b | CDK9 | Potent | [8] |
| Imidazopyrazine | Compound 1d | CDK9 | 0.18 | [18] |
Experimental Protocol: Synthesis of an Imidazo[1,2-a]pyrazine Derivative
The following is a representative protocol for the synthesis of an imidazo[1,2-a]pyrazine core.[17]
-
Step 1: Condensation Reaction. A substituted α-bromoacetophenone is reacted with a substituted 2-aminopyrazine in a solvent such as acetonitrile, often in the presence of a catalyst like scandium(III) triflate, to form the imidazo[1,2-a]pyrazine core.
-
Step 2: Further Functionalization. The core can be further functionalized through various reactions, such as Suzuki or Sonogashira coupling at halogenated positions, to introduce diverse substituents.
-
Step 3: Purification. The final compounds are purified using standard techniques like column chromatography or recrystallization.
Signaling Pathways and Mechanism of Inhibition
The kinases targeted by these scaffolds are key nodes in cellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer. Below are simplified diagrams of the Trk and CK2 signaling pathways, which are targeted by many pyrazolo[1,5-a]pyrimidine and alternative scaffold-based inhibitors.
Standard Protocol for In Vitro Kinase Inhibition Assay
To enable a standardized comparison of inhibitory potencies, a well-defined in vitro kinase assay protocol is essential. The following is a general, luminescence-based protocol that can be adapted for various kinases.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control). b. Add 2 µL of the recombinant kinase solution (pre-diluted in kinase assay buffer). c. Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding. d. Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (pre-diluted in kinase assay buffer). e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]
Conclusion
While the pyrazolo[1,5-a]pyrimidine scaffold remains a valuable tool in the kinase inhibitor armamentarium, the exploration of alternative heterocyclic systems is crucial for advancing the field of targeted cancer therapy. Scaffolds such as pyrazolo[3,4-d]pyrimidine, quinazoline, and imidazopyrazine offer exciting opportunities to develop novel inhibitors with improved properties. By understanding the comparative SAR, biological activity, and synthetic accessibility of these alternative scaffolds, researchers can make more informed decisions in their drug discovery programs, ultimately leading to the development of the next generation of life-saving kinase inhibitors.
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Abdel-Maksoud, M. S., et al. (2023). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][11][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 14(1), 135-153.
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Safety Operating Guide
6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid proper disposal procedures
A-Z Disposal Protocol: 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
As a key scaffold in medicinal chemistry and drug development, the pyrazolo[1,5-a]pyrimidine core is integral to the discovery of novel therapeutics, particularly in oncology and immunology.[1][2][3][4] Proper management and disposal of its derivatives, such as this compound, are not merely procedural requirements but are fundamental to ensuring a safe, compliant, and sustainable laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Identification and Risk Assessment: A Proactive Approach
Before any handling or disposal, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for the 6-methyl derivative is not widely available, data for the closely related parent compound, Pyrimidine-2-carboxylic acid, and other derivatives provide a strong basis for hazard assessment.
Based on available data, this class of compounds should be treated as hazardous. The parent molecule is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, this compound must be managed as a hazardous chemical waste . The addition of a methyl group is unlikely to mitigate these risks. All personnel must review their institution's Chemical Hygiene Plan (CHP) before work begins.[5][6]
Required Personal Protective Equipment (PPE)
Given the irritant nature of the compound, the following minimum PPE is required when handling the pure substance or its waste:
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles that meet ANSI Z87.1 standards.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed within a certified chemical fume hood to prevent respiratory tract irritation.[5]
On-Site Waste Management: Segregation, Containerization & Labeling
Proper disposal begins at the point of generation. Adherence to the Resource Conservation and Recovery Act (RCRA) guidelines for satellite accumulation is critical for compliance and safety.[7]
Step 1: Waste Classification & Segregation Immediately classify any material contaminated with this compound (e.g., residual solid, contaminated weighing paper, gloves, or paper towels used for cleanup) as hazardous waste.
Crucially, this waste stream must be segregated:
-
DO NOT mix with non-hazardous solid waste (regular trash).
-
DO NOT mix with liquid waste.
-
DO NOT mix with incompatible chemicals. Consult your lab's chemical compatibility chart.
-
DO NOT dispose of down the drain. The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals.[8]
Step 2: Container Selection
-
Use a dedicated, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
The container must be in good condition, free from leaks or cracks.[7]
Step 3: Labeling Proper labeling is a key OSHA requirement and prevents dangerous errors.[9][10] The waste container must be labeled clearly and immediately upon the first addition of waste.
The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " (avoid abbreviations).[5]
-
A clear statement of the associated hazards (e.g., "Irritant").
-
The date on which waste was first added (accumulation start date).
Disposal Workflow: From Lab Bench to Final Disposition
The following workflow ensures a compliant and safe disposal process from start to finish.
Workflow Overview
Caption: Disposal workflow for this compound.
Step-by-Step Protocol:
-
Generation & Collection: Following the segregation and containerization steps above, collect all waste materials contaminated with the compound in your labeled hazardous waste container.
-
Container Management: Keep the waste container sealed at all times, except when adding waste.[7]
-
Satellite Accumulation: Store the sealed container at or near the point of generation, in a designated Satellite Accumulation Area (SAA), under the control of laboratory personnel.[11] This area should be away from heat sources or incompatible materials.[12]
-
EHS Coordination: Once the container is full, or as per your institution's policy (e.g., within 12 months for academic labs under Subpart K), contact your facility's Environmental Health and Safety (EHS) officer to arrange for pickup.[11][13]
-
Professional Disposal: The EHS department will consolidate the waste for a licensed hazardous waste disposal company.[9] The standard and most effective method for final disposal of this type of organic solid is high-temperature incineration, which ensures complete destruction of the compound.
Spill & Emergency Procedures
In the event of a small spill of solid material:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Cleanup: Carefully sweep the material and absorbent into your designated hazardous waste container. Avoid creating dust. Use damp paper towels for final cleaning of the surface.[7]
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
Quick Reference Table
| Parameter | Guideline | Source(s) |
| Waste Classification | Hazardous Chemical Waste | |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | [14] |
| Handling Location | Chemical Fume Hood (for solids) | [5] |
| Waste Container | Labeled, sealed, compatible (HDPE recommended) | [7][15] |
| Segregation | Separate from non-hazardous, liquid, and incompatible waste | [16] |
| Disposal Method | Collection by licensed vendor for high-temperature incineration | [9][13] |
| Spill Cleanup | Absorb, sweep gently, and collect all materials as hazardous waste | [7] |
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Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]
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NY.Gov. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved from [Link]
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Hazardous Waste Experts. (n.d.). Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
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Mercury Business Services. (2025, April 30). HS Code 2933: Heterocyclic Compounds Regulations. Retrieved from [Link]
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Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI. Retrieved from [Link]
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Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. (n.d.). ResearchGate. Retrieved from [Link]'
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved from [Link]
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Chemsrc. (2025, August 24). CAS#:739364-95-5 | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Retrieved from [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). MDPI. Retrieved from [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). PubMed Central. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. The recommendations herein are grounded in established laboratory safety principles and an analysis of the compound's structural motifs to ensure the highest degree of protection.
Core Principles of Chemical Hygiene
Before undertaking any laboratory work, a thorough hazard and risk assessment is paramount.[6] It is prudent to assume that any substance of unknown toxicity is toxic and to minimize all chemical exposures.[6] The Occupational Safety and Health Administration (OSHA) mandates that employers develop a Chemical Hygiene Plan (CHP) and provide employees with information and training on the hazards of chemicals in their work area.[6][7][8][9]
Recommended Personal Protective Equipment (PPE)
The following is a tiered approach to PPE selection, escalating based on the nature of the experimental procedures and the potential for exposure.
Tier 1: Low-Exposure Activities
This tier applies to tasks with a low risk of splashes, aerosols, or dust generation, such as handling sealed containers or weighing small quantities within a certified chemical fume hood or other ventilated enclosure.
| PPE Component | Specifications | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to ANSI Z87.1 in the US or EN 166 in the EU). | Protects against accidental splashes and airborne particles. Safety glasses are the minimum requirement for working with or around hazardous materials.[10][11] |
| Hand Protection | Chemical-resistant nitrile gloves (inspect for integrity before each use). | Nitrile gloves offer good resistance to a range of chemicals and are a standard for incidental contact.[10][12][13] |
| Body Protection | A standard laboratory coat. | Provides a barrier to protect skin and personal clothing from minor spills and contamination.[13][14] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects.[13] |
Tier 2: High-Exposure Activities
This tier is mandatory for procedures with a higher risk of exposure, including open transfers of the compound, preparing solutions, and any task with the potential for generating aerosols or dust outside of a primary engineering control.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields and a full-face shield. | A face shield worn over goggles provides an additional layer of protection against splashes to the entire face.[10][13] |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Double-gloving minimizes the risk of exposure from a single glove failure and is recommended when handling hazardous drugs and compounds.[15][16] |
| Body Protection | A chemical-resistant, impermeable gown with long sleeves and tight-fitting cuffs. | Offers enhanced protection against splashes and contamination compared to a standard lab coat.[15] |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher, depending on the risk of aerosolization. A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[12] | Protects against the inhalation of fine powders or aerosols. |
| Foot Protection | Chemical-resistant shoe covers over closed-toe shoes. | Prevents the spread of contamination outside of the work area.[16][17] |
Operational Plan: Donning and Doffing of PPE
A systematic approach to putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Shoe Covers: Don shoe covers before entering the designated hazardous work area.
-
Gown: Put on the impermeable gown, ensuring it is securely fastened.
-
Respiratory Protection: If required, perform a fit-check for your respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.[15][16]
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate hazardous waste container.
-
Gown and Shoe Covers: Remove the gown and shoe covers, turning them inside out as you remove them to contain any contamination. Dispose of them immediately.
-
Face and Eye Protection: Remove the face shield and goggles from the back to the front.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan
All disposable PPE used when handling this compound must be considered contaminated and disposed of as hazardous chemical waste.
-
Solid Waste: Place all used gloves, gowns, shoe covers, and other contaminated disposable items in a designated, clearly labeled hazardous waste container.
-
Chemical Waste: Dispose of the compound and any solutions containing it in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[18]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[18][19]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visual Guide: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
